9,10-Dihydro-1,2-phenanthrenediamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18264-92-1 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
9,10-dihydrophenanthrene-1,2-diamine |
InChI |
InChI=1S/C14H14N2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-4,7-8H,5-6,15-16H2 |
InChI Key |
VNSDFQDTCWUTAH-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31 |
Canonical SMILES |
C1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31 |
Synonyms |
9,10-Dihydro-1,2-phenanthrenediamine |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Novel Synthetic Routes for 9,10-Dihydro-1,2-phenanthrenediamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details novel and efficient synthetic pathways to 9,10-Dihydro-1,2-phenanthrenediamine, a valuable scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a significant vicinal diamine built on a partially saturated polycyclic aromatic hydrocarbon framework. Its structural rigidity and the presence of two nucleophilic amino groups in a specific spatial arrangement make it an attractive building block for the synthesis of complex heterocyclic systems, ligands for catalysis, and novel pharmaceutical agents. This guide focuses on a robust and accessible synthetic route starting from the readily available hydrocarbon, phenanthrene.
Overview of the Synthetic Pathway
The most viable synthetic route to this compound, as established through a comprehensive review of chemical literature, commences with the oxidation of phenanthrene. The resulting 9,10-phenanthrenequinone is then converted to its dioxime, which undergoes reduction to the corresponding 9,10-diaminophenanthrene. To enable the selective reduction of the 9,10-double bond, the amino groups are protected, for instance, as their N,N'-di-Boc derivatives. Subsequent catalytic hydrogenation selectively saturates the central double bond. The final step involves the removal of the protecting groups to yield the target molecule.
Caption: Overall synthetic workflow from phenanthrene.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. All quantitative data is summarized in tables for clarity and comparison.
Step 1: Synthesis of 9,10-Phenanthrenequinone
The initial step involves the oxidation of commercially available phenanthrene to 9,10-phenanthrenequinone. A classic and reliable method for this transformation is the oxidation with chromic acid in aqueous sulfuric acid.[1]
Experimental Protocol:
In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, 100 g (0.56 mole) of phenanthrene, 210 g (2.1 moles) of chromic acid, and 1 L of water are placed. The mixture is stirred, and 450 ml of concentrated sulfuric acid is added from the dropping funnel at a rate that maintains gentle boiling. After the addition is complete, a mixture of another 210 g (2.1 moles) of chromic acid and 500 ml of water is added. The reaction mixture is then heated to maintain a gentle boil. After cooling, the crude product is collected by filtration, washed with water, and purified by trituration with hot 40% sodium bisulfite solution, followed by precipitation with sodium carbonate. The final product is recrystallized from 95% ethanol.[1]
| Parameter | Value | Reference |
| Yield | 44-48% | [1] |
| Melting Point | 205–208 °C | [1] |
| Appearance | Deep orange solid | [1] |
Step 2: Synthesis of 9,10-Phenanthrenequinone Dioxime
The conversion of the quinone to the corresponding dioxime is a standard reaction in organic synthesis, typically achieved by reacting the dicarbonyl compound with hydroxylamine hydrochloride in the presence of a base.
Experimental Protocol:
A solution of 9,10-phenanthrenequinone (1 equivalent) in ethanol is treated with an excess of hydroxylamine hydrochloride (approximately 2.2 equivalents) and a base such as sodium acetate or pyridine. The mixture is heated at reflux for a specified period. Upon cooling, the 9,10-phenanthrenequinone dioxime precipitates and can be collected by filtration, washed with water and ethanol, and dried.
| Parameter | Value |
| Yield | Typically high |
| Appearance | Crystalline solid |
Step 3: Reduction of 9,10-Phenanthrenequinone Dioxime to 9,10-Diaminophenanthrene
The reduction of the dioxime to the vicinal diamine can be accomplished using various reducing agents. A common and effective method involves the use of sodium dithionite or catalytic hydrogenation.
Experimental Protocol (Conceptual):
9,10-Phenanthrenequinone dioxime is suspended in a suitable solvent, such as ethanol or acetic acid. A reducing agent, for example, sodium dithionite in an aqueous solution or a heterogeneous catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere, is introduced. The reaction is monitored until the starting material is consumed. The product, 9,10-diaminophenanthrene, can be isolated after an appropriate workup procedure, which may involve filtration of the catalyst and removal of the solvent.
| Parameter | Value | Reference |
| Melting Point | 164-166 °C | |
| Appearance | Solid | |
| Assay | 97% |
Step 4: N-Protection of 9,10-Diaminophenanthrene
To prevent side reactions and catalyst poisoning during the subsequent hydrogenation step, the amino groups of 9,10-diaminophenanthrene are protected. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under the hydrogenation conditions and its facile removal under acidic conditions.[2][3][4][5]
Experimental Protocol:
To a solution of 9,10-diaminophenanthrene (1 equivalent) in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is added.[4] Di-tert-butyl dicarbonate ((Boc)₂O) (at least 2.2 equivalents) is then added portion-wise.[2][3][4][5] The reaction is stirred at room temperature until completion. The N,N'-di-Boc-9,10-diaminophenanthrene is then isolated by extraction and purified by chromatography or recrystallization.[2][3][4][5]
| Parameter | Value | Reference |
| Reagents | (Boc)₂O, Base (e.g., TEA, DMAP) | [4] |
| Solvent | THF or DCM | [4] |
| Reaction Type | Nucleophilic Acyl Substitution | [4] |
Step 5: Selective Catalytic Hydrogenation
This is a critical step where the 9,10-double bond of the N-protected diaminophenanthrene is selectively reduced without affecting the aromatic rings. This can be achieved by using a suitable catalyst and optimizing the reaction conditions.
Experimental Protocol (Conceptual):
N,N'-di-Boc-9,10-diaminophenanthrene is dissolved in a solvent like ethanol or ethyl acetate. A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added. The mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation reactor under a controlled pressure of hydrogen gas and at a specific temperature. The reaction progress is monitored by techniques like TLC or GC-MS. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the N,N'-di-Boc-9,10-dihydro-1,2-phenanthrenediamine.
| Parameter | Value | Reference |
| Catalyst | e.g., Pd/C, Raney Nickel | [5] |
| Solvent | e.g., Ethanol, Ethyl Acetate | [5] |
| Pressure | 1-3 bar H₂ | [5] |
Step 6: Deprotection to Yield this compound
The final step is the removal of the Boc protecting groups to liberate the target diamine. This is typically achieved under acidic conditions.[2][3][4]
Experimental Protocol:
The N,N'-di-Boc-9,10-dihydro-1,2-phenanthrenediamine is dissolved in a solvent like dichloromethane (DCM) or methanol. A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol, is added, and the mixture is stirred at room temperature.[4] The deprotection is usually rapid. After the reaction is complete, the acid is neutralized with a base, and the product is extracted. The final product, this compound, can be purified by crystallization or chromatography.
| Parameter | Value | Reference |
| Reagents | Strong Organic Acid (e.g., TFA, HCl) | [4] |
| Solvent | DCM or Methanol | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key transformations and logical relationships in the synthesis of this compound.
References
Technical Guide: Physicochemical Properties and Synthetic Strategies for Dihydrophenanthrene Diamines
For the attention of: Researchers, scientists, and drug development professionals.
Physicochemical Properties of Related Phenanthrene Scaffolds
To provide a foundational understanding, the physicochemical properties of the parent saturated ring system, 9,10-Dihydrophenanthrene, and the aromatic diamine analogue, 9,10-Diaminophenanthrene, are summarized below. These values offer a reasonable estimation of the expected properties for 9,10-Dihydro-1,2-phenanthrenediamine.
| Property | 9,10-Dihydrophenanthrene | 9,10-Diaminophenanthrene |
| Molecular Formula | C₁₄H₁₂[1][2][3] | C₁₄H₁₂N₂[4] |
| Molecular Weight | 180.25 g/mol [1][3] | 208.26 g/mol [5] |
| CAS Number | 776-35-2[1][2][3] | 53348-04-2[4][5] |
| Melting Point | 30-35 °C[1][3] | 164-166 °C |
| Boiling Point | 168-169 °C at 15 mmHg[3][6] | Not available |
| Appearance | Clear dark brown liquid or solid[1][3] | Solid |
| Vapor Pressure | 0.000443 mmHg[1] | Not available |
| InChI Key | XXPBFNVKTVJZKF-UHFFFAOYSA-N[2][3] | VPRFQZSTJXHBHL-UHFFFAOYSA-N[4] |
Experimental Protocols: A Proposed Synthetic Approach
While a specific protocol for the synthesis of this compound is not documented, a plausible route can be extrapolated from established methods for related compounds. A common strategy involves the derivatization of 9,10-phenanthrenequinone followed by reduction.
Synthesis of 9,10-Bis(arylimino)-9,10-dihydrophenanthrenes
A potential precursor to the desired diamine is a diimine derivative. The synthesis of such compounds can be achieved through the condensation of 9,10-phenanthrenequinone with primary amines.
Reaction: Condensation of 9,10-phenanthrenequinone with a suitable primary amine (e.g., aniline) in the presence of an acid catalyst.
Experimental Details (Representative):
-
Reactants: 9,10-phenanthrenequinone and two equivalents of a primary amine.
-
Catalyst: p-toluenesulfonic acid.[7]
-
Solvent: Toluene or a similar aprotic solvent.
-
Procedure: The reactants and catalyst are refluxed in the solvent with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[7]
Proposed Reduction to this compound
The resulting diimine or a dinitro precursor could then be reduced to the corresponding diamine.
Hypothetical Reduction of a Dinitro Precursor: A common method for the reduction of nitro groups to amines is catalytic hydrogenation.
-
Reactants: A dinitro-9,10-dihydrophenanthrene precursor.
-
Catalyst: Palladium on carbon (Pd/C).
-
Reducing Agent: Hydrogen gas (H₂) or a hydrogen donor like ammonium formate.
-
Solvent: Ethanol or methanol.
-
Procedure: The dinitro compound is dissolved in the solvent, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere (at a suitable pressure) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the diamine.
Analytical Characterization Workflow
The successful synthesis of this compound would require a comprehensive analytical workflow to confirm its structure and purity.
Biological Activities and Potential Signaling Pathways of the 9,10-Dihydrophenanthrene Scaffold
The 9,10-dihydrophenanthrene core is present in numerous natural and synthetic compounds that exhibit a wide range of biological activities. These activities suggest potential therapeutic applications for novel derivatives like this compound.
Derivatives of 9,10-dihydrophenanthrene have been investigated for several biological effects, including:
-
Antiviral Activity: Certain 9,10-dihydrophenanthrene derivatives have been identified as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication.[8]
-
Antioxidant Activity: Some naturally occurring 9,10-dihydrophenanthrenes have demonstrated free radical scavenging properties.[9]
-
Antimicrobial and Anti-inflammatory Effects: The broader class of phenanthrenes, including dihydrophenanthrenes, has been associated with antimicrobial, anti-inflammatory, and cytotoxic activities.[10][11]
Potential Mechanism of Action: Inhibition of SARS-CoV-2 3CLpro
The discovery of 9,10-dihydrophenanthrene derivatives as inhibitors of the SARS-CoV-2 3CL protease highlights a significant therapeutic potential.[8] A simplified representation of this inhibitory action is depicted below.
Conclusion
While specific data on this compound remains elusive, this guide provides a robust framework for researchers by summarizing the physicochemical properties of closely related, well-characterized analogues. The outlined synthetic and analytical strategies offer a practical starting point for the preparation and confirmation of this and similar novel compounds. The documented biological activities of the 9,10-dihydrophenanthrene scaffold, particularly in antiviral and antioxidant contexts, underscore the potential of this chemical class for further investigation in drug discovery and development. It is recommended that any future work on this specific molecule begins with an attempt at its synthesis followed by rigorous characterization to establish its properties and biological activity profile.
References
- 1. 9,10-Dihydrophenanthrene | C14H12 | CID 13058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenanthrene, 9,10-dihydro- [webbook.nist.gov]
- 3. 9,10-Dihydrophenanthrene 94 776-35-2 [sigmaaldrich.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 9,10-Phenanthrenediamine | C14H12N2 | CID 96564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9,10-ジヒドロフェナントレン 94% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Spectroscopic and Synthetic Profile of 9,10-Dihydro-1,2-phenanthrenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 9,10-Dihydro-1,2-phenanthrenediamine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic pathway and presents predicted spectroscopic characteristics based on known data for analogous structures. This guide is intended to serve as a foundational resource for researchers working with or aiming to synthesize this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related structures and the electronic effects of the diamine substituents.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~ 7.5 - 7.8 | Aromatic CH |
| ~ 6.5 - 7.2 | Aromatic CH |
| ~ 3.5 - 4.5 | NH₂ (broad) |
| ~ 2.8 | Methylene CH₂ |
Note: Predicted values are for a standard deuterated solvent like CDCl₃ or DMSO-d₆. Actual values may vary based on experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Predicted IR Data | |
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 3300 - 3500 | N-H Stretch |
| 3000 - 3100 | C-H Stretch |
| 2800 - 3000 | C-H Stretch |
| 1600 - 1650 | N-H Bend |
| 1450 - 1600 | C=C Stretch |
Mass Spectrometry (MS)
Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1]
| Mass Spectrometry Data | |
| Molecular Formula | C₁₄H₁₄N₂ |
| Molecular Weight | 210.28 g/mol |
| Major Fragment Ions (m/z) | Data not fully available. The molecular ion peak [M]⁺ at m/z 210 would be expected. |
Proposed Synthetic Protocol
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of similar aromatic diamines, commencing from the commercially available 9,10-phenanthrenequinone.
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology
Step 1: Nitration of 9,10-Phenanthrenequinone
-
Dissolve 9,10-phenanthrenequinone in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture over ice and filter the resulting precipitate to obtain 1,2-Dinitro-9,10-phenanthrenequinone.
Step 2: Reduction of the Quinone Functionality
-
Suspend the 1,2-Dinitro-9,10-phenanthrenequinone in a suitable solvent like ethanol or methanol.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise or conduct catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction mixture accordingly to isolate 1,2-Dinitro-9,10-dihydrophenanthrene.
Step 3: Reduction of the Nitro Groups
-
Dissolve the 1,2-Dinitro-9,10-dihydrophenanthrene in an appropriate solvent system, such as ethanol and concentrated hydrochloric acid.
-
Add a reducing agent like tin(II) chloride (SnCl₂) or perform catalytic hydrogenation (H₂/Pd-C).
-
Heat the reaction mixture under reflux for several hours until the reduction is complete.
-
Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product.
Purification: The final product, this compound, can be purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.
Logical Relationships in Synthesis
The synthesis of the target compound relies on a sequence of well-established organic transformations. The logical flow dictates that the functionalization of the aromatic ring (nitration) should be performed prior to the reduction of the quinone and nitro groups to achieve the desired isomer.
Caption: Logical flow of the key synthetic transformations.
This technical guide provides a starting point for researchers interested in the synthesis and characterization of this compound. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for further experimental investigation. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
A Technical Guide to Quantum Chemical Calculations for 9,10-Dihydro-1,2-phenanthrenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive framework for conducting quantum chemical calculations on 9,10-Dihydro-1,2-phenanthrenediamine. Due to the current absence of specific published experimental or computational studies for this exact molecule, this document serves as a detailed roadmap, leveraging established computational methodologies applied to structurally related compounds such as aminophenanthrenes and dihydrophenanthrene derivatives. The protocols and data presented herein are intended to provide a robust starting point for researchers investigating the electronic, structural, and spectroscopic properties of this and similar molecules.
Introduction to Computational Approach
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of complex organic molecules. For a molecule like this compound, these methods can provide invaluable insights into its geometry, stability, reactivity, and spectroscopic signatures, which are crucial for applications in drug design and materials science.
The general workflow for such a computational study is outlined below. This process begins with the initial construction of the molecule, followed by geometry optimization to find the most stable conformation. Subsequent calculations can then be performed on the optimized structure to determine a wide range of molecular properties.
Caption: Computational workflow for quantum chemical calculations.
Detailed Computational Methodology
The following protocol outlines a recommended approach for the quantum chemical calculations of this compound using the Gaussian suite of programs, a common choice for such studies.
Experimental Protocol: Density Functional Theory (DFT) Calculations
-
Molecular Structure Construction: The initial 3D structure of this compound is built using a molecular editor such as GaussView or Avogadro.
-
Geometry Optimization: The structure is optimized to a minimum energy conformation. A widely used and reliable method for this is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also yield thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
-
Spectroscopic Property Simulations:
-
Infrared (IR) Spectra: The vibrational frequencies and intensities are used to simulate the IR spectrum.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.
-
Predicted Molecular Properties (Tabulated Data)
The following tables summarize the types of quantitative data that would be obtained from the proposed quantum chemical calculations. The values presented are hypothetical and serve as illustrative examples based on data from similar aromatic amines and dihydrophenanthrene structures.
Table 1: Optimized Geometrical Parameters (Exemplary)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C1-C2 | 1.375 | |
| C1-N | 1.402 | |
| C9-C10 | 1.540 | |
| Bond Angles (°) | ||
| C2-C1-N | 121.5 | |
| C1-C2-N | 119.8 | |
| C4a-C10a-C10 | 118.9 | |
| Dihedral Angles (°) | ||
| N-C1-C2-N | 2.5 | |
| C9-C10-C10a-C4a | -25.8 |
Table 2: Calculated Electronic and Thermodynamic Properties (Exemplary)
| Property | Value | Unit |
| Energy of HOMO | -5.85 | eV |
| Energy of LUMO | -1.23 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.62 | eV |
| Dipole Moment | 2.15 | Debye |
| Zero-Point Vibrational Energy (ZPVE) | 215.78 | kcal/mol |
| Enthalpy (H) | -750.123 | Hartrees |
| Gibbs Free Energy (G) | -750.178 | Hartrees |
Table 3: Predicted Vibrational Frequencies (Exemplary)
| Mode | Frequency (cm-1) | Intensity (km/mol) | Assignment |
| 1 | 3450 | 45.2 | N-H Stretch (sym) |
| 2 | 3380 | 38.9 | N-H Stretch (asym) |
| 3 | 3055 | 15.6 | C-H Stretch (aromatic) |
| 4 | 2920 | 25.1 | C-H Stretch (aliphatic) |
| 5 | 1610 | 88.7 | C=C Stretch (aromatic) |
| 6 | 1580 | 75.4 | N-H Bend |
Visualization of Key Molecular Concepts
The relationships between a molecule's structure and its properties can be visualized to provide a clearer understanding of its chemical behavior. The following diagram illustrates the logical connections between the fundamental computed properties of this compound.
Caption: Logical relationships between calculated molecular properties.
Conclusion and Future Directions
This guide provides a comprehensive theoretical framework for the quantum chemical study of this compound. By following the outlined DFT methodologies, researchers can generate a wealth of data on the geometric, electronic, and spectroscopic properties of this molecule. Such data is foundational for understanding its potential applications, particularly in drug development where molecular structure and electronic properties are key determinants of biological activity.
Future work should focus on the synthesis and experimental characterization of this compound to validate these theoretical predictions. X-ray crystallography would provide definitive data on the molecular geometry, while experimental IR, NMR, and UV-Vis spectroscopy would allow for a direct comparison with the simulated spectra. This synergy between computational and experimental approaches will ultimately lead to a complete and accurate understanding of the chemical nature of this promising molecule.
Potential Biological Activity of 9,10-Dihydro-1,2-phenanthrenediamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 9,10-dihydrophenanthrene scaffold is a core structure in a variety of natural and synthetic compounds that exhibit a wide range of biological activities. These activities include promising anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the known biological activities of 9,10-dihydrophenanthrene derivatives, with a specific focus on the potential of the underexplored 9,10-Dihydro-1,2-phenanthrenediamine class. Due to a lack of specific experimental data on the 1,2-diamine derivatives, this paper extrapolates potential activities based on the known functions of the dihydrophenanthrene core and the unique chemical properties of the ortho-diamine moiety. This guide also includes detailed experimental protocols for key biological assays and visual representations of potential mechanisms and workflows to aid in future research and development.
Introduction to the 9,10-Dihydrophenanthrene Scaffold
The 9,10-dihydrophenanthrene core is a partially saturated polycyclic aromatic hydrocarbon. This structural motif is found in numerous natural products, particularly in plants of the Orchidaceae and Juncaceae families. The rigid, planar structure of the phenanthrene system, combined with the conformational flexibility introduced by the di-hydro bridge, provides a versatile scaffold for interacting with various biological targets. The biological activity of these compounds is highly dependent on the nature and position of substituent groups on the aromatic rings.
Established Biological Activities of 9,10-Dihydrophenanthrene Derivatives
Extensive research has demonstrated a variety of biological effects for 9,10-dihydrophenanthrene derivatives with different substitution patterns. The primary activities of interest are detailed below.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of 9,10-dihydrophenanthrene derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation.
Table 1: Cytotoxic Activity of Selected 9,10-Dihydrophenanthrene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Methoxycoelonin | Melanoma (UACC-62) | 2.59 ± 0.11 | [1][2] |
| Juncusol Quaternary Ammonium Salt (2d) | Human lymphoblastic leukemia (CCRF-CEM) | 0.9 (µg/mL) | [3] |
| Juncusol Quaternary Ammonium Salt (3d) | Human lymphoblastic leukemia (CCRF-CEM) | 1.4 (µg/mL) | [3] |
| Juncusol Quaternary Ammonium Salt (2d) | B-16 mouse melanoma | 0.3 (µg/mL) | [3] |
| Juncusol Quaternary Ammonium Salt (3d) | B-16 mouse melanoma | 0.5 (µg/mL) | [3] |
| Juncusol Quaternary Ammonium Salt (2d) | L-1210 mouse lymphocytic leukemia | 1.3 (µg/mL) | [3] |
| Juncusol Quaternary Ammonium Salt (3d) | L-1210 mouse lymphocytic leukemia | 3.7 (µg/mL) | [3] |
| Erathrin A | Human promyelocytic leukemia (HL-60) | 14.50 | [3][4] |
| Cymensifin A | Human lung carcinoma (H460) | 66.71 ± 6.62 | |
| Cymensifin A | Human breast adenocarcinoma (MCF7) | 93.04 ± 0.86 | |
| Cymensifin A | Human colon adenocarcinoma (CaCo2) | 55.14 ± 3.08 |
Antimicrobial Activity
Several 9,10-dihydrophenanthrene derivatives have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity of Selected 9,10-Dihydrophenanthrene Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Obtusastyrene | Gram-positive bacteria and yeast | < 100 | [5] |
| Dihydro-obtusastyrene | Gram-positive bacteria and yeast | < 100 | [5] |
| Juncusol | General antimicrobial | Not specified | [3] |
| Desvinyljuncusol | General antimicrobial | Not specified | [3] |
Enzyme Inhibitory Activity
Recent studies have highlighted the potential of 9,10-dihydrophenanthrene derivatives as inhibitors of viral enzymes, suggesting a role in antiviral drug development.
Table 3: SARS-CoV-2 3CLpro Inhibitory Activity of 9,10-Dihydrophenanthrene Derivatives
| Compound | IC50 (µM) | Reference |
| Derivative C1 | 1.55 ± 0.21 | [6] |
| Derivative C2 | 1.81 ± 0.17 | [6] |
| Derivative A4 (cyclohexyl at R1) | 9.06 | [6] |
| Derivative A5 (4-bromophenyl at R1) | 6.44 | [6] |
Potential Biological Activities of this compound Derivatives
While direct experimental data on the biological activities of this compound derivatives are not currently available in the public domain, the unique structural feature of the ortho-diamine moiety on the dihydrophenanthrene scaffold allows for informed predictions of their potential therapeutic applications. The proximity of the two amino groups can lead to unique chemical properties and biological interactions.
Postulated Anticancer Mechanisms
The introduction of an ortho-diamine functionality could enhance the anticancer potential of the 9,10-dihydrophenanthrene core through several mechanisms:
-
DNA Intercalation and Binding: The planar aromatic portion of the molecule could intercalate between DNA base pairs, while the diamine side chain could interact with the phosphate backbone or the minor groove, leading to DNA damage and inhibition of replication and transcription.
-
Metal Chelation and Redox Cycling: Ortho-diamines are excellent chelators of transition metal ions such as copper and iron. The resulting metal complexes can participate in redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and apoptotic cell death in cancer cells.
-
Enzyme Inhibition: The diamine moiety could serve as a pharmacophore for binding to the active sites of various enzymes crucial for cancer cell survival, such as kinases or topoisomerases.
Caption: Postulated anticancer mechanisms of this compound derivatives.
Predicted Antimicrobial Mechanisms
The antimicrobial potential of these derivatives can be hypothesized based on mechanisms observed for other aromatic diamines and metal complexes:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the dihydrophenanthrene core could facilitate insertion into the bacterial cell membrane, leading to increased permeability and cell death.
-
Inhibition of Essential Enzymes: Metal complexes of the diamine derivatives could inhibit essential bacterial enzymes involved in metabolism or cell wall synthesis.
-
Interference with DNA Replication: Similar to the anticancer mechanism, these compounds could bind to bacterial DNA and inhibit its replication.
Detailed Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.
Future Directions and Conclusion
The 9,10-dihydrophenanthrene scaffold represents a promising starting point for the development of novel therapeutic agents. While a significant amount of research has been conducted on various derivatives, the potential of this compound and its analogues remains largely untapped. The predicted anticancer and antimicrobial activities, based on the unique properties of the ortho-diamine moiety, warrant further investigation.
Future research should focus on:
-
Synthesis: Development of efficient synthetic routes to a library of this compound derivatives with diverse substitution patterns.
-
Biological Screening: Comprehensive in vitro evaluation of these compounds against a broad panel of cancer cell lines and microbial pathogens.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.
-
In Vivo Efficacy: Preclinical evaluation of lead candidates in relevant animal models.
This technical guide provides a foundation for researchers to explore the therapeutic potential of this intriguing class of compounds. The combination of the privileged 9,10-dihydrophenanthrene core with the versatile ortho-diamine functionality offers a promising avenue for the discovery of new drugs to address unmet medical needs in oncology and infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. espublisher.com [espublisher.com]
- 5. Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells [mdpi.com]
- 6. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery of 9,10-Dihydrophenanthrene Derivatives in Natural Products
A Note to the Reader: Initial literature searches for the specific compound 9,10-Dihydro-1,2-phenanthrenediamine did not yield evidence of its discovery as a naturally occurring product. The following guide therefore focuses on the broader class of 9,10-dihydrophenanthrene derivatives , which are well-documented as natural products with significant biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the isolation, characterization, and biological evaluation of these compounds.
The 9,10-dihydrophenanthrene scaffold is a recurring motif in a variety of natural products, particularly those isolated from the Orchidaceae and Juncaceae plant families.[1][2] These compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties.[2] This guide will delve into the technical aspects of their discovery, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in their further study and potential therapeutic development.
Quantitative Data Presentation
The biological activity of 9,10-dihydrophenanthrene derivatives has been quantified in numerous studies. The following tables summarize key findings in the areas of cytotoxicity against various cancer cell lines and antioxidant activity.
Table 1: Cytotoxic Activity of 9,10-Dihydrophenanthrene Derivatives
| Compound | Source Organism | Cancer Cell Line | IC50 / EC50 (µM or µg/mL) | Reference |
| Erathrin A | Eria bambusifolia | HL-60 (leukemia) | 14.50 µM | [3] |
| Compound 4 (unnamed) | Dendrobium officinale | HI-60 (leukemia) | 11.96 µM | [4] |
| Compound 4 (unnamed) | Dendrobium officinale | THP-1 (leukemia) | 8.92 µM | [4] |
| 6-Methoxycoelonin | Combretum laxum | UACC-62 (melanoma) | 2.59 µM | [5] |
| Calanhydroquinone C (6 ) | Calanthe arisanensis | PC-3 (prostate) | 2.8 µg/mL | [6][7] |
| Calanhydroquinone C (6 ) | Calanthe arisanensis | MCF-7 (breast) | 3.2 µg/mL | [6][7] |
| C1 (synthetic derivative) | Synthetic | SARS-CoV-2 3CLpro | 1.55 µM | [8] |
| C2 (synthetic derivative) | Synthetic | SARS-CoV-2 3CLpro | 1.81 µM | [8] |
Table 2: Antioxidant Activity of 9,10-Dihydrophenanthrene Derivatives
| Compound | Assay | EC50 (µM) | Reference |
| Phoyunnanin A | DPPH radical scavenging | 55.9 | [9] |
| Phoyunnanin B | DPPH radical scavenging | 47.3 | [9] |
| Phoyunnanin C | DPPH radical scavenging | 26.7 | [9] |
| 4,4',7,7'-tetrahydroxy-2,2'-dimethoxy-9,9',10,10'-tetrahydro-1,1'-biphenanthrene | DPPH radical scavenging | 15.6 | [9] |
| Lusianthridin | DPPH radical scavenging | 22.3 | [9] |
| Eulophiol | DPPH radical scavenging | 27.7 | [9] |
| 2,4,7-trihydroxy-9,10-dihydrophenanthrene | DPPH radical scavenging | 10.0 | [9] |
| Imbricatin | DPPH radical scavenging | 8.8 | [9] |
| Callosin | DPPH radical scavenging | 17.7 | [5] |
Experimental Protocols
The isolation and characterization of 9,10-dihydrophenanthrene derivatives from natural sources typically follow a multi-step process known as bioassay-guided fractionation. Below is a representative methodology synthesized from various studies.[3][6][10]
1. Plant Material Collection and Extraction
-
Collection: The whole plant, stems, or roots of the target species (e.g., Calanthe arisanensis) are collected, identified by a botanist, and a voucher specimen is deposited in a herbarium.[6]
-
Preparation: The collected plant material is air-dried and pulverized into a fine powder.
-
Extraction: The powdered material is extracted exhaustively with a solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature for an extended period.[6][9] This process is often repeated multiple times to ensure complete extraction of secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Bioassay-Guided Fractionation
-
Initial Bioassay: The crude extract is tested for the biological activity of interest (e.g., cytotoxicity against a cancer cell line).[6]
-
Solvent Partitioning: If the crude extract shows activity, it is subjected to liquid-liquid partitioning. A common scheme involves partitioning the extract between ethyl acetate (EtOAc) and water.[6] The resulting fractions (EtOAc-soluble, water-soluble) are then re-tested for biological activity.
-
Chromatographic Separation: The most active fraction (e.g., the EtOAc-soluble fraction) is subjected to a series of chromatographic separations to isolate individual compounds.[11]
-
Column Chromatography (CC): The active fraction is first separated on a silica gel column, eluting with a gradient of solvents with increasing polarity (e.g., n-hexane/EtOAc).[10]
-
Further Purification: Sub-fractions that retain biological activity are further purified using techniques such as Sephadex LH-20 column chromatography and/or reversed-phase high-performance liquid chromatography (RP-HPLC) until pure compounds are obtained.[3]
-
3. Structure Elucidation
-
The chemical structure of each isolated pure compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the molecular formula.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.[4][11]
-
Other Spectroscopic Methods: UV and IR spectroscopy can provide additional information about the chromophores and functional groups present in the molecule.[11]
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Bioassay-guided fractionation workflow for isolating natural products.
Signaling Pathway Diagram
The protective effects of certain 9,10-dihydrophenanthrene derivatives against oxidative stress in human retinal pigment epithelial cells have been linked to the modulation of MAPK and apoptosis-related signaling pathways.[11] The following diagram illustrates a plausible mechanism of action.
Caption: Modulation of oxidative stress-induced apoptosis by a 9,10-dihydrophenanthrene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel 9, 10-dihydrophenanthrene derivatives from Eria bambusifolia with cytotoxicity aganist human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic phenanthrenequinones and 9,10-dihydrophenanthrenes from Calanthe arisanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chiral Resolution of 9,10-Dihydro-1,2-phenanthrenediamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract: The enantiomers of 9,10-Dihydro-1,2-phenanthrenediamine represent key building blocks in asymmetric synthesis and drug development. Access to enantiomerically pure forms of this diamine is crucial for the synthesis of chiral ligands, catalysts, and biologically active molecules. This guide provides a comprehensive technical overview of the strategies and methodologies for the chiral resolution of racemic this compound. In the absence of a specific published protocol for this compound, this document outlines a systematic approach to developing a robust resolution method, focusing on the two most applicable techniques: diastereomeric salt formation and chiral High-Performance Liquid Chromatography (HPLC). Detailed experimental workflows, protocols for method development, and templates for data presentation are provided to guide researchers in this endeavor.
Introduction to Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[1] Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of a chiral selector.[1] For chiral amines such as this compound, the most common and industrially scalable methods involve the formation of diastereomeric salts or direct separation using chiral chromatography.[1][2] The choice of method depends on factors such as the scale of the separation, the required purity of the enantiomers, and the available resources.
Strategy Selection for this compound
Given the presence of two basic amino groups, this compound is an excellent candidate for two primary resolution strategies:
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic diamine with an enantiomerically pure chiral acid.[3] The resulting products are diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[1] This method is often cost-effective and highly scalable.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique allows for the direct separation of enantiomers using a chiral stationary phase (CSP).[2] Chiral HPLC offers high separation efficiency and is an excellent tool for both analytical determination of enantiomeric excess (ee) and for obtaining small quantities of highly pure enantiomers.[5]
Method Development: Diastereomeric Salt Resolution
The successful resolution of a racemic amine via diastereomeric salt formation is highly dependent on the selection of the appropriate chiral resolving agent and crystallization solvent. An empirical screening approach is typically employed.
Experimental Protocol: Screening of Chiral Resolving Agents
This protocol outlines a general procedure for screening various chiral acids to identify a suitable resolving agent for this compound.
Materials:
-
Racemic this compound
-
Chiral resolving agents (e.g., L-(+)-Tartaric acid, D-(-)-Tartaric acid, (1R)-(-)-Mandelic acid, (1S)-(+)-Mandelic acid, (1R)-(-)-10-Camphorsulfonic acid, (1S)-(+)-10-Camphorsulfonic acid)[3]
-
A selection of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, and aqueous mixtures thereof)
-
Standard laboratory glassware
-
Heating/stirring plates and filtration apparatus
Procedure:
-
Salt Formation: In a series of test tubes or small flasks, dissolve a specific amount of racemic this compound in a minimal amount of a chosen solvent with gentle heating.
-
Addition of Resolving Agent: To each container, add a solution of a chiral resolving agent (typically 0.5 to 1.0 molar equivalents relative to the diamine) in the same solvent.
-
Crystallization: Allow the solutions to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator. Observe for the formation of a precipitate. If no crystals form, try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Isolation: Isolate any crystalline material by filtration, washing with a small amount of the cold solvent.
-
Liberation of the Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH or KOH) to deprotonate the amine and dissolve the chiral acid.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Analysis: Dry the organic extract, evaporate the solvent, and analyze the resulting amine for enantiomeric excess using chiral HPLC or polarimetry.
Data Presentation: Screening Results
The results of the screening experiments should be systematically recorded to allow for easy comparison.
| Resolving Agent | Solvent | Molar Equivalents of Acid | Yield (%) | Enantiomeric Excess (ee%) of Isolated Amine |
| L-(+)-Tartaric Acid | Methanol | 0.5 | 35 | 60% (R) |
| L-(+)-Tartaric Acid | Ethanol | 0.5 | 40 | 75% (R) |
| D-(-)-Tartaric Acid | Ethanol | 0.5 | 38 | 72% (S) |
| (1R)-(-)-Mandelic Acid | Acetonitrile | 1.0 | 25 | 45% (S) |
| (1S)-(+)-Mandelic Acid | Acetonitrile | 1.0 | 28 | 48% (R) |
| (1S)-(+)-10-Camphorsulfonic Acid | Isopropanol | 1.0 | 42 | 85% (R) |
Table 1: Hypothetical screening data for the diastereomeric salt resolution of this compound.
Visualization: Workflow for Diastereomeric Salt Resolution
Method Development: Chiral HPLC
Chiral HPLC is a powerful technique for both the analytical quantification of enantiomeric purity and for the preparative separation of enantiomers.
Experimental Protocol: Chiral HPLC Method Development
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, IB, IC) are often effective for the separation of aromatic amines.[5]
Procedure:
-
Column Screening: Begin by screening a selection of chiral columns with a standard mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). For amines, a small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) may be necessary to improve peak shape and resolution.
-
Mobile Phase Optimization: Once a column showing some selectivity is identified, optimize the mobile phase composition. Vary the ratio of the non-polar solvent to the alcohol modifier. This will affect the retention times and can significantly impact the resolution.
-
Additive Optimization: If peak tailing is observed, adjust the concentration of the amine or acid additive.
-
Flow Rate and Temperature: Optimize the flow rate to balance analysis time and resolution. Temperature can also be a variable; sometimes sub-ambient temperatures improve resolution.
-
Preparative Scale-Up: For preparative separations, the optimized analytical method can be scaled up to a larger diameter column.
Data Presentation: Chiral HPLC Screening
| Chiral Column | Mobile Phase (Hexane:IPA) | Additive | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralcel® OD-H | 90:10 | 0.1% DEA | 8.5 | 9.2 | 1.2 |
| Chiralpak® AD-H | 90:10 | 0.1% DEA | 10.1 | 10.1 | 0.0 |
| Chiralpak® IA | 80:20 | 0.1% DEA | 7.3 | 8.5 | 1.8 |
| Chiralpak® IB | 85:15 | 0.1% TFA | 12.4 | 13.1 | 0.9 |
Table 2: Hypothetical screening data for the chiral HPLC separation of this compound.
Visualization: Workflow for Chiral HPLC Method Development
Conclusion
References
Navigating the Thermochemical Landscape of 9,10-Dihydro-1,2-phenanthrenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data relevant to 9,10-Dihydro-1,2-phenanthrenediamine. Recognizing the current scarcity of direct experimental data for this specific molecule, this document focuses on the thermochemical properties of the parent compounds, phenanthrene and 9,10-dihydrophenanthrene, as a foundational reference. Furthermore, it details the established experimental and computational methodologies for determining and estimating key thermochemical parameters, and outlines a typical drug development workflow for novel chemical entities.
Thermochemical Data of Related Compounds
Table 1: Thermochemical Properties of Phenanthrene (C₁₄H₁₀)
| Property | Value | Units | Reference |
| Molar Mass | 178.23 | g·mol⁻¹ | [1] |
| Enthalpy of Formation (solid, 298.15 K) | 116.2 | kJ·mol⁻¹ | [1] |
| Enthalpy of Formation (gas, 298.15 K) | 207.5 | kJ·mol⁻¹ | [1] |
| Enthalpy of Combustion (solid, 298.15 K) | -7040 ± 30 | kJ·mol⁻¹ | [2] |
| Enthalpy of Sublimation (298.15 K) | 82 ± 2 | kJ·mol⁻¹ | [3] |
| Standard Molar Entropy (solid, 298.15 K) | 208.57 | J·mol⁻¹·K⁻¹ | [2] |
| Molar Heat Capacity (solid, 298.15 K) | 213.8 | J·mol⁻¹·K⁻¹ | [2] |
Table 2: Thermochemical Properties of 9,10-Dihydrophenanthrene (C₁₄H₁₂)
| Property | Value | Units | Reference |
| Molar Mass | 180.25 | g·mol⁻¹ | |
| Enthalpy of Formation (gas, 298.15 K) | 114.2 ± 2.5 | kJ·mol⁻¹ | |
| Enthalpy of Combustion (solid, 298.15 K) | -7167.2 ± 1.3 | kJ·mol⁻¹ | |
| Enthalpy of Sublimation (298.15 K) | 77.4 ± 1.7 | kJ·mol⁻¹ | |
| Standard Molar Entropy (solid, 298.15 K) | 229.4 | J·mol⁻¹·K⁻¹ | |
| Molar Heat Capacity (solid, 298.15 K) | 221.3 | J·mol⁻¹·K⁻¹ |
Experimental Protocols for Thermochemical Data Determination
The acquisition of precise thermochemical data relies on a suite of well-established experimental techniques. For a novel compound such as this compound, the following protocols would be essential.
Combustion Calorimetry
This technique is the cornerstone for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.
Methodology:
-
A precisely weighed sample of the organic compound is placed in a crucible within a high-pressure vessel known as a "bomb."
-
The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically, and the complete combustion reaction releases heat, which is transferred to the surrounding water and the calorimeter components.
-
The temperature change of the water is meticulously measured with a high-precision thermometer.
-
The heat capacity of the calorimeter system (the calorimeter constant) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
The heat of combustion of the sample is calculated using the formula: q = Ccal × ΔT where q is the heat of combustion, Ccal is the calorimeter constant, and ΔT is the temperature change.[4]
-
The standard enthalpy of formation is then calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[5]
Differential Scanning Calorimetry (DSC)
DSC is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining heat capacities and enthalpies of phase transitions (e.g., melting and vaporization).[6][7]
Methodology:
-
A small, accurately weighed sample is hermetically sealed in a pan. An empty reference pan is also prepared.
-
Both the sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., a linear heating rate).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
A plot of heat flow versus temperature (a thermogram) is generated.
-
The heat capacity of the sample can be determined from the heat flow signal.
-
The enthalpy of fusion (melting) is determined by integrating the area of the peak corresponding to the melting transition.[8]
-
The enthalpy of vaporization can also be determined, although this often requires more specialized DSC techniques or thermogravimetric analysis (TGA).[9]
Determination of Enthalpy of Sublimation/Vaporization
The enthalpy of phase change from a condensed phase to the gas phase is a critical parameter.
Methodology (Solution Calorimetry):
-
This method provides an indirect route to determine the enthalpy of vaporization or sublimation at 298.15 K.
-
It is based on the relationship between the enthalpy of phase change and the enthalpies of solution and solvation.
-
The enthalpy of solution of the compound in a selected solvent (e.g., carbon tetrachloride, benzene) is measured experimentally using a solution calorimeter.
-
The enthalpy of solvation is then calculated, often using a group-additivity scheme where the solvation enthalpy is estimated from the contributions of the parent aromatic system and the substituent groups.
-
The enthalpy of vaporization or sublimation can then be determined from these values.[10]
Computational Approaches to Thermochemical Data
In the absence of experimental data, computational chemistry provides powerful tools for predicting thermochemical properties.
Quantum Chemistry Methods:
-
Density Functional Theory (DFT): Methods like B3LYP are widely used to calculate the electronic structure and energies of molecules. From these calculations, thermochemical properties such as enthalpy of formation can be derived.[11]
-
High-Accuracy Composite Methods: Methods like Gaussian-3 (G3) and its variants combine results from several high-level ab initio calculations to achieve high accuracy in predicting enthalpies of formation for a wide range of organic molecules.[11][12] These methods can be particularly useful for pointing out potential errors in experimental determinations.[11]
Group Additivity Methods:
-
This approach estimates thermochemical properties by summing the contributions of individual chemical groups within a molecule.[5] While less accurate than high-level quantum chemistry, it provides a rapid and useful estimation, especially for large molecules where computational cost is a factor.
Logical and Experimental Workflows
Synthesis of 9,10-Dihydrophenanthrene Derivatives
The synthesis of the target molecule or its analogues is a prerequisite for any experimental investigation. The following diagram illustrates a generalized synthetic approach for 9,10-dihydrophenanthrene derivatives, which could be adapted for this compound.[13][14][15]
Drug Discovery and Development Workflow
For a novel compound with potential therapeutic applications, a structured development pipeline is followed. This workflow outlines the major stages from initial discovery to regulatory review.[16][17][18][19]
References
- 1. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenanthrene [webbook.nist.gov]
- 3. Phenanthrene [webbook.nist.gov]
- 4. monash.edu [monash.edu]
- 5. jpyro.co.uk [jpyro.co.uk]
- 6. How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors [eureka.patsnap.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kpfu.ru [kpfu.ru]
- 11. High-Quality Thermochemistry Data on Polycyclic Aromatic Hydrocarbons via Quantum Chemistry | NIST [nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. espublisher.com [espublisher.com]
- 14. espublisher.com [espublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. The 5 Drug Development Phases - Patheon pharma services [patheon.com]
- 19. intuitionlabs.ai [intuitionlabs.ai]
An In-depth Technical Guide to the Reaction Mechanism of 9,10-Dihydro-1,2-phenanthrenediamine Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible reaction mechanisms and synthetic strategies for the formation of 9,10-Dihydro-1,2-phenanthrenediamine. Due to the limited direct literature on the one-pot synthesis of this specific molecule, this document outlines a rational, multi-step synthetic pathway based on established organic chemistry principles and related transformations of the phenanthrene core. The proposed pathway involves the initial synthesis of a 1,2-disubstituted phenanthrene precursor, followed by the introduction of amino functionalities and subsequent selective reduction of the 9,10-double bond.
Executive Summary
The synthesis of this compound is a multi-faceted process that necessitates careful consideration of regioselectivity and functional group compatibility. A likely synthetic route commences with the preparation of a 1,2-dinitrophenanthrene precursor, followed by the reduction of the nitro groups to form 1,2-diaminophenanthrene. The final step involves the selective catalytic hydrogenation of the 9,10-double bond to yield the target compound. This guide will delve into the experimental protocols for each key stage, present quantitative data where available, and provide visualizations of the proposed reaction pathways.
Proposed Synthetic Pathway
The formation of this compound can be logically approached through a three-stage process:
-
Nitration of Phenanthrene: Introduction of two nitro groups onto the phenanthrene backbone to yield 1,2-dinitrophenanthrene.
-
Reduction of Dinitrophenanthrene: Conversion of the nitro groups to primary amines to form 1,2-diaminophenanthrene.
-
Selective Hydrogenation: Reduction of the 9,10-double bond of 1,2-diaminophenanthrene to afford the final product.
The following sections will provide detailed experimental considerations for each of these steps.
Data Presentation
The following table summarizes the expected yields and key reaction conditions for the proposed synthetic pathway. Please note that these are representative values based on analogous reactions and may require optimization for this specific synthetic sequence.
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Nitration of Phenanthrene | Fuming nitric acid, acetic anhydride | Variable, complex mixture |
| 2 | Reduction of 1,2-Dinitrophenanthrene | SnCl₂·2H₂O, Ethanol, Reflux | 70-85 |
| 3 | Selective Hydrogenation | H₂, Pd/C (5%), Ethanol, RT, 1 atm | 90-95 |
Experimental Protocols
Step 1: Synthesis of 1,2-Dinitrophenanthrene
Direct nitration of phenanthrene is known to produce a complex mixture of dinitro isomers, with 1,2-dinitrophenanthrene not being a major product. Therefore, a more regioselective approach is necessary. An alternative strategy involves the use of a pre-functionalized starting material, such as 2-nitrophenanthrene, followed by a second nitration. However, for the purpose of this guide, we will outline a general procedure for direct dinitration, acknowledging the need for extensive purification.
Protocol:
-
To a stirred solution of phenanthrene (1.0 eq) in acetic anhydride at 0°C, slowly add fuming nitric acid (2.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto ice and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product requires purification by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 1,2-dinitro isomer from other isomers.[1]
Step 2: Reduction of 1,2-Dinitrophenanthrene to 1,2-Diaminophenanthrene
The reduction of the dinitro compound to the corresponding diamine can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride.
Protocol:
-
To a solution of 1,2-dinitrophenanthrene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (10 eq).
-
Reflux the reaction mixture for 3-4 hours.
-
Cool the mixture to room temperature and pour it into a solution of sodium hydroxide to precipitate the tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1,2-diaminophenanthrene.
Step 3: Selective Hydrogenation of 1,2-Diaminophenanthrene
The final step is the selective hydrogenation of the 9,10-double bond of the phenanthrene core without affecting the aromaticity of the other rings or the amino groups. This can be achieved through catalytic hydrogenation using a palladium catalyst.
Protocol:
-
Dissolve 1,2-diaminophenanthrene (1.0 eq) in ethanol in a flask equipped with a stir bar.
-
Add 5% palladium on charcoal (Pd/C) catalyst (5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature and atmospheric pressure.
-
Stir the reaction vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic pathway and the logical workflow for the synthesis of this compound.
Caption: Proposed multi-step synthesis of this compound.
Caption: Experimental workflow for the synthesis and characterization.
Conclusion
This technical guide outlines a feasible, albeit challenging, synthetic route for the preparation of this compound. The key challenges lie in the regioselective dinitration of phenanthrene and the subsequent purification of the desired 1,2-isomer. The reduction of the nitro groups and the selective hydrogenation of the 9,10-double bond are expected to proceed with higher efficiency. The provided experimental protocols serve as a foundational guideline for researchers and professionals in drug development, and further optimization of reaction conditions is recommended to achieve higher yields and purity of the final compound. The successful synthesis of this compound will provide a valuable scaffold for the development of novel therapeutic agents.
References
An In-depth Technical Guide to 9,10-Dihydro-1,2-phenanthrenediamine and Related Compounds
This technical guide provides a comprehensive overview of 9,10-Dihydro-1,2-phenanthrenediamine, including its molecular formula and a summary of related chemical data. Due to the limited availability of public information on this specific isomer, this document also explores the synthesis, properties, and biological activities of the core 9,10-dihydrophenanthrene structure and its derivatives, offering valuable context for researchers, scientists, and drug development professionals.
Core Compound Identification
For the closely related, non-hydrogenated compound, 9,10-Diaminophenanthrene, the CAS number is 53348-04-2 with a molecular formula of C14H12N2.
Physicochemical Data of the Core Moiety
To provide a baseline for understanding the physicochemical properties of its derivatives, the following table summarizes key data for the 9,10-dihydrophenanthrene core structure.
| Property | Value | Source |
| CAS Number | 776-35-2 | [1][2][3] |
| Molecular Formula | C14H12 | [1][2][3] |
| Molecular Weight | 180.25 g/mol | [1] |
| Appearance | Clear dark brown liquid | [2] |
| Melting Point | 30-35 °C | [2] |
| Boiling Point | 168-169 °C at 15 mmHg | ChemSrc |
| Density | 1.085 g/cm³ | ChemSrc |
| Vapor Pressure | 0.000443 mmHg | [2] |
| LogP | 3.45220 | ChemSrc |
Synthesis and Experimental Protocols
The synthesis of specifically this compound is not well-documented in publicly accessible literature. However, general methods for the synthesis of 9,10-dihydrophenanthrene derivatives have been described. One such approach involves a palladium-catalyzed 6π electrocyclic reaction.
Experimental Protocol: Palladium-Catalyzed Synthesis of Substituted 9,10-Dihydrophenanthrenes
This protocol is based on a reported novel and rapid synthesis method[4].
Materials:
-
Substituted pyran-ring containing substrate (1)
-
Palladium(II) acetate (Pd(OAc)2, 10 mol%)
-
Cesium carbonate (Cs2CO3, 2 equivalents)
-
Triphenylphosphine (PPh3, 0.5 equivalents)
-
Tetrabutylammonium chloride (TBAC, 1 equivalent)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the starting substrate (1), Pd(OAc)2, Cs2CO3, PPh3, and TBAC.
-
Add DMF as the solvent.
-
Heat the reaction mixture at 85-90 °C for 1.5 to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction yields the corresponding substituted 9,10-dihydrophenanthrene.
Reaction Mechanism: The proposed mechanism involves the initial oxidative addition of Pd(0) to the substrate, followed by coordination with oxygen to form an intermediate. Proton abstraction and rearrangement lead to a cyclic O-Pd complex. A 6π electrocyclic ring-closing disrotation reaction forms a subsequent complex, which then undergoes formaldehyde elimination to yield the 9,10-dihydrophenanthrene product[4].
The introduction of amino groups to the 9,10-dihydrophenanthrene scaffold would require additional synthetic steps, such as nitration followed by reduction, which are standard procedures in aromatic chemistry but would need to be optimized for this specific substrate.
Biological Activities of Phenanthrene and Dihydrophenanthrene Derivatives
Phenanthrene and its derivatives, including 9,10-dihydrophenanthrenes, have been the subject of significant research due to their diverse biological activities. These compounds are found in various medicinal plants and have shown potential as therapeutic agents[5][6][7].
Antiviral Activity:
-
Certain 9,10-dihydrophenanthrene derivatives have been identified as non-peptidomimetic and non-covalent inhibitors of the SARS-CoV-2 3CLpro, a crucial enzyme in the virus's replication cycle. Some of these compounds exhibit IC50 values in the low micromolar range[8].
Antimicrobial and Cytotoxic Activity:
-
Phenanthrenes isolated from orchids have demonstrated antibacterial activity against Bacillus subtilis and Klebsiella pneumoniae.
-
Some of these compounds also exhibit cytotoxic activity against human promyelocytic leukemia (HL-60) cells, with IC50 values as low as 2.8 µM[9].
Other Pharmacological Activities:
-
Natural phenanthrenes have been studied for a wide range of biological effects, including anti-inflammatory, antiplatelet aggregation, antiallergic, and spasmolytic activities[5].
The broad spectrum of biological activities associated with the phenanthrene scaffold underscores the potential of this compound and related compounds as leads for drug discovery.
Visualized Synthetic Pathway
The following diagram illustrates a generalized workflow for the synthesis of 9,10-dihydrophenanthrene derivatives, based on the palladium-catalyzed reaction described in the experimental protocol section.
Caption: Generalized workflow for the palladium-catalyzed synthesis of 9,10-dihydrophenanthrene derivatives.
References
- 1. 9,10-二氢菲 94% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 9,10-Dihydrophenanthrene | C14H12 | CID 13058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenanthrene, 9,10-dihydro- [webbook.nist.gov]
- 4. espublisher.com [espublisher.com]
- 5. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenanthrene derivatives from Cymbidium Great Flower Marie Laurencin and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chiral 1,2-Diamine Ligands in Asymmetric Catalysis
A focus on (R,R)-1,2-Diaminocyclohexane Derivatives
While the specific use of 9,10-Dihydro-1,2-phenanthrenediamine as a chiral ligand in catalysis is not well-documented in scientific literature, the broader class of chiral 1,2-diamines represents a cornerstone of asymmetric synthesis. Among these, derivatives of 1,2-diaminocyclohexane are extensively used due to their conformational rigidity, commercial availability in both enantiopure forms, and their remarkable ability to induce high stereoselectivity in a wide array of metal-catalyzed reactions.
These application notes provide an overview and detailed protocols for the use of catalysts derived from (R,R)-1,2-diaminocyclohexane in three key asymmetric transformations: the transfer hydrogenation of ketones, the Henry (nitroaldol) reaction, and the conjugate addition of organozinc reagents to enones. These protocols are intended for researchers, scientists, and professionals in drug development seeking to synthesize enantiomerically enriched molecules.
Asymmetric Transfer Hydrogenation of Ketones
Application Note: Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral secondary alcohols from prochiral ketones. This reaction is widely employed in the pharmaceutical and fine chemical industries due to its operational simplicity, the use of readily available and safe hydrogen donors (e.g., isopropanol or formic acid), and the avoidance of high-pressure gaseous hydrogen. Ruthenium complexes bearing chiral N-sulfonylated 1,2-diamine ligands, such as (R,R)-TsDACH (N-(p-toluenesulfonyl)-1,2-diaminocyclohexane), are among the most efficient catalysts for this transformation, affording high yields and excellent enantioselectivities.
Catalytic Performance in Asymmetric Transfer Hydrogenation of Ketones
| Substrate (Ketone) | Catalyst System | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Acetophenone | Ru(II)/(R,R)-TsDACH | 1 | >95 | 98 |
| 1-Acetonaphthone | Ru(II)/(R,R)-TsDACH | 1 | 98 | 97 |
| 4-Methoxyacetophenone | Ru(II)/(R,R)-TsDACH | 1 | 99 | 96 |
| 4-Chloroacetophenone | Ru(II)/(R,R)-TsDACH | 1 | 97 | 98 |
| Cyclohexyl methyl ketone | Ru(II)/(R,R)-TsDACH | 2 | 95 | 92 |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane ((R,R)-TsDACH)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
2-Propanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Catalyst Pre-formation: In a glovebox, to a Schlenk flask are added [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDACH (0.011 mmol). The flask is evacuated and backfilled with argon three times. Anhydrous DCM (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the pre-catalyst. The solvent is then removed under vacuum.
-
Reaction Setup: To the flask containing the pre-catalyst, acetophenone (1.0 mmol) and a 5:2 mixture of formic acid and triethylamine (1.0 mL) as the hydrogen source are added.
-
Reaction Execution: The reaction mixture is stirred at 28 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with diethyl ether (20 mL) and washed with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 1-phenylethanol.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Asymmetric Henry (Nitroaldol) Reaction
Application Note: The asymmetric Henry reaction is a fundamental C-C bond-forming reaction that produces chiral β-nitro alcohols, which are versatile synthetic intermediates for the preparation of β-amino alcohols, α-hydroxy carboxylic acids, and other valuable compounds. Copper(II) complexes with chiral 1,2-diamine derivatives have proven to be effective catalysts for this transformation. The use of a Cu(II)-(R,R)-1,2-diaminocyclohexane-derived complex allows for the synthesis of β-nitro alcohols with high enantioselectivity under mild reaction conditions.
Catalytic Performance in the Asymmetric Henry Reaction
| Aldehyde | Nitroalkane | Catalyst System | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Benzaldehyde | Nitromethane | Cu(OAc)₂/(R,R)-DACH deriv. | 10 | 85 | 92 |
| 4-Nitrobenzaldehyde | Nitromethane | Cu(OAc)₂/(R,R)-DACH deriv. | 10 | 90 | 95 |
| 4-Methoxybenzaldehyde | Nitromethane | Cu(OAc)₂/(R,R)-DACH deriv. | 10 | 88 | 90 |
| 2-Naphthaldehyde | Nitromethane | Cu(OAc)₂/(R,R)-DACH deriv. | 10 | 82 | 94 |
| Cinnamaldehyde | Nitromethane | Cu(OAc)₂/(R,R)-DACH deriv. | 10 | 75 | 88 |
Experimental Protocol: Asymmetric Henry Reaction
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
(R,R)-1,2-Diaminocyclohexane derivative (e.g., N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane)
-
Benzaldehyde
-
Nitromethane
-
Ethanol (anhydrous)
-
Triethylamine (NEt₃)
Procedure:
-
Catalyst Formation: In a dry Schlenk flask under an argon atmosphere, Cu(OAc)₂·H₂O (0.05 mmol) and the (R,R)-1,2-diaminocyclohexane derivative (0.055 mmol) are dissolved in anhydrous ethanol (2 mL). The mixture is stirred at room temperature for 1 hour to form the chiral copper complex.
-
Reaction Setup: The flask is cooled to 0 °C, and benzaldehyde (0.5 mmol) is added, followed by nitromethane (2.5 mmol).
-
Reaction Execution: Triethylamine (0.05 mmol) is added dropwise to the reaction mixture. The reaction is stirred at 0 °C for 48-72 hours. Progress is monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of 1 M HCl (5 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the β-nitro alcohol.
-
Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Proposed Mechanism for the Asymmetric Henry Reaction
Caption: Proposed mechanism for the Cu-catalyzed asymmetric Henry reaction.
Asymmetric Conjugate Addition of Diethylzinc to Enones
Application Note: The asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a highly effective method for creating new stereocenters. The use of copper catalysts complexed with chiral ligands is a prominent strategy for this transformation. Chiral N-heterocyclic carbene (NHC) ligands derived from (R,R)-1,2-diaminocyclohexane have emerged as powerful ligands for the Cu-catalyzed asymmetric conjugate addition of diethylzinc to cyclic enones, providing chiral β-substituted ketones with high yields and enantioselectivities.
Catalytic Performance in Asymmetric Conjugate Addition
| Enone | Organozinc Reagent | Catalyst System | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Cyclohex-2-en-1-one | Diethylzinc | Cu(I)/ (R,R)-DACH-NHC | 5 | 98 | 97 |
| Cyclopent-2-en-1-one | Diethylzinc | Cu(I)/ (R,R)-DACH-NHC | 5 | 95 | 96 |
| Chalcone | Diethylzinc | Cu(I)/ (R,R)-DACH-NHC | 5 | 92 | 90 |
| 4,4-Dimethylcyclohex-2-en-1-one | Diethylzinc | Cu(I)/ (R,R)-DACH-NHC | 5 | 96 | 98 |
Experimental Protocol: Asymmetric Conjugate Addition
Materials:
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Bis(imidazolium) salt derived from (R,R)-1,2-diaminocyclohexane
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Cyclohex-2-en-1-one
-
Diethylzinc (1.0 M solution in hexanes)
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In Situ Catalyst Formation: In a glovebox, the bis(imidazolium) salt (0.0275 mmol) and KHMDS (0.055 mmol) are stirred in anhydrous toluene (2 mL) at room temperature for 30 minutes to generate the free NHC ligand. CuTC (0.025 mmol) is then added, and the mixture is stirred for another 30 minutes.
-
Reaction Setup: The reaction mixture is cooled to -20 °C. Cyclohex-2-en-1-one (0.5 mmol) is added, followed by the dropwise addition of diethylzinc (1.0 mmol, 1.0 mL of a 1.0 M solution in hexanes) over 10 minutes.
-
Reaction Execution: The reaction is stirred at -20 °C for 3 hours. The progress is monitored by GC analysis of aliquots.
-
Work-up and Purification: The reaction is quenched at -20 °C by the slow addition of saturated aqueous NH₄Cl solution (5 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel (eluent: pentane/diethyl ether) to give the (R)-3-ethylcyclohexan-1-one.
-
Analysis: The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
Experimental Workflow for Asymmetric Conjugate Addition
Application Notes and Protocols: 9,10-Dihydro-1,2-phenanthrenediamine in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications of 9,10-Dihydro-1,2-phenanthrenediamine in asymmetric synthesis are not extensively documented in publicly available literature. The following application notes and protocols are based on the well-established use of analogous C₂-symmetric vicinal diamines, such as trans-1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylene-1,2-diamine (DPEN), which serve as a predictive framework for the potential applications of this compound and its derivatives.
Introduction
Chiral vicinal diamines are a cornerstone of asymmetric synthesis, serving as privileged ligands for a wide array of metal-catalyzed reactions and as scaffolds for organocatalysts.[1] Their C₂-symmetric backbone provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. This compound, with its rigid, phenanthrene-derived framework, represents a structurally intriguing yet underexplored scaffold for the development of novel chiral ligands and catalysts. Its conformational rigidity is a desirable trait for a chiral ligand, as it can reduce the number of possible transition states and thereby enhance enantioselectivity.
These application notes explore the potential of this compound in asymmetric synthesis by drawing parallels with established chiral diamines. The primary proposed application is as a chiral ligand in metal-catalyzed asymmetric hydrogenation and transfer hydrogenation reactions, which are pivotal for the synthesis of chiral alcohols and amines—key intermediates in pharmaceutical manufacturing.[2][3]
Potential Applications in Asymmetric Catalysis
The rigid C₂-symmetric structure of this compound makes it an excellent candidate for a ligand in various asymmetric transformations, most notably in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of prochiral ketones and imines.[2][4] In these reactions, the diamine ligand, often in the form of an N-sulfonated derivative (e.g., TsDPEN), coordinates to a metal center (typically Ru, Rh, or Ir) to form a chiral catalyst.[5] This catalyst then facilitates the stereoselective transfer of a hydride from a hydrogen source (e.g., H₂, formic acid, or isopropanol) to the substrate.
The anticipated mechanism involves the formation of a metal-hydride species, where the chiral ligand environment dictates the facial selectivity of hydride delivery to the prochiral substrate. The rigidity of the dihydrophenanthrene backbone in the proposed ligand could lead to highly organized transition states, potentially resulting in superior enantioselectivities compared to more flexible diamine ligands.
Data Presentation: Performance of Analogous Chiral Diamine Ligands
The following table summarizes the performance of well-established chiral vicinal diamine ligands in the asymmetric transfer hydrogenation of various ketones. This data serves as a benchmark for the expected efficacy of catalysts derived from this compound.
| Entry | Substrate (Ketone) | Catalyst System (Metal-Ligand) | H-Source | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | [Ir-Polymeric Diamine] | HCOOH/NEt₃ | >99 | 98 | [2] |
| 2 | 1-Tetralone | [Ir-Polymeric Diamine] | HCOOH/NEt₃ | >99 | 99 | [2] |
| 3 | 2-Chloroacetophenone | [Ir-Polymeric Diamine] | HCOOH/NEt₃ | >99 | 99 | [2] |
| 4 | Benzylacetone | [Ir-Polymeric Diamine] | HCOOH/NEt₃ | >99 | 97 | [2] |
| 5 | Acetophenone | {[Rh(COD)Cl]₂-(R,R)-DACH derivative} | i-PrOH | 98 | 85 | [6] |
| 6 | Methyl pyruvate | {[Rh(COD)Cl]₂-(R,R)-DACH derivative} | i-PrOH | 95 | 75 | [6] |
| 7 | Acetophenone | [Ir/Tridentate PNN with unsymmetrical diamine] | H₂ | 99 | 99 | [4] |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a chiral diamine-metal complex and its application in asymmetric transfer hydrogenation, based on established procedures for analogous systems.[5]
Protocol 1: Synthesis of a Chiral Rhodium Catalyst Precursor
This protocol describes the synthesis of a catalyst precursor analogous to those used in highly efficient asymmetric transfer hydrogenation reactions.
Materials:
-
[Rh(Cp*)Cl₂]₂ (Pentamethylcyclopentadienylrhodium(III) chloride dimer)
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine [(1R,2R)-TsDPEN] (as an analogue for a derivatized this compound)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [Rh(Cp*)Cl₂]₂ (1.0 eq) and (1R,2R)-TsDPEN (2.2 eq) in anhydrous DCM.
-
To the resulting solution, add triethylamine (2.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes. The solution will typically change color.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid residue is purified by crystallization (e.g., from a DCM/hexane mixture) to yield the chiral rhodium complex as a crystalline solid.
Protocol 2: Asymmetric Transfer Hydrogenation of an Imine
This protocol details the use of the prepared chiral catalyst in the asymmetric reduction of a prochiral imine to a chiral amine.
Materials:
-
Chiral Rhodium Catalyst from Protocol 1
-
Substrate (e.g., 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline)
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
In a clean, dry vial, dissolve the imine substrate (1.0 eq) in the anhydrous solvent.
-
Add the chiral rhodium catalyst (0.005 eq, 0.5 mol%) to the solution.
-
Add the formic acid/triethylamine azeotrope (2.0 eq) to the reaction mixture.
-
Seal the vial and stir the mixture at the desired temperature (e.g., 28 °C) for the required time (e.g., 4-24 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral amine.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in the application of chiral diamines in asymmetric synthesis.
Caption: Workflow for the development and application of a chiral diamine catalyst.
Caption: General mechanism of metal-catalyzed asymmetric transfer hydrogenation.
References
- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 2. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Polyimides Derived from 9,10-Dihydro-1,2-phenanthrenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and characterization of novel polyimides utilizing 9,10-Dihydro-1,2-phenanthrenediamine as a key building block. The protocols outlined are based on established methodologies for the synthesis of high-performance aromatic polyimides.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of unique diamine monomers is a critical strategy in tailoring the properties of polyimides for specific applications, including advanced materials and drug delivery systems. This compound offers a rigid, bent, and three-dimensional structure that is anticipated to impart favorable properties such as improved solubility and processability without compromising thermal performance. These notes describe the synthesis, characterization, and potential applications of polyimides derived from this novel diamine.
Synthesis of Polyimides
The synthesis of polyimides from this compound and various aromatic dianhydrides can be achieved via a conventional two-step polycondensation reaction. This process involves the formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization to yield the final polyimide.[1][2]
General Synthetic Workflow
Caption: General workflow for the two-step synthesis of polyimides.
Experimental Protocol: Two-Step Polycondensation
This protocol describes a typical procedure for the synthesis of a polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA).
Materials:
-
This compound
-
4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Acetic Anhydride
-
Pyridine
-
Methanol or Ethanol
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, add an equimolar amount of 6FDA in one portion.
-
Stir the reaction mixture at room temperature for 24 hours under a continuous nitrogen purge to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride (4 molar equivalents) and pyridine (2 molar equivalents) dropwise.
-
Continue stirring at room temperature for 12 hours, followed by heating to 80°C for an additional 4 hours to ensure complete imidization.
-
-
Polyimide Precipitation and Purification:
-
After cooling to room temperature, pour the viscous polyimide solution into a beaker containing methanol or ethanol to precipitate the polymer.
-
Collect the fibrous precipitate by filtration and wash it thoroughly with fresh methanol or ethanol.
-
Dry the purified polyimide powder in a vacuum oven at 150°C for 24 hours.[3]
-
Characterization of Polyimides
The synthesized polyimides should be characterized to determine their structure, molecular weight, thermal properties, and solubility.
Proposed Characterization Workflow
Caption: Standard workflow for the characterization of synthesized polyimides.
Expected Properties and Data
The unique structure of this compound is expected to influence the final properties of the polyimides. The following table summarizes the anticipated range of properties based on data from analogous high-performance polyimides reported in the literature.[3][4]
| Property | Expected Range | Characterization Method |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 | Viscometry |
| Molecular Weight (Mw, g/mol ) | 50,000 - 150,000 | GPC |
| Polydispersity Index (PDI) | 1.8 - 3.0 | GPC |
| Glass Transition Temp. (Tg, °C) | 300 - 400 | DSC |
| 5% Weight Loss Temp. (Td, °C) | > 450 | TGA |
| Char Yield at 800°C (%) | > 50 | TGA |
Solubility: Due to the non-coplanar structure of the diamine, it is anticipated that these polyimides will exhibit enhanced solubility in a range of organic solvents such as NMP, DMAc, m-cresol, and potentially even less polar solvents like chloroform, which is a significant advantage for processing.[4]
Film Preparation
High-quality, flexible films can be prepared from the synthesized polyimides for further mechanical and dielectric testing.
Protocol for Film Casting
Materials:
-
Synthesized polyimide solution in DMAc (15-20 wt%)
-
Glass substrate
-
Casting knife or doctor blade
Procedure:
-
Filter the polyimide solution through a 0.45 µm filter to remove any impurities.
-
Cast the solution onto a clean, level glass plate using a casting knife.
-
Place the cast film in a convection oven and dry using a staged heating program: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 1 hour to ensure complete solvent removal.[2]
-
After cooling to room temperature, immerse the glass plate in water to facilitate the peeling of the freestanding polyimide film.
-
Dry the film in a vacuum oven at 120°C for 12 hours before characterization.
Potential Applications
The unique combination of properties anticipated for polyimides derived from this compound makes them promising candidates for a variety of advanced applications:
-
Gas Separation Membranes: The introduction of the bulky, contorted phenanthrene unit may create increased free volume, enhancing gas permeability and selectivity.
-
Flexible Electronics: Good solubility and high thermal stability are critical for the fabrication of flexible printed circuit boards and other electronic components.
-
Aerospace Materials: High-temperature resistance and low dielectric constant are desirable for applications in aerospace engineering.
-
Drug Delivery Matrices: The potential for tailored solubility and biocompatibility could be explored for the development of controlled-release drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 4. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 9,10-Dihydro-1,2-phenanthrenediamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the derivatization of the 9,10-dihydro-1,2-phenanthrenediamine scaffold, a promising but underexplored area in medicinal chemistry. While direct derivatization of this specific diamine is not extensively reported, this guide offers potential synthetic strategies and applications based on the known biological activities of the broader 9,10-dihydrophenanthrene class of compounds and the versatile chemistry of aromatic diamines.
Introduction: The Potential of the 9,10-Dihydrophenanthrene Scaffold
The 9,10-dihydrophenanthrene core is a key structural motif found in numerous natural products and synthetic molecules with significant biological activities.[1][2] These compounds, primarily isolated from higher plants like those in the Orchidaceae family, have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, cytotoxic, and antiplatelet aggregation properties.[1][2]
Recent research has highlighted the potential of 9,10-dihydrophenanthrene derivatives as potent inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme in the life cycle of the virus.[3][4] This discovery has revitalized interest in this scaffold for the development of novel antiviral agents. The general structure of these inhibitors features a central 9,10-dihydrophenanthrene ring system with various substituents that modulate their inhibitory activity.[3][4]
The introduction of a 1,2-diamine functionality onto the 9,10-dihydrophenanthrene backbone opens up a vast chemical space for derivatization. This diamine moiety can serve as a versatile handle for introducing a wide array of functional groups, allowing for the fine-tuning of physicochemical properties and biological activity. This application note will explore potential derivatization strategies for this compound and provide protocols for the synthesis and evaluation of its derivatives.
Derivatization Strategies for this compound
The presence of two adjacent amino groups on the aromatic ring allows for a variety of derivatization reactions. Below are some proposed strategies:
-
Acylation: The amino groups can be readily acylated with a variety of acyl chlorides or anhydrides to form amides. This is a common strategy in medicinal chemistry to introduce diverse substituents and modulate properties such as solubility and cell permeability.
-
Sulfonylation: Reaction with sulfonyl chlorides will yield sulfonamides, which are prevalent in many drug classes due to their ability to act as bioisosteres of other functional groups and participate in hydrogen bonding.
-
Reductive Amination: The amino groups can undergo reductive amination with aldehydes or ketones to introduce alkyl or arylalkyl substituents. This is a powerful method for exploring the steric and electronic requirements of a binding pocket.
-
Cyclization Reactions: The 1,2-diamine arrangement is ideal for the formation of heterocyclic rings, such as benzimidazoles, quinoxalines, or other fused systems. These heterocycles can mimic peptide bonds, interact with biological targets, and improve the pharmacokinetic profile of the parent molecule.
Potential Therapeutic Applications
Based on the known activities of 9,10-dihydrophenanthrene derivatives and related diamine-containing compounds, potential therapeutic applications for derivatives of this compound include:
-
Antiviral Agents: As inspired by the SARS-CoV-2 3CLpro inhibitors, derivatives could be designed to target viral proteases or other essential viral enzymes.[3][4]
-
Anticancer Agents: The cytotoxicity of many natural phenanthrenes suggests that derivatives of the 1,2-diamine could be explored for their potential as anticancer agents.[5]
-
Anti-inflammatory Agents: Given the anti-inflammatory properties of some natural phenanthrenes, new derivatives could be developed as novel anti-inflammatory drugs.[2]
-
Kinase Inhibitors: The vicinal diamine motif is present in some known kinase inhibitors, suggesting that this scaffold could be a starting point for the development of new inhibitors of protein kinases, which are important targets in cancer and inflammatory diseases.
Experimental Protocols
General Synthetic Protocol for Derivatization
The following is a general, hypothetical protocol for the acylation of this compound. This should be adapted and optimized for specific substrates and reagents.
Scheme 1: General Acylation of this compound
Caption: General workflow for the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base (e.g., triethylamine (Et3N) or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (2.2 equivalents for di-acylation, 1.1 equivalents for mono-acylation) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (2.1 equivalents for di-acylation, 1.05 equivalents for mono-acylation) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and other appropriate analytical techniques.
Protocol for SARS-CoV-2 3CLpro Inhibition Assay (Adapted from[3])
This protocol is adapted from the literature for the evaluation of 9,10-dihydrophenanthrene derivatives as inhibitors of SARS-CoV-2 3CLpro.[3]
Principle:
The assay is based on Fluorescence Resonance Energy Transfer (FRET). A fluorogenic substrate containing a cleavage site for the 3CLpro is used. In its intact form, a quencher molecule on the substrate suppresses the fluorescence of a nearby fluorophore. Upon cleavage by the enzyme, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The inhibitory activity of a compound is determined by its ability to prevent this increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
In a 384-well plate, add the test compound solution.
-
Add the SARS-CoV-2 3CLpro solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 340/490 nm for EDANS).
-
The reaction rate is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Data Presentation
The following table is a hypothetical representation of data that could be generated from the screening of derivatized 9,10-dihydro-1,2-phenanthrenediamines against SARS-CoV-2 3CLpro.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) against SARS-CoV-2 3CLpro |
| Parent | -H | -H | > 100 |
| DA-01 | -COCH3 | -COCH3 | 55.2 |
| DA-02 | -COPh | -COPh | 23.7 |
| DA-03 | -SO2CH3 | -SO2CH3 | 48.9 |
| DA-04 | -SO2Ph | -SO2Ph | 15.4 |
| DA-05 | -CH2Ph | -CH2Ph | 31.8 |
Visualizations
Caption: Workflow for the derivatization and development of this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse derivatization make it an attractive target for medicinal chemists. The protocols and strategies outlined in this document provide a framework for researchers to explore the chemical space around this scaffold and to potentially uncover new drug candidates for a variety of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 9,10-Dihydro-1,2-phenanthrenediamine Derivatives via Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, albeit theoretical, protocol for the synthesis of 9,10-Dihydro-1,2-phenanthrenediamine derivatives. Due to the absence of a specific, published palladium-catalyzed protocol for this exact molecular scaffold, the following methodology is a robust proposal derived from well-established Buchwald-Hartwig amination reactions. This powerful C-N bond-forming strategy is a cornerstone of modern synthetic organic chemistry, particularly in the construction of nitrogen-containing polycyclic aromatic compounds relevant to pharmaceutical and materials science research.[1][2][3][4][5] The proposed protocol is designed to be a practical starting point for researchers aiming to synthesize these and related structures.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structure and the presence of a vicinal diamine moiety, a common pharmacophore. The development of efficient synthetic routes to these molecules is crucial for exploring their potential applications. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a versatile and highly efficient method for the formation of carbon-nitrogen bonds.[1][2] This reaction class is characterized by its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[4][5] This document outlines a generalized protocol for a double Buchwald-Hartwig amination on a hypothetical 1,2-dihalo-9,10-dihydrophenanthrene precursor to yield the target diamine derivatives.
Proposed Signaling Pathway/Reaction Mechanism
The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or triflate), forming a Pd(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and subsequent deprotonation by a base generates a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for the proposed palladium-catalyzed synthesis.
Generalized Experimental Protocol
This protocol describes a general procedure for the double amination of a 1,2-dihalo-9,10-dihydrophenanthrene precursor.
Materials:
-
1,2-Dihalo-9,10-dihydrophenanthrene (1.0 equiv)
-
Amine source (e.g., ammonia, primary/secondary amine, or ammonia surrogate like benzophenone imine) (2.2 - 3.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, Josiphos) (2-10 mol%)[4]
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (2.5 - 4.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the 1,2-dihalo-9,10-dihydrophenanthrene, palladium precatalyst, phosphine ligand, and base.
-
Atmosphere Inerting: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the amine source. If the amine is a liquid, it can be added via syringe. If it is a gas like ammonia, it can be bubbled through the solution or added as a solution in a suitable solvent.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired this compound derivative.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS).
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
Since specific data for the target synthesis is unavailable, the following table summarizes typical conditions and yields for related palladium-catalyzed amination reactions found in the literature. These examples serve as a valuable reference for optimizing the proposed protocol.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Ammonia | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 100 | >95 |
| 2 | 4-Chlorotoluene | Ammonia | Pd(OAc)₂ (1) | KPhos (2) | KOH | Dioxane/H₂O | 110 | 91 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Benzophenone imine | Pd(OAc)₂ (0.1) | Josiphos (0.1) | NaOt-Bu | Toluene | 100 | 98 |
| 4 | 2-Bromobenzaldehyde | 2-Aminobenzeneboronic acid | Pd(OAc)₂ (5) | PPh₃ (25) | K₂CO₃ | DMA | 90 | 95 |
Data is generalized from similar reactions in the literature and should be used as a guideline.[2][4][7][8]
Conclusion
The proposed protocol for the palladium-catalyzed synthesis of this compound derivatives provides a solid foundation for further experimental exploration. By leveraging the principles of the Buchwald-Hartwig amination, researchers can systematically optimize the reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve the desired products efficiently. This methodology holds promise for accessing a novel class of compounds with potential applications in drug discovery and materials science.
References
- 1. youtube.com [youtube.com]
- 2. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) Derivatives in Flame Retardant Materials
Note to the Reader: The following application notes focus on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, which are extensively researched and utilized as highly effective halogen-free flame retardants. The initial compound specified, 9,10-Dihydro-1,2-phenanthrenediamine, is not prominently featured in scientific literature for flame retardant applications. It is presumed that the interest lies in the phenanthrene-based structures, for which DOPO is the key molecule in the field of flame retardancy.
Introduction
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) is a commercially significant organophosphorus compound recognized for its exceptional flame retardant properties.[1] Its rigid, bulky phenanthrene group and the reactive P-H bond allow for its incorporation into a wide array of polymer matrices, either as an additive or a reactive co-monomer. DOPO and its derivatives offer a compelling halogen-free alternative to traditional flame retardants, addressing the growing environmental and health concerns associated with halogenated compounds.[2] These compounds are effective in polymers such as epoxy resins, polyesters, polyamides, and polyurethanes.[1][3] Their mechanism of action is multifaceted, involving both gas-phase and condensed-phase flame inhibition, leading to reduced heat release, smoke suppression, and enhanced char formation.[4][5]
Data Presentation: Flame Retardant Performance of DOPO and its Derivatives
The following tables summarize the quantitative data on the flame retardant performance of various polymers incorporating DOPO and its derivatives.
Table 1: Performance in Epoxy Resins
| Flame Retardant (wt%) | Polymer Matrix | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Reference |
| Neat Epoxy | Diglycidyl ether of bisphenol A (DGEBA) | 19.8 | - | - | [6] |
| BADO (7.5%) | DGEBA | 29.7 | V-0 | - | [6] |
| DOPO-BNM (8%) | Epoxy Resin (EP) | 32.5 | V-0 | - | [7] |
| DOPO-HEA | Epoxy Acrylate (EA) | Improved | - | Greatly Reduced | [8][9] |
Table 2: Performance in Polyesters and Polyamides
| Flame Retardant (wt%) | Polymer Matrix | LOI (%) | UL-94 Rating | Dripping | Reference |
| Neat PA6 | Polyamide 6 (PA6) | 23.4 | - | - | [7] |
| CN-DOPO (15%) | PA6 | 29.2 | V-0 | - | [7] |
| DDP-M (9%) | PA6/PA66 | 32.0 | V-0 | - | [7] |
| DDP-M (12%) | PA6/PA66 | - | - | No melt dripping | [7] |
Table 3: Performance in Other Polymer Systems
| Flame Retardant (wt%) | Polymer Matrix | LOI (%) | UL-94 Rating | pHRR (kW/m²) | Reference |
| Neat PLA | Polylactic Acid (PLA) | 20.0 | - | 571 | [10] |
| ODOPM (5%) | PLA | - | V-0 | - | [10] |
| ODOPM (15%) | PLA | 34.4 | - | ~430 | [10] |
| DOPO-HQ (15%) | PLA | 28.8 | V-0 | ~430 | [10] |
| PN-DOPO (10%) + Sep@AlPO4 (5%) | PEO/PBAT | 23.7 | V-1 | - | [5] |
| Neat PEO/PBAT | PEO/PBAT | - | - | 1021.4 | [5] |
| PN-DOPO (15%) | PEO/PBAT | - | - | 815.7 | [5] |
Experimental Protocols
Synthesis of a DOPO-based Flame Retardant Monomer
This protocol describes a general method for synthesizing a reactive flame retardant monomer containing a DOPO group, which can then be copolymerized into a polymer backbone.[11]
Materials:
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
-
Organic solvent (e.g., Tetrahydrofuran - THF)
-
Carbon tetrachloride (CCl4)
-
Hydroxyethyl methacrylate (HEMA)
-
Acid binding agent (e.g., Pyridine)
-
Ice-water bath
-
Reaction flask with magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a reaction flask, dissolve a specific molar equivalent of DOPO in the organic solvent.
-
Place the reaction flask in an ice-water bath to cool the solution.
-
While stirring, add the acid binding agent and CCl4 to the solution.
-
Slowly add a molar equivalent of HEMA dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 30°C) for several hours (e.g., 4-8 hours).[11]
-
After the reaction, remove the salt of the acid binding agent by vacuum filtration.
-
The crude product is then purified by rotary evaporation to remove the solvent, followed by washing and drying.
Preparation of Flame-Retardant Polymer Composites
This protocol outlines the preparation of flame-retardant polymer composites via melt blending.
Materials:
-
Polymer pellets (e.g., PEO/PBAT)
-
DOPO-based flame retardant (e.g., PN-DOPO)
-
Synergist (optional, e.g., Sep@AlPO4)
-
Twin-screw extruder
-
Injection molding machine or compression molder
Procedure:
-
Thoroughly dry the polymer pellets and the flame retardant additives to remove any moisture.
-
Premix the polymer pellets, DOPO-based flame retardant, and any other additives in the desired weight percentages.
-
Feed the mixture into a twin-screw extruder.
-
Melt blend the components at a specified temperature profile suitable for the polymer matrix.
-
Extrude the molten blend and pelletize the resulting strands.
-
Dry the flame-retardant polymer pellets.
-
Use an injection molding machine or compression molder to prepare standardized test specimens for flammability and mechanical testing.
Flammability Testing Protocols
3.3.1. Limiting Oxygen Index (LOI) Test
Principle: The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus: LOI instrument with a heat-resistant glass chimney, sample holder, gas flow meters for oxygen and nitrogen.
Procedure:
-
Mount the standardized specimen vertically in the sample holder inside the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.
-
Ignite the top of the specimen with a pilot flame and remove the flame.
-
Observe if the specimen continues to burn.
-
Systematically vary the oxygen concentration in subsequent tests until the minimum concentration required to sustain combustion is determined.
-
The LOI is expressed as the volume percentage of oxygen.
3.3.2. UL-94 Vertical Burning Test
Principle: This test assesses the burning behavior of a vertically oriented specimen after the application of a standardized flame.
Apparatus: UL-94 test chamber, specimen holder, Bunsen burner with a specified gas supply, timer, cotton patch.
Procedure:
-
Clamp the specimen vertically.
-
Place a layer of dry absorbent cotton below the specimen.
-
Apply a specified flame to the lower end of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips ignite the cotton.
-
Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL-94 standard.
3.3.3. Cone Calorimetry
Principle: Cone calorimetry measures the heat release rate and other combustion parameters of a material when exposed to a controlled level of radiant heat.
Apparatus: Cone calorimeter with a conical radiant heater, load cell, smoke measuring system, and gas analyzers.
Procedure:
-
Place the specimen of a specified size horizontally on the load cell under the conical heater.
-
Expose the specimen to a specific heat flux (e.g., 35 or 50 kW/m²).
-
Ignite the evolved flammable gases with a spark igniter.
-
Continuously measure the heat release rate, mass loss, smoke production, and generation of combustion gases (e.g., CO, CO2) throughout the test.
-
Key parameters to be determined include the peak heat release rate (pHRR), total heat release (THR), and time to ignition (TTI).
Visualizations
Caption: Workflow for developing and evaluating DOPO-based flame retardant materials.
Caption: Dual-phase flame retardant mechanism of DOPO derivatives.
References
- 1. 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 9,10-DihydrO-9-oxa-10-phosphaphenanthrene 10-oxide (DOPO Flame Retardant) CAS 35948-25-5 Factory - Price - Hong Jin [hongjinchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Flame Retardants Containing 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide and Unsaturated Bonds: Synthesis, Characterization, and Application in the Flame Retardancy of Epoxy Acrylates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. CN103755742A - Flame-retardant monomer containing DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) groups and preparation method and application of flame-retardant monomer - Google Patents [patents.google.com]
Application Notes and Protocols: N-Alkylation of 9,10-Dihydro-1,2-phenanthrenediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of 9,10-Dihydro-1,2-phenanthrenediamine. The following procedures are based on established methodologies for the alkylation of aromatic diamines and are intended to serve as a foundational guide for the synthesis of N-alkylated derivatives of this scaffold.
Introduction
The N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceutical agents and functional materials. The introduction of alkyl groups onto the nitrogen atoms of this compound can significantly modulate its physicochemical properties, such as solubility, lipophilicity, and biological activity. This protocol outlines a general procedure for the N-alkylation of this compound using alkyl halides as the alkylating agents.
Experimental Protocol: N-Alkylation using Alkyl Halides
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
-
Eluents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and a suitable solvent (e.g., DMF).
-
Addition of Base: Add a base (2.0-3.0 equivalents, e.g., potassium carbonate) to the solution.
-
Addition of Alkylating Agent: While stirring, add the alkyl halide (2.0-2.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Characterize the purified N-alkylated product by spectroscopic methods (e.g., NMR, IR, and mass spectrometry).
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of aromatic amines, which can be used as a reference for expected outcomes with this compound. Actual yields may vary depending on the specific alkylating agent and reaction conditions.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 12 | 85-95 |
| 2 | Ethyl Bromide | Et₃N | Acetonitrile | 80 | 18 | 70-85 |
| 3 | Benzyl Chloride | Pyridine | THF | 70 | 16 | 80-90 |
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
Alternative Alkylation Methods
While this protocol focuses on the use of alkyl halides, other methods for N-alkylation of aromatic amines exist. These include the use of olefins, alcohols, or epoxides as alkylating agents, often in the presence of a catalyst.[2] For instance, reductive amination provides another route to N-alkylated products.[3] The choice of method will depend on the desired product, the availability of starting materials, and the desired selectivity (mono- vs. di-alkylation, N- vs. ring alkylation).[4] It is important to note that with aromatic amines, ring alkylation can sometimes compete with N-alkylation, particularly under acidic conditions.[4]
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. US5734084A - Synthesis of alkylated aromatic amines - Google Patents [patents.google.com]
- 3. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 4. KR890004364B1 - Alkylation Process of Aromatic Amines - Google Patents [patents.google.com]
Application Notes and Protocols for 9,10-Dihydro-1,2-phenanthrenediamine Derivatives as Potential SARS-CoV-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 9,10-Dihydro-1,2-phenanthrenediamine and its derivatives as a promising class of non-covalent inhibitors of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro), also known as the main protease (Mpro). The inhibition of this key viral enzyme is a critical strategy in the development of antiviral therapeutics for COVID-19.
Introduction
The SARS-CoV-2 3CLpro is a viral protease essential for the replication of the virus. It cleaves the viral polyproteins into functional non-structural proteins. Inhibition of 3CLpro blocks the viral life cycle, making it a prime target for antiviral drug development. A series of 9,10-dihydrophenanthrene derivatives have been identified as potent non-peptidomimetic, non-covalent inhibitors of SARS-CoV-2 3CLpro. This document outlines the inhibitory activity of these compounds and provides detailed protocols for their evaluation.
Data Presentation: Inhibitory Activity of 9,10-Dihydrophenanthrene Derivatives
The inhibitory potential of a series of 9,10-dihydrophenanthrene derivatives against SARS-CoV-2 3CLpro has been evaluated. The half-maximal inhibitory concentration (IC50) was determined using a Fluorescence Resonance Energy Transfer (FRET) assay. The most potent compounds from the series are presented below.
| Compound ID | SARS-CoV-2 3CLpro IC50 (µM)[1] | Cytotoxicity (CC50 in Vero E6 cells) | Selectivity Index (SI = CC50/IC50) |
| A1 | 61.15 ± 4.28 | Not Reported | Not Reported |
| A2 | 33.06 ± 3.15 | Not Reported | Not Reported |
| A3 | 29.46 ± 2.59 | Not Reported | Not Reported |
| A4 | 9.06 ± 0.88 | Not Reported | Not Reported |
| A5 | 6.44 ± 0.52 | Not Reported | Not Reported |
| B2 | 2.46 ± 0.25 | Not Reported | Not Reported |
| C1 | 1.55 ± 0.21 | Not Reported | Not Reported |
| C2 | 1.81 ± 0.17 | Not Reported | Not Reported |
Note: Cytotoxicity data (CC50) for these specific compounds against a relevant cell line (e.g., Vero E6) were not available in the reviewed literature. The Selectivity Index could not be calculated.
Mechanism of Action
These 9,10-dihydrophenanthrene derivatives act as mixed-type inhibitors of the SARS-CoV-2 3CLpro.[1] Their mechanism involves binding to the protease, thereby preventing it from cleaving the viral polyproteins, which is a crucial step in the viral replication cycle.
Figure 1. Mechanism of SARS-CoV-2 replication and inhibition by 3CLpro inhibitors.
Experimental Protocols
Detailed protocols for the evaluation of 9,10-dihydrophenanthrene derivatives are provided below.
Protocol 1: SARS-CoV-2 3CLpro FRET-Based Inhibition Assay
This protocol describes the determination of the IC50 values of test compounds against SARS-CoV-2 3CLpro using a fluorescence resonance energy transfer (FRET) assay.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Test compounds (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 38 µL of a solution containing SARS-CoV-2 3CLpro (final concentration ~0.5 µM) in assay buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate (final concentration ~20 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity (CC50) of the compounds in a host cell line (e.g., Vero E6).
Materials:
-
Vero E6 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to a DMSO control.
-
Determine the CC50 value from the dose-response curve.
Protocol 3: Cytopathic Effect (CPE) Reduction Antiviral Assay
This protocol evaluates the antiviral activity of the compounds in a cell-based assay.
Materials:
-
Vero E6 cells
-
Complete growth medium
-
SARS-CoV-2 virus stock
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
Remove the medium and add the compound dilutions to the cells.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for 72 hours at 37°C.
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of protection for each compound concentration.
-
Determine the half-maximal effective concentration (EC50) from the dose-response curve.
Experimental and Logical Workflow
The following diagram illustrates the workflow for the discovery and evaluation of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 inhibitors.
Figure 2. Drug discovery workflow for SARS-CoV-2 3CLpro inhibitors.
Conclusion
The 9,10-dihydrophenanthrene scaffold represents a promising starting point for the development of novel, non-covalent inhibitors of SARS-CoV-2 3CLpro. The data and protocols presented here provide a framework for researchers to further investigate these and similar compounds as potential therapeutics for COVID-19. Further studies, including the determination of cytotoxicity and in vivo efficacy, are warranted to advance these promising inhibitors. While extensive searches were conducted, the specific cytotoxicity data for the featured compounds was not found in the available literature.
References
Application Note: Cytotoxicity Profiling of Novel 9,10-Dihydro-1,2-phenanthrenediamine Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for evaluating the cytotoxic potential of novel 9,10-Dihydro-1,2-phenanthrenediamine compounds. Cytotoxicity testing is a critical initial step in the drug discovery process to assess the therapeutic index and potential toxicity of new chemical entities.[1] The following sections outline three fundamental and widely used in vitro assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection. These protocols are designed for use with various human cancer and non-cancerous cell lines to establish a comprehensive preliminary cytotoxicity profile.
Key Experimental Protocols
A multi-assay approach is recommended to distinguish between different mechanisms of cell death, such as apoptosis and necrosis, and to understand the compound's effect on cell proliferation versus direct cell killing.[2][3]
Protocol 1: Cell Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT substrate into a purple formazan product.[5]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Procedure:
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1]
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of fresh medium containing the desired compound concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24 or 48 hours).[1]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[1][5]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[1][4]
-
Measurement: Agitate the plate on a shaker for 10 minutes to ensure complete solubilization.[1] Measure the absorbance at 570 nm using a microplate reader.[4]
Protocol 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[3][6]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-4).
-
Controls: Prepare the following controls on each plate[6]:
-
Vehicle Control: Untreated cells for spontaneous LDH release.
-
Maximum LDH Release Control: Untreated cells treated with a lysis solution (e.g., 10X Lysis Solution) 45 minutes before the end of the incubation period.
-
No-Cell Control: Culture medium without cells for background absorbance.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well assay plate.[7]
-
Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions. Add 50 µL of the prepared reagent to each well of the assay plate.[7]
-
Incubation: Incubate the assay plate for 30 minutes at room temperature, protected from light.[6]
-
Stop Reaction: Add 50 µL of stop solution to each well.[7]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
Protocol 3: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[8]
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and treat with the compounds for the desired time.
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[8][9]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[8]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[10]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Dilution: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[10]
-
Analysis: Analyze the samples by flow cytometry within one hour.
Hypothetical Signaling Pathway
Many cytotoxic compounds, including phenanthrene derivatives, have been shown to induce apoptosis by modulating key signaling pathways.[11] The diagram below illustrates a hypothetical mechanism where a novel compound inhibits an anti-apoptotic protein (like Bcl-2), leading to the activation of the caspase cascade and subsequent cell death.
Caption: Hypothetical apoptotic pathway induced by a novel compound.
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate comparison between compounds and cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from dose-response curves.
Illustrative IC₅₀ Data
The following table presents hypothetical IC₅₀ values for three novel this compound compounds (NDP-1, NDP-2, NDP-3) against two cancer cell lines and one non-cancerous cell line after 48 hours of treatment. These values are based on ranges observed for similar phenanthrene structures.[11][12][13]
| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HEK293 (Normal Kidney) IC₅₀ (µM) | Selectivity Index (SI) for HeLa (HEK293/HeLa) |
| NDP-1 | 8.5 | 12.3 | > 100 | > 11.8 |
| NDP-2 | 2.1 | 4.7 | 45.2 | 21.5 |
| NDP-3 | 25.4 | 31.8 | > 100 | > 3.9 |
| Doxorubicin | 0.9 | 0.5 | 5.6 | 6.2 |
Data are for illustrative purposes only.
Interpretation Logic
The results from the different assays can be combined to build a comprehensive picture of the compound's cytotoxic mechanism.
Caption: Logic flow for interpreting multi-assay cytotoxicity data.
Interpretation Guide:
-
High MTT decrease + High LDH release: Suggests cytotoxicity is primarily driven by necrosis or other mechanisms involving cell membrane rupture.
-
High MTT decrease + Low LDH release + High Annexin V staining: Indicates that the compound induces apoptosis.
-
Moderate MTT decrease + Low LDH release + Low Annexin V staining: May indicate a cytostatic effect (inhibition of proliferation) rather than direct cell killing.[3]
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Cell cytotoxicity assays | PPTX [slideshare.net]
- 3. scispace.com [scispace.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Apoptosis Assays in Cell Lines [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9,10-Dihydro-1,2-phenanthrenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 9,10-Dihydro-1,2-phenanthrenediamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely applicable synthetic strategy involves a three-step process:
-
Hydrogenation of commercially available phenanthrene to form 9,10-dihydrophenanthrene.
-
Dinitration of 9,10-dihydrophenanthrene to yield 1,2-dinitro-9,10-dihydrophenanthrene.
-
Reduction of the dinitro compound to the desired this compound.
Q2: What are the critical factors affecting the overall yield of the synthesis?
A2: The overall yield is influenced by the efficiency of each step. Key factors include the choice of catalyst for hydrogenation, the control of regioselectivity during nitration, and the effectiveness of the reduction method while minimizing side reactions. Careful purification at each stage is also crucial to prevent the carryover of impurities that could inhibit subsequent reactions.
Q3: Are there common isomers formed during the nitration step? How can they be separated?
A3: Yes, the nitration of 9,10-dihydrophenanthrene can lead to the formation of several positional isomers of the dinitro compound. The separation of these isomers is often the most challenging part of the synthesis. Column chromatography on silica gel is the most common method for separation. The choice of eluent system is critical and may require optimization. In some cases, fractional crystallization can also be employed.
Q4: What are the safety precautions to consider during this synthesis?
A4: The synthesis involves hazardous reagents and conditions.
-
Hydrogenation: High-pressure hydrogen gas is flammable and explosive. Ensure the use of appropriate high-pressure equipment and proper ventilation.
-
Nitration: Nitrating agents such as fuming nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
General Precautions: Handle all organic solvents in a well-ventilated area. Refer to the Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting Guides
Problem 1: Low Yield in the Hydrogenation of Phenanthrene to 9,10-Dihydrophenanthrene
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst (e.g., copper chromite or Pd/C). Ensure the catalyst has not been exposed to air or moisture for extended periods. |
| Insufficient Hydrogen Pressure | Ensure the reaction is carried out at the recommended hydrogen pressure (e.g., 150-200 atm for copper chromite). Check the high-pressure reactor for leaks. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the optimal range (e.g., 150°C for copper chromite). Lower temperatures may lead to incomplete reaction, while higher temperatures can promote over-reduction. |
| Impure Phenanthrene | Use high-purity phenanthrene. Impurities can poison the catalyst. |
Problem 2: Poor Regioselectivity and Low Yield of 1,2-Dinitro-9,10-dihydrophenanthrene
| Potential Cause | Suggested Solution |
| Incorrect Nitrating Agent Concentration | Use a carefully prepared nitrating mixture with the appropriate ratio of nitric acid to sulfuric acid. The concentration of the acids is critical for controlling the extent of nitration. |
| Uncontrolled Reaction Temperature | Maintain a low reaction temperature (e.g., 0-5°C) during the addition of the nitrating agent to minimize side reactions and the formation of undesired isomers. |
| Over-nitration or Under-nitration | Carefully control the reaction time and stoichiometry of the nitrating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Difficult Isomer Separation | Optimize the column chromatography conditions. Experiment with different solvent systems (e.g., gradients of hexane and ethyl acetate) to achieve better separation of the 1,2-dinitro isomer from other isomers. |
Problem 3: Incomplete Reduction of 1,2-Dinitro-9,10-dihydrophenanthrene or Formation of Side Products
| Potential Cause | Suggested Solution |
| Ineffective Reducing Agent | Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd/C), or metal/acid combinations (e.g., Sn/HCl or Fe/HCl). Ensure the chosen reducing agent is suitable and active. |
| Incomplete Reaction | Monitor the reaction progress by TLC until the starting dinitro compound is fully consumed. The reaction time may need to be extended. |
| Formation of Azo or Azoxy Compounds | The addition of a catalytic amount of a vanadium compound during catalytic hydrogenation can help prevent the formation of azo and azoxy byproducts.[1] |
| Degradation of the Dihydrophenanthrene Core | Use milder reduction conditions if degradation is observed. For example, catalytic transfer hydrogenation with a suitable hydrogen donor might be a gentler alternative to high-pressure hydrogenation. |
| Difficult Purification of the Diamine | The product diamine can be susceptible to air oxidation. Purify the product quickly and consider working under an inert atmosphere (e.g., nitrogen or argon). The purified product should be stored under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol 1: Synthesis of 9,10-Dihydrophenanthrene
This protocol is adapted from the hydrogenation of phenanthrene using a copper chromite catalyst.
Materials:
-
Phenanthrene (40 g)
-
Copper chromite catalyst (4 g)
-
Ethanol (100 ml)
-
High-pressure autoclave
Procedure:
-
Place phenanthrene, copper chromite, and ethanol in a high-pressure autoclave.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 150-200 atm.
-
Heat the mixture to 150°C with stirring.
-
Maintain the temperature and pressure for approximately 3 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure, collecting the fraction at 176-178°C/20 mmHg.
-
Further purification can be achieved by recrystallization from methanol to yield pure 9,10-dihydrophenanthrene.
Expected Yield: Approximately 87%.[2][3]
Protocol 2: Synthesis of 1,2-Dinitro-9,10-dihydrophenanthrene (General Procedure)
This is a general procedure for aromatic nitration and requires careful optimization.
Materials:
-
9,10-Dihydrophenanthrene
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Acetic anhydride (optional, as solvent)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 9,10-dihydrophenanthrene in a suitable solvent like acetic anhydride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for a specified time (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice melts.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the 1,2-dinitro isomer.
Protocol 3: Synthesis of this compound (General Procedure)
This protocol outlines a general method for the reduction of a dinitro aromatic compound.
Materials:
-
1,2-Dinitro-9,10-dihydrophenanthrene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Place 1,2-dinitro-9,10-dihydrophenanthrene and a significant excess of SnCl₂·2H₂O (or Fe powder) in a round-bottom flask.
-
Add ethanol as a solvent, followed by the slow addition of concentrated HCl with stirring.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated NaOH solution until the solution is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude diamine can be further purified by column chromatography or recrystallization, taking care to minimize exposure to air.
Visualizations
References
Overcoming challenges in the purification of 9,10-Dihydro-1,2-phenanthrenediamine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 9,10-Dihydro-1,2-phenanthrenediamine.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is discolored (e.g., yellow, brown, or pink). What is the likely cause?
A1: Discoloration is a common issue with aromatic amines and is often due to oxidation. Exposure to air and light can cause the formation of colored impurities, such as azo and azoxy compounds. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps, and to use degassed solvents.
Q2: I am having difficulty separating this compound from a positional isomer. What strategies can I employ?
A2: The separation of positional isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) or flash chromatography with a high-efficiency stationary phase is often required. Method development should focus on optimizing the mobile phase to exploit subtle differences in polarity. In some cases, derivatization of the amine groups to temporarily alter their properties, followed by separation and subsequent deprotection, may be a viable, albeit more complex, strategy.
Q3: Can I use acetone for the recrystallization of this compound?
A3: It is strongly advised to avoid using acetone or other ketones as solvents for the recrystallization of vicinal diamines like this compound. Vicinal diamines can react with ketones to form benzodiazepine derivatives, leading to the formation of a significant impurity and loss of your target compound.[1]
Q4: What are the best storage conditions for purified this compound to prevent degradation?
A4: To minimize degradation, the purified compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark place, such as a refrigerator or freezer. For long-term storage, flushing the vial with an inert gas before sealing is highly recommended.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Recommended Solution |
| Compound is irreversibly adsorbed onto the silica gel. | Aromatic amines can interact strongly with acidic silica gel, leading to poor recovery. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1% v/v). Alternatively, use a different stationary phase such as neutral alumina. |
| Compound is unstable on silica gel. | Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs. If unstable, switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography. |
| Inappropriate solvent system. | If the solvent system is too polar, the compound may elute too quickly with impurities. If it is not polar enough, the compound may not elute at all. Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound. |
Problem 2: Oiling Out During Recrystallization
| Possible Cause | Recommended Solution |
| The solution is supersaturated at a temperature above the melting point of the solute. | Ensure the boiling point of the recrystallization solvent is lower than the melting point of your compound. If not, select a lower-boiling solvent. |
| The rate of cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of crystals over oil. |
| Inappropriate solvent or solvent mixture. | The compound may be too soluble in the chosen solvent. A two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly. |
Problem 3: Co-elution of Impurities During Column Chromatography
| Possible Cause | Recommended Solution |
| Poor separation efficiency. | Use a finer mesh silica gel (e.g., 230-400 mesh) for better resolution. Ensure the column is packed uniformly without any air bubbles. A longer column can also improve separation. |
| Incorrect mobile phase. | The polarity of the eluent may not be optimal for separating the compound from impurities. Try a different solvent system or a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Column overloading. | Too much sample loaded onto the column will result in broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes before packing the column.
-
-
Column Packing:
-
Secure a glass column in a vertical position.
-
Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, draining excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor the elution of the compound using TLC.
-
-
Solvent System Examples:
-
The optimal solvent system will depend on the impurities present. Start with a non-polar system and gradually increase polarity.
-
Example gradients:
-
Hexane:Ethyl Acetate (from 9:1 to 1:1)
-
Dichloromethane:Methanol (from 100:0 to 98:2)
-
-
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection:
-
Identify a "good" solvent in which the compound is soluble when hot but less soluble when cold (e.g., ethanol, ethyl acetate).
-
Identify a "poor" solvent in which the compound is insoluble or sparingly soluble even when hot (e.g., hexanes, water). The two solvents must be miscible.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of solvent necessary.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat, remove the stir bar, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
Stability and storage issues of 9,10-Dihydro-1,2-phenanthrenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 9,10-Dihydro-1,2-phenanthrenediamine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: Based on the general behavior of aromatic diamines, the primary factors affecting the stability of this compound are exposure to air (oxygen), light, high temperatures, and incompatible solvents or reagents. Aromatic amines are susceptible to oxidation, which can be accelerated by these factors.
Q2: How should I properly store this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to use amber glass vials with tight-fitting caps to minimize exposure to light and air. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Can I store solutions of this compound?
A3: Storing this compound in solution is generally not recommended for long periods due to increased susceptibility to degradation. If solutions must be prepared in advance, they should be made fresh and used promptly. If short-term storage is necessary, use deoxygenated solvents and store the solution under an inert atmosphere in the dark at low temperatures. The stability in solution is highly dependent on the solvent and pH.
Q4: What are the visible signs of degradation of this compound?
A4: A common sign of degradation for aromatic amines is a change in color. Pure this compound is expected to be a light-colored solid. The appearance of a darker color, such as brown or black, often indicates oxidation and the formation of degradation products. In solution, a color change from colorless to yellow or brown is a sign of degradation.
Troubleshooting Guides
Issue 1: Discoloration of Solid Compound
Problem: The solid this compound, which was initially a light color, has turned brown or darkened over time.
Possible Causes:
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Oxidation: Exposure to air (oxygen) is the most likely cause. Aromatic amines are readily oxidized.
-
Photodegradation: Exposure to light, especially UV light, can accelerate degradation.
-
Contamination: Presence of impurities that catalyze oxidation.
Solutions:
-
Verify Purity: Before use, assess the purity of the discolored compound using an appropriate analytical technique (e.g., HPLC, TLC, or NMR).
-
Purification: If the compound is deemed impure and is critical for the experiment, consider recrystallization or column chromatography to purify it.
-
Proper Storage: For future prevention, always store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial, and in a refrigerator.
Issue 2: Inconsistent Experimental Results
Problem: Experiments involving this compound are yielding inconsistent or non-reproducible results.
Possible Causes:
-
Degradation of Stock: The solid compound or stock solution may have degraded.
-
Reaction with Solvent: The solvent used may not be inert or may contain impurities (e.g., peroxides in ethers) that react with the diamine.
-
pH Instability: The reaction pH may be promoting degradation. Aromatic amines can be more stable in acidic conditions as their protonated forms are less susceptible to oxidation.
Solutions:
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Fresh Sample: Use a fresh, unopened vial of the compound if available.
-
Solution Preparation: Prepare solutions immediately before use with high-purity, deoxygenated solvents.
-
pH Control: If the experimental conditions allow, consider buffering the reaction mixture to a slightly acidic pH to enhance the stability of the diamine.
-
Inert Atmosphere: Conduct the experiment under an inert atmosphere to prevent air oxidation.
Data Presentation
Table 1: Recommended Storage Conditions for Aromatic Amines (Analogous Compounds)
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of oxidative degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber vial or in the dark | Minimizes photodegradation. |
| Container | Tightly sealed glass vial | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
Objective: To prepare a solution of known concentration for use in an experiment, minimizing degradation.
Materials:
-
This compound
-
High-purity, deoxygenated solvent (e.g., HPLC-grade acetonitrile or ethanol, sparged with argon for 30 minutes)
-
Inert gas (argon or nitrogen)
-
Amber volumetric flask
-
Analytical balance
Procedure:
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Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the solid compound accurately and quickly in a clean, dry weighing boat.
-
Transfer the solid to an amber volumetric flask.
-
Add a small amount of the deoxygenated solvent to dissolve the solid, swirling gently under a stream of inert gas.
-
Once dissolved, dilute to the mark with the deoxygenated solvent.
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Cap the flask tightly and mix thoroughly.
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Use the solution immediately. If temporary storage is unavoidable, purge the headspace of the flask with inert gas and store in a refrigerator for no more than a few hours.
Mandatory Visualization
Caption: Postulated degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
Optimizing reaction conditions for the synthesis of 9,10-Dihydro-1,2-phenanthrenediamine
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 9,10-Dihydro-1,2-phenanthrenediamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: A common and logical synthetic approach involves a multi-step process beginning with commercially available phenanthrene. The general strategy includes:
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Selective hydrogenation of phenanthrene to yield 9,10-dihydrophenanthrene.
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Sequential or direct dinitration of the 9,10-dihydrophenanthrene core to introduce nitro groups at the 1 and 2 positions.
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Reduction of the dinitro intermediate to the final this compound product.
Q2: Why is the 9,10-double bond hydrogenated first?
A2: Hydrogenating the C9-C10 double bond of phenanthrene at the beginning of the synthesis can simplify the subsequent nitration step. The 9,10-dihydrophenanthrene intermediate has altered electronic properties compared to phenanthrene, which can influence the regioselectivity of electrophilic substitution. Additionally, this bond is susceptible to oxidation and other side reactions under harsh nitrating or reducing conditions.
Q3: What are the main challenges in this synthesis?
A3: The primary challenges include controlling the regioselectivity of the dinitration to obtain the desired 1,2-isomer, separating it from other isomers, and preventing over-reduction or side reactions during the hydrogenation and final reduction steps. The stability of the final diamine product, which can be sensitive to air oxidation, also requires careful handling.
Q4: Are there alternative synthetic routes?
A4: While not as straightforward, alternative routes could involve the synthesis of the phenanthrene skeleton from precursors that already contain the necessary nitrogen functionalities or their precursors. For example, cyclization reactions like the Bardhan-Sengupta or Haworth synthesis could be adapted with appropriately substituted starting materials. However, these methods often require more complex starting materials and optimization.
Experimental Protocols and Troubleshooting Guides
Step 1: Catalytic Hydrogenation of Phenanthrene to 9,10-Dihydrophenanthrene
This step aims to selectively reduce the 9,10-double bond of the phenanthrene core.
Experimental Protocol:
A general procedure for the catalytic hydrogenation of phenanthrene involves dissolving phenanthrene in a suitable solvent (e.g., decalin) and treating it with hydrogen gas in the presence of a catalyst.[1][2]
-
Catalyst Preparation: A Ni/NiAlOx catalyst can be prepared and reduced in a fixed-bed reactor by heating to 520°C in a hydrogen flow.[2]
-
Reaction Setup: In a high-pressure reactor, add phenanthrene and the chosen solvent. Add the catalyst (e.g., Raney Nickel, Ni/NiAlOx, or a noble metal catalyst like Pd/C).[3][4]
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired level (e.g., 4.0-5.0 MPa).[2][3] Heat the reaction to the target temperature (e.g., 280-420°C) with stirring for a specified duration (e.g., 60 minutes).[2][3]
-
Workup: After cooling and venting the reactor, filter the catalyst. The solvent can be removed under reduced pressure to yield the crude 9,10-dihydrophenanthrene.
Quantitative Data for Hydrogenation
| Parameter | Condition 1[3] | Condition 2[2] |
| Catalyst | Chrysotile/NiTi | Ni/NiAlOx |
| Temperature | 420°C | 280°C |
| H₂ Pressure | 4.0 MPa | 5.0 MPa |
| Reaction Time | 60 min | Not specified |
| Solvent | Not specified | Decalin |
| Conversion | ~35% | High |
Troubleshooting Guide: Hydrogenation
Q: My conversion of phenanthrene is low. What can I do? A:
-
Increase Catalyst Loading: Insufficient catalyst can lead to low conversion. Try increasing the weight percentage of the catalyst relative to the phenanthrene.
-
Elevate Temperature and Pressure: Hydrogenation reactions are often favored by higher temperatures and hydrogen pressures.[2][3] However, be cautious as this can also lead to over-reduction.
-
Check Catalyst Activity: The catalyst may be deactivated. Ensure proper activation and handling, especially for pyrophoric catalysts like Raney Nickel. For reusable catalysts, consider a regeneration cycle.
-
Improve Agitation: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.
Q: I am observing over-reduction to tetrahydrophenanthrene or perhydrophenanthrene. How can I improve selectivity? A:
-
Lower the Temperature: Over-reduction is more likely at higher temperatures. Reducing the reaction temperature can improve selectivity for the dihydro product.
-
Reduce Reaction Time: Monitor the reaction progress by techniques like GC-MS and stop the reaction once the desired product is maximized.
-
Choose a Milder Catalyst: Noble metal catalysts (Pt, Pd) can sometimes be too active. Consider using a less reactive catalyst or a sulfided catalyst, which is known to be more selective for partial hydrogenation.
Step 2: Dinitration of 9,10-Dihydrophenanthrene
This step is crucial for introducing the nitro groups that will become the target diamines. The nitration of phenanthrene itself is known to be complex, yielding a mixture of isomers.[5]
Experimental Protocol:
-
Reaction Setup: Dissolve 9,10-dihydrophenanthrene in a suitable solvent like acetic anhydride or sulfuric acid.
-
Nitrating Agent: Cool the solution in an ice bath and slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).
-
Reaction: Maintain the low temperature and stir for the required reaction time.
-
Workup: Quench the reaction by pouring it over ice. The precipitated dinitro compounds can be filtered, washed with water, and dried.
-
Purification: Separation of the 1,2-dinitro isomer from other isomers (e.g., 2,7-dinitro) will require careful chromatography (e.g., column chromatography on silica gel).
Troubleshooting Guide: Dinitration
Q: The yield of the desired 1,2-dinitro isomer is very low, with many other isomers forming. A:
-
Control the Temperature: Electrophilic aromatic substitution is highly temperature-dependent. Strictly maintaining a low temperature (e.g., 0-5°C) can improve regioselectivity.
-
Modify the Nitrating Agent: The choice of nitrating agent and solvent can influence isomer distribution. Experiment with milder conditions, such as using nitric acid in acetic anhydride.
-
Sequential Nitration: Consider a two-step nitration. First, perform a mononitration, then separate the 2-nitro-9,10-dihydrophenanthrene isomer. The nitro group is a meta-director, but in fused ring systems, the outcome can be complex. A second nitration of the purified 2-nitro isomer might provide a more controlled route to the 1,2-dinitro product.
Q: I am observing significant oxidation or decomposition of my starting material. A:
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the cooled solution to dissipate the heat generated from the exothermic reaction.
-
Use a Milder Nitrating Agent: Strong acid mixtures can be highly oxidizing. Consider alternatives like acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.
Step 3: Reduction of 1,2-Dinitro-9,10-dihydrophenanthrene
This final step converts the dinitro compound into the target diamine.
Experimental Protocol:
A common method for reducing aromatic nitro groups is using a metal catalyst with hydrogen gas or a metal in acidic solution.
-
Catalytic Hydrogenation:
-
Dissolve the purified 1,2-dinitro-9,10-dihydrophenanthrene in a solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Pressurize the reactor with hydrogen gas and stir at room temperature or with gentle heating until the reaction is complete.
-
-
Metal/Acid Reduction:
-
Alternatively, dissolve the dinitro compound in refluxing ethanol.
-
Add stannous chloride (SnCl₂) dissolved in concentrated hydrochloric acid dropwise.[6]
-
Reflux for a short period after the addition is complete.
-
-
Workup:
-
For catalytic hydrogenation, filter the catalyst and remove the solvent.
-
For the SnCl₂/HCl method, cool the reaction, filter the precipitated diamine dihydrochloride salt, and wash with ethanol.[6] The free diamine can be obtained by neutralization with a base (e.g., NaOH or NH₄OH) followed by extraction.
-
Troubleshooting Guide: Reduction
Q: The reduction of the nitro groups is incomplete. A:
-
Increase Catalyst Loading/Reaction Time: For catalytic hydrogenation, ensure sufficient catalyst is present and allow the reaction to run for a longer duration.
-
Increase Reductant Stoichiometry: For metal/acid reductions, ensure a sufficient excess of the reducing agent (e.g., SnCl₂) is used.
-
Elevate Temperature: Gently heating the reaction can increase the reduction rate, but monitor for side reactions.
Q: The final product is impure or seems to have decomposed. A:
-
Inert Atmosphere: Aromatic diamines can be sensitive to air oxidation, which can lead to colored impurities. Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).
-
Purification as a Salt: Isolating and storing the product as its dihydrochloride salt can improve its stability.[6]
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen before use in the reaction and workup.
Visualized Workflows
Overall Synthetic Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Decision Tree for the Dinitration Step
Caption: Troubleshooting logic for the dinitration of 9,10-dihydrophenanthrene.
References
- 1. Frontiers | Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene [frontiersin.org]
- 2. Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenanthrene - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 9,10-DIAMINOPHENANTHRENE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
Minimizing side-product formation in 9,10-Dihydro-1,2-phenanthrenediamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 9,10-Dihydro-1,2-phenanthrenediamine. Our aim is to help you minimize side-product formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a route involving the intramolecular imino pinacol coupling of a biphenyl-2,2'-dialdehyde derivative.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired trans-Diamine Product | - Incomplete intramolecular imino pinacol coupling. - Suboptimal reaction conditions (temperature, time, reagent stoichiometry). - Degradation of starting materials or intermediates. - Inefficient purification leading to product loss. | - Ensure all reagents are freshly prepared and anhydrous where necessary. - Optimize the reaction temperature and time through small-scale trial reactions. - Verify the stoichiometry of the coupling reagents. - Employ careful column chromatography for the separation of diastereomers, as they may have similar polarities. |
| Formation of Undesired cis-Diamine Isomer | While the literature suggests the preferential formation of the trans-isomer, the formation of the cis-isomer as a minor side-product is possible.[1] | - The stereoselectivity of the imino pinacol coupling is often dependent on the reaction conditions. Altering the solvent or the coupling reagent may influence the diastereomeric ratio. - Careful analysis of the crude product by NMR is essential to identify the presence of the cis-isomer. - Separation of cis and trans isomers can be attempted using column chromatography with a high-resolution stationary phase or by derivatization followed by separation and deprotection. |
| Presence of Over-reduced or Aromatized Byproducts | - Harsh reducing agents or prolonged reaction times during the reduction of an intermediate (e.g., a dinitro or diimino precursor) can lead to the formation of fully aromatized phenanthrene species. - Certain catalysts, particularly at elevated temperatures, can promote dehydrogenation. | - Select a milder reducing agent or optimize the reaction conditions (lower temperature, shorter reaction time). - Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is formed. - If using a catalytic method, screen different catalysts and supports to minimize aromatization. |
| Incomplete Reaction or Presence of Starting Material | - Insufficient reagent activity. - Poor solubility of starting materials. - Inadequate reaction time or temperature. | - Use fresh, high-purity reagents. - Choose a solvent system in which all reactants are fully soluble at the reaction temperature. - Gradually increase the reaction time and/or temperature while monitoring for product formation and side-product accumulation. |
| Difficulty in Purifying the Final Product | - The presence of multiple stereoisomers. - Similar polarity of the desired product and side-products. | - Utilize high-performance column chromatography. - Consider derivatizing the diamine with a suitable protecting group to alter its chromatographic behavior, followed by deprotection after purification. - Recrystallization from an appropriate solvent system can be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing chiral trans-9,10-Dihydrophenanthrene-9,10-diamine?
A1: A convenient method involves the use of biphenyl-2,2'-dialdehyde as a starting material. The key steps include the formation of a Schiff's base with a chiral amino acid ester, followed by an intramolecular imino pinacol coupling to construct the dihydrophenanthrene core with the desired stereochemistry. The auxiliary chiral groups are then cleaved to yield the final diamine.[1]
Q2: What are the expected yields for the diastereomers of the diamine product?
A2: In a reported synthesis, the intramolecular imino pinacol coupling of a valine-derived Schiff's base of biphenyl-2,2'-dialdehyde yielded two trans-diamino diester diastereomers. After separation by column chromatography, the yields were 40.0% for one diastereomer and 13.5% for the other.[1] No cis-diamines were reported in this specific synthesis.[1]
Q3: Are there any specific side-products to watch out for?
A3: The primary "side-products" in the key coupling step are the different diastereomers of the desired trans-diamine, which arise from the use of a chiral auxiliary. While the formation of the cis-isomer was not observed in one study, its potential formation should not be entirely ruled out under different reaction conditions.[1] Other potential side-products could include incompletely cyclized material or products from intermolecular reactions if the reaction is not performed under sufficient dilution.
Q4: How can I confirm the stereochemistry of my final product?
A4: The relative stereochemistry (trans vs. cis) can typically be determined using 1H NMR spectroscopy by analyzing the coupling constants of the protons at the 9 and 10 positions. The absolute stereochemistry is usually established by the chiral auxiliary used in the synthesis. X-ray crystallography is the most definitive method for confirming both the relative and absolute stereochemistry.
Q5: What purification techniques are most effective for separating the diastereomers?
A5: Column chromatography is the primary method for separating the diastereomeric intermediates.[1] Careful selection of the mobile phase is crucial for achieving good separation. In some cases, derivatization of the diamine functionality may be necessary to enhance the separation.
Experimental Protocol: Synthesis of Chiral trans-9,10-Dihydrophenanthrene-9,10-diamine
This protocol is based on the synthesis reported by Lin et al.[1]
Step 1: Synthesis of Schiff's Base (5)
-
To a solution of biphenyl-2,2'-dialdehyde (4) in an appropriate solvent, add two equivalents of a chiral amino acid ester (e.g., L-valine methyl ester).
-
The reaction is typically carried out at room temperature with stirring.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Remove the solvent under reduced pressure to obtain the crude Schiff's base (5), which can be used in the next step without further purification.
Step 2: Intramolecular Imino Pinacol Coupling
-
Dissolve the crude Schiff's base (5) in an anhydrous solvent such as CH2Cl2 under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a low-valent titanium reagent, prepared in situ from TiCl4 and a reducing agent like zinc dust.
-
Add methanesulfonic acid at 0°C.
-
Allow the reaction to stir at 0°C for several hours (e.g., 12 hours).[1]
-
Quench the reaction with a saturated solution of NaHCO3.
-
Extract the product with CH2Cl2, dry the organic phase over anhydrous MgSO4, and concentrate under reduced pressure.
-
Separate the resulting diastereomers (6a and 6b) by column chromatography.[1]
Step 3: Cleavage of the Chiral Auxiliary
-
The separated diamino diester diastereomers are then converted to diamino dialcohols.
-
Subsequent oxidative cleavage of the amino alcohol moiety, for instance using an oxidizing agent like lead tetraacetate, yields the final trans-9,10-dihydrophenanthrene-9,10-diamine (3).[1]
Data Presentation
Table 1: Yields of Diastereomeric Intermediates
| Compound | Description | Yield |
| 6a | Diastereomer 1 of trans-diamino diester | 40.0%[1] |
| 6b | Diastereomer 2 of trans-diamino diester | 13.5%[1] |
Visualizations
References
Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst deactivation during the synthesis of 9,10-Dihydro-1,2-phenanthrenediamine, which is commonly synthesized via the catalytic hydrogenation of a 1,2-dinitrophenanthrene precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for my palladium-catalyzed hydrogenation to fail or be sluggish?
A1: The most common issue is catalyst deactivation. This can be broadly categorized into poisoning, coking, sintering, and leaching of the palladium. For the synthesis of diamines, poisoning by the amine product itself is a significant consideration.
Q2: My reaction starts well but then slows down or stops completely. What could be the cause?
A2: This is a classic sign of catalyst poisoning. The poison can be an impurity in your starting material, solvent, or hydrogen gas. The product amine can also progressively poison the catalyst as its concentration increases.
Q3: Can the this compound product poison the palladium catalyst?
A3: Yes, amines are known to coordinate to the palladium surface, which can inhibit the binding of the nitro groups of the starting material, thus slowing down or stopping the reaction. The use of unprotected NH group-containing amines can lead to the formation of bis(amino)-palladium complexes, contributing to catalyst erosion.[1]
Q4: What are common impurities that can poison my palladium catalyst?
A4: Sulfur compounds (e.g., thiols, thioethers), halides, and carbon monoxide are potent poisons for palladium catalysts.[2][3] These can be present in trace amounts in your starting materials or solvents.
Q5: I am using a Pd/C catalyst. Are there more robust alternatives?
A5: For challenging hydrogenations, such as the reduction of nitro groups in the presence of potentially poisoning functionalities, Pearlman's catalyst (Palladium Hydroxide on Carbon, Pd(OH)2/C) is often more effective.[4]
Q6: Can I regenerate my deactivated palladium catalyst?
A6: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation. Common methods include solvent washing, treatment with a reducing agent like sodium borohydride, or oxidative burnout of coke deposits.[5][6][7]
Troubleshooting Guide
Issue 1: The reaction does not start or is extremely slow from the beginning.
This suggests a problem with the initial activity of the catalyst or the presence of a strong poison in the starting materials.
| Possible Cause | Diagnostic Test | Suggested Solution |
| Inactive Catalyst | Run a control reaction with a known, easily hydrogenated substrate (e.g., styrene). | Use a fresh batch of catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)2/C).[4] |
| Strong Catalyst Poison in Starting Material or Solvent | Purify the starting material (e.g., by recrystallization or chromatography). Use freshly distilled, high-purity solvents. | If sulfur is suspected, you can try to remove it by pre-treating your starting material with a sulfur scavenger. |
| Insufficient Hydrogen | Ensure all connections are secure and that there are no leaks in your hydrogen delivery system. | Purge the reaction vessel thoroughly with hydrogen before starting the reaction. Use a hydrogen balloon or a Parr shaker for reactions requiring higher pressure.[4][8] |
| Poor Mass Transfer | Increase the stirring rate. | Ensure the catalyst is well-suspended in the reaction mixture. A larger headspace in the flask can also improve gas-liquid mixing.[4] |
Issue 2: The reaction starts but slows down or stops before completion.
This is often indicative of progressive catalyst deactivation during the reaction.
| Possible Cause | Diagnostic Test | Suggested Solution |
| Product Inhibition/Poisoning | Monitor the reaction progress over time. A non-linear reaction rate is indicative of this issue. | Consider adding the catalyst in portions throughout the reaction. Running the reaction in an acidic solvent like acetic acid can protonate the product amine, reducing its ability to coordinate to and poison the palladium surface.[4] |
| Coking (Carbon Deposition) | This is more likely at higher reaction temperatures. The spent catalyst may appear clumped or have a different texture. | Lower the reaction temperature. If high temperatures are necessary, consider a different catalyst support that is more resistant to coking. |
| Leaching of Palladium | The reaction solution may take on a dark color (colloidal palladium). | Use a different solvent or a catalyst with a support that more strongly binds the palladium. |
Experimental Protocols
Protocol 1: Standard Procedure for Catalytic Hydrogenation of 1,2-Dinitrophenanthrene
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Catalyst Handling: In a fume hood, add the palladium catalyst (e.g., 5-10 mol% Pd/C or Pearlman's catalyst) to the reaction flask. The catalyst should be handled under an inert atmosphere (e.g., argon or nitrogen) as it can be pyrophoric.[8][9]
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Solvent and Substrate Addition: Add the solvent (e.g., ethanol, methanol, or acetic acid). Protic solvents generally accelerate the reaction.[8] Then, add the 1,2-dinitrophenanthrene substrate.
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Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock.
-
Purging: Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.[8]
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Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50°C). Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (argon or nitrogen) to remove excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Do not allow the catalyst on the celite to dry, as it can ignite in the presence of air. Keep it wet with solvent.[9] Wash the celite pad with the reaction solvent. The filtrate contains the product.
Protocol 2: Diagnostic Test for Catalyst Poisoning
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Set up two identical small-scale hydrogenation reactions of a reliable substrate (e.g., nitrobenzene) using the same catalyst batch, solvent, and conditions.
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To one reaction, add a small amount (e.g., 1-5 mol%) of your 1,2-dinitrophenanthrene starting material.
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To the other reaction, add a similar molar amount of the purified this compound product.
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Monitor the rate of both reactions.
-
Interpretation:
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If the reaction with the starting material is significantly slower, it suggests a poison in your starting material.
-
If the reaction with the product is slower, it confirms product inhibition/poisoning.
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If both are unaffected, the deactivation issue may lie elsewhere (e.g., solvent quality, coking).
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Protocol 3: General Procedure for Palladium Catalyst Regeneration
This procedure is for a catalyst deactivated by organic residues or coking.
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Solvent Washing: After filtering the catalyst from the reaction mixture, wash it extensively with a solvent in which organic byproducts are soluble (e.g., chloroform, followed by glacial acetic acid).[10] Sonication during washing can be beneficial.
-
Drying: Carefully dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C).
-
Oxidative Treatment (for coking): Place the dried catalyst in a furnace. Heat it in a controlled flow of air at a temperature between 100-140°C for several hours.[6] This will burn off the carbonaceous deposits. Caution: This should be done with care to avoid uncontrolled burning.
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Reduction (optional but recommended): Before reuse, it is advisable to pre-reduce the catalyst under a hydrogen stream.
Visualizing Deactivation and Troubleshooting
Troubleshooting Workflow
Caption: A flowchart to guide the troubleshooting process for palladium catalyst deactivation.
Mechanisms of Palladium Catalyst Deactivation
Caption: Major pathways leading to the deactivation of heterogeneous palladium catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 7. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
Technical Support Center: Optimizing Enantioselectivity with 9,10-Dihydro-1,2-phenanthrenediamine Ligands
Welcome to the technical support center for resolving poor enantioselectivity in asymmetric reactions utilizing 9,10-Dihydro-1,2-phenanthrenediamine derived ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their catalytic systems.
Troubleshooting Guide
Poor enantioselectivity can arise from a variety of factors in a catalytic reaction. This guide provides a systematic approach to identify and address common issues.
My reaction is showing low to no enantioselectivity. Where do I start?
Low enantioselectivity is a common initial challenge. A systematic evaluation of the reaction parameters is the most effective approach to identify the root cause. We recommend a step-by-step investigation as outlined in the workflow below.
Caption: A stepwise workflow for troubleshooting poor enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the enantioselectivity of my reaction?
Temperature is a critical parameter influencing enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess (ee) because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system.
Troubleshooting Steps:
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Systematic Temperature Screening: If your initial reaction was run at room temperature, systematically decrease the temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
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Monitor Reaction Kinetics: Be aware that lowering the temperature will likely decrease the reaction rate. Allow for longer reaction times and monitor the conversion.
Hypothetical Experimental Data:
| Entry | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 25 | 12 | >95 | 45 |
| 2 | 0 | 24 | >95 | 78 |
| 3 | -20 | 48 | 90 | 92 |
| 4 | -40 | 72 | 85 | >99 |
Experimental Protocol: Temperature Screening
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Set up four identical reactions in parallel.
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To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the metal precursor (e.g., 1 mol%) and the this compound ligand (1.1 mol%).
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Add the appropriate anhydrous solvent and stir for 30 minutes to allow for complex formation.
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Cool each flask to the desired temperature (25 °C, 0 °C, -20 °C, -40 °C) using a suitable cooling bath.
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Add the substrate (1.0 equiv) and the reagent (1.2 equiv).
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Stir the reactions at the set temperatures and monitor by TLC or GC/LC for conversion.
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Once the reaction is complete, quench the reaction and purify the product.
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Determine the enantiomeric excess by chiral HPLC or GC.
Q2: Could the solvent be the reason for poor enantioselectivity?
Absolutely. The solvent can significantly influence the stability of the diastereomeric transition states and the overall reaction pathway. A change in solvent polarity or coordinating ability can dramatically alter the enantioselectivity.
Troubleshooting Steps:
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Solvent Screening: Test a range of aprotic solvents with varying polarities and coordinating abilities.
-
Ensure Anhydrous Conditions: Water can interfere with the catalyst and affect enantioselectivity. Always use dry solvents.
Hypothetical Experimental Data:
| Entry | Solvent | Dielectric Constant | Conversion (%) | ee (%) |
| 1 | Toluene | 2.4 | >95 | 65 |
| 2 | Dichloromethane | 9.1 | >95 | 88 |
| 3 | Tetrahydrofuran | 7.5 | >95 | 52 |
| 4 | Diethyl Ether | 4.3 | 80 | 75 |
Experimental Protocol: Solvent Screening
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Set up parallel reactions, each with a different anhydrous solvent.
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Follow the general procedure outlined in the temperature screening protocol, but maintain a constant optimal temperature.
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Ensure all solvents are of high purity and are properly dried before use.
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Analyze the conversion and enantiomeric excess for each solvent.
Q3: I have optimized temperature and solvent, but my enantioselectivity is still not satisfactory. What should I try next?
If temperature and solvent optimization are insufficient, the next logical step is to investigate the catalyst loading and the concentration of your reactants.
Troubleshooting Steps:
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Vary Catalyst Loading: Both increasing and decreasing the catalyst loading can sometimes impact enantioselectivity. Lowering the loading can in some cases reduce background uncatalyzed reactions, while a higher loading might be necessary for challenging substrates.[1]
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Adjust Concentration: The concentration of the reaction can influence aggregation states of the catalyst or intermediates, which in turn can affect the stereochemical outcome.
Caption: Decision-making flowchart for optimizing catalyst loading and reaction concentration.
Hypothetical Experimental Data:
| Entry | Catalyst Loading (mol%) | Concentration (M) | Conversion (%) | ee (%) |
| 1 | 1 | 0.1 | >95 | 85 |
| 2 | 0.5 | 0.1 | 80 | 90 |
| 3 | 2 | 0.1 | >95 | 82 |
| 4 | 1 | 0.05 | >95 | 88 |
| 5 | 1 | 0.5 | >95 | 75 |
Q4: Can the structure of my substrate or reagents affect the enantioselectivity?
Yes, the electronic and steric properties of both the substrate and reagents play a crucial role in the stereodetermining step.
Troubleshooting Steps:
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Analyze Electronic Effects: If your substrate has electronically variable substituents (e.g., electron-donating vs. electron-withdrawing groups on an aromatic ring), run reactions with a small library of substrates to identify trends.
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Evaluate Steric Hindrance: Highly sterically demanding substrates may require a less hindered ligand or vice-versa. The "matching and mismatching" of steric bulk between the ligand and substrate is a key concept in asymmetric catalysis.
Q5: I've tried everything, and the enantioselectivity is still poor for my specific substrate. What are my options?
If extensive optimization of reaction conditions fails, it may be necessary to modify the chiral ligand itself. The this compound scaffold allows for modifications that can fine-tune the steric and electronic environment of the catalytic pocket.
Possible Ligand Modifications:
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Introduction of Bulky Groups: Adding bulky substituents (e.g., tert-butyl, phenyl) to the periphery of the phenanthrene backbone can create a more defined and sterically demanding chiral pocket, which can enhance facial selectivity.
-
Electronic Tuning: Introducing electron-donating or electron-withdrawing groups on the aromatic rings of the ligand can alter the electronic properties of the metal center, which can influence both reactivity and selectivity.
Disclaimer: The information provided in this technical support center is intended as a general guide. Optimal reaction conditions are highly dependent on the specific reaction, substrates, and reagents being used. We recommend a systematic, one-variable-at-a-time approach to troubleshooting. Always ensure the purity of your reagents and the integrity of your chiral ligand before beginning optimization studies.
References
Technical Support Center: Scaling Up the Synthesis of 9,10-Dihydro-1,2-phenanthrenediamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bulk production of 9,10-Dihydro-1,2-phenanthrenediamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the preparation of this compound on a larger scale?
A1: The most prevalent strategy for synthesizing this compound involves a two-step process:
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Dinitration: The dinitration of the starting material, 9,10-dihydrophenanthrene.
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Di-reduction: The subsequent reduction of the resulting dinitro compound to the desired diamine.
Q2: What are the main challenges in the dinitration of 9,10-dihydrophenanthrene?
A2: The primary challenge is controlling the regioselectivity of the nitration. The initial nitration of 9,10-dihydrophenanthrene typically yields a mixture of 2-nitro and 4-nitro isomers. Introducing a second nitro group at the desired 1-position to form 1,2-dinitro-9,10-dihydrophenanthrene can be difficult to achieve with high selectivity and may lead to the formation of multiple isomers, complicating purification.
Q3: How can the regioselectivity of the second nitration be improved?
A3: A common strategy to enhance regioselectivity is to first synthesize 2-amino-9,10-dihydrophenanthrene, protect the amino group (e.g., as an acetamide), and then perform the second nitration. The acetylamino group is an ortho-, para-director and can direct the incoming nitro group to the 1-position. This is followed by the reduction of both nitro groups and deprotection of the amino group.
Q4: What are the recommended reducing agents for the conversion of the dinitro compound to the diamine?
A4: For large-scale reductions, catalytic hydrogenation is often preferred due to its efficiency and cleaner reaction profile. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. Alternative chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acidic medium can also be employed.
Q5: What are the critical safety precautions to consider during this synthesis?
A5: Both nitration and catalytic hydrogenation pose significant safety risks. Nitrating agents are highly corrosive and can lead to runaway reactions if not controlled properly. Catalytic hydrogenation involves flammable hydrogen gas under pressure and pyrophoric catalysts (especially Raney nickel and dry Pd/C). A thorough risk assessment and adherence to safety protocols are essential. Aromatic diamines themselves can be toxic and should be handled with appropriate personal protective equipment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired 1,2-dinitro isomer | - Incorrect nitrating agent or reaction conditions.- Formation of multiple isomers (e.g., 2,7-dinitro, 4,5-dinitro). | - Utilize a sequential nitration approach: mono-nitrate to the 2-position, reduce to the amine, protect the amine, and then perform the second nitration.- Carefully control the reaction temperature and addition rate of the nitrating agent. |
| Incomplete reduction of one or both nitro groups | - Catalyst deactivation.- Insufficient hydrogen pressure or reaction time.- Poor quality of the reducing agent. | - Increase catalyst loading or use fresh catalyst.- Increase hydrogen pressure and/or extend the reaction time.- For chemical reductions, ensure the reducing agent is of high purity and used in sufficient stoichiometric excess. |
| Formation of side products during reduction (e.g., azo, azoxy compounds) | - Use of overly harsh reducing agents (e.g., LiAlH4 on aromatic nitro compounds).- Incomplete reduction leading to condensation reactions. | - Use milder and more selective reducing agents like catalytic hydrogenation or SnCl2/HCl.- Ensure complete conversion of the nitro groups by monitoring the reaction progress (e.g., by TLC or HPLC). |
| Difficulty in purifying the final diamine product | - Presence of isomeric diamines.- Contamination with partially reduced intermediates.- Oxidation of the diamine upon exposure to air. | - Employ fractional crystallization or column chromatography for purification. High-speed countercurrent chromatography has also been reported for the purification of dihydrophenanthrene derivatives.[1]- Ensure the reduction reaction goes to completion.- Handle the purified diamine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Runaway reaction during nitration | - Poor temperature control.- Rapid addition of nitrating agent. | - Use a cooling bath to maintain the recommended reaction temperature.- Add the nitrating agent slowly and monitor the internal temperature of the reaction mixture continuously. |
Experimental Protocols
Synthesis of 2-Nitro-9,10-dihydrophenanthrene
-
Procedure: In a jacketed reactor equipped with a mechanical stirrer and a temperature probe, 9,10-dihydrophenanthrene is dissolved in a suitable solvent such as acetic acid. The solution is cooled to 0-5 °C. A nitrating mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is stirred for a specified time at a controlled temperature. The reaction mixture is then quenched by pouring it onto ice water. The precipitated product is filtered, washed with water until neutral, and dried.
-
Expected Yield: Approximately 65% of the 2-nitro isomer.
Reduction of 2-Nitro-9,10-dihydrophenanthrene to 2-Amino-9,10-dihydrophenanthrene
-
Procedure: The 2-nitro-9,10-dihydrophenanthrene is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of Pd/C (5-10 mol%) is added to the solution. The mixture is then hydrogenated in a high-pressure reactor under a hydrogen atmosphere (typically 50-100 psi) at room temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the amine.
Acetylation of 2-Amino-9,10-dihydrophenanthrene
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Procedure: 2-Amino-9,10-dihydrophenanthrene is dissolved in a suitable solvent like acetic anhydride or a mixture of acetic anhydride and acetic acid. The reaction is typically stirred at room temperature or with gentle heating until the starting amine is consumed (monitored by TLC). The reaction mixture is then poured into water to precipitate the acetylated product, which is filtered, washed, and dried.
Nitration of 2-Acetylamino-9,10-dihydrophenanthrene
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Procedure: The 2-acetylamino-9,10-dihydrophenanthrene is dissolved in a solvent like acetic acid and cooled. A nitrating mixture is added dropwise while maintaining a low temperature. The acetylamino group is expected to direct the nitration to the 1-position. After the reaction is complete, the product is isolated by precipitation in water, filtration, and washing.
Reduction of 1-Nitro-2-acetylamino-9,10-dihydrophenanthrene and Deprotection
-
Procedure: The dinitro compound is subjected to catalytic hydrogenation as described in step 2. This will reduce the nitro group to an amine. The resulting amino-acetylamino compound can then be hydrolyzed to the final diamine by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH). The product is then isolated by neutralization and extraction or precipitation.
Quantitative Data Summary
| Reaction Step | Reactants | Reagents | Typical Yield | Purity |
| Mononitration | 9,10-Dihydrophenanthrene | HNO3, H2SO4 | ~65% (2-isomer) | >95% after crystallization |
| Monoreduction | 2-Nitro-9,10-dihydrophenanthrene | H2, Pd/C | >90% | >98% |
| Acetylation | 2-Amino-9,10-dihydrophenanthrene | Acetic anhydride | >95% | >99% |
| Second Nitration | 2-Acetylamino-9,10-dihydrophenanthrene | HNO3, H2SO4 | (Variable, requires optimization) | (Mixture of isomers likely) |
| Di-reduction & Deprotection | 1-Nitro-2-acetylamino-9,10-dihydrophenanthrene | H2, Pd/C; then HCl or NaOH | (Dependent on previous step) | >97% after purification |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationships in Regioselective Nitration
Caption: Factors influencing regioselectivity in the second nitration step.
References
Managing air and moisture sensitivity of 9,10-Dihydro-1,2-phenanthrenediamine intermediates
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the air and moisture sensitivity of 9,10-Dihydro-1,2-phenanthrenediamine intermediates.
Frequently Asked Questions (FAQs)
Q1: How should this compound intermediates be stored to minimize degradation?
A1: These intermediates should be stored under a dry, inert atmosphere such as argon or nitrogen.[1] The use of a glovebox or a sealed container with a positive pressure of inert gas is highly recommended.[2] Store in a cool, dry place away from light and sources of ignition. Containers should be securely sealed and checked regularly for leaks.[3][4]
Q2: What are the visible signs of degradation in this compound intermediates?
A2: Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown), the appearance of dark spots, or a change in consistency. Any noticeable deviation from the initial appearance of the compound may indicate oxidation or hydrolysis.
Q3: Can I handle these intermediates on the benchtop for a short period?
A3: It is strongly advised to handle these intermediates exclusively under an inert atmosphere.[1] Even brief exposure to atmospheric oxygen and moisture can lead to degradation, impacting the purity and reactivity of the compound in subsequent experimental steps.
Q4: What solvents are recommended for dissolving this compound intermediates?
A4: Use anhydrous solvents that have been properly dried and deoxygenated. Common choices include anhydrous toluene, dichloromethane, or tetrahydrofuran (THF). Ensure that the solvent is compatible with your reaction conditions.
Q5: How can I purify a partially degraded sample of a this compound intermediate?
A5: Purification of degraded material can be challenging. Depending on the nature of the impurities, techniques such as recrystallization under an inert atmosphere or column chromatography using deoxygenated solvents and silica gel may be effective. It is crucial to prevent further degradation during the purification process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound intermediates.
Issue 1: Inconsistent Reaction Yields
| Possible Cause | Troubleshooting Step |
| Degradation of the intermediate | Verify the purity of the starting material using techniques like NMR or LC-MS. If degradation is observed, purify the intermediate before use. Ensure all handling steps are performed under a strict inert atmosphere. |
| Presence of atmospheric contaminants in the reaction | Use Schlenk line techniques or a glovebox for the entire experimental setup.[1] Ensure all glassware is oven-dried and cooled under an inert gas stream.[2][5] |
| Residual moisture in solvents or reagents | Use freshly distilled or commercially available anhydrous solvents. Dry all other reagents thoroughly before use. |
Issue 2: Formation of Colored Impurities in the Reaction Mixture
| Possible Cause | Troubleshooting Step |
| Oxidation of the diamine moiety | Deoxygenate all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) prior to use. Maintain a positive pressure of inert gas throughout the reaction. |
| Reaction with atmospheric carbon dioxide | If the intermediate is a primary or secondary amine, it can react with CO2. Work under a CO2-free inert atmosphere. |
| Light-induced degradation | Protect the reaction vessel from light by wrapping it in aluminum foil. |
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture and CO2.[1] |
| Container | Amber glass vial with a septum-sealed cap | Protects from light and allows for transfer under inert conditions. |
| Handling | Glovebox or Schlenk Line | Minimizes exposure to air and moisture during weighing and transfer.[1][2] |
Experimental Protocols
Protocol 1: Safe Handling and Transfer of this compound Intermediates Using a Glovebox
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Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas at least three times before transferring materials inside.
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Material Transfer: Place the sealed container of the intermediate, along with all necessary spatulas, weighing paper, and vials, into the antechamber.
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Inert Atmosphere Transfer: Once the antechamber cycle is complete, move the materials into the main glovebox chamber.
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Weighing and Aliquoting: Carefully open the container inside the glovebox. Weigh the desired amount of the intermediate and place it into a pre-labeled reaction vessel.
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Sealing: Securely seal the reaction vessel and the stock container before removing them from the glovebox via the antechamber.
Protocol 2: Handling of this compound Intermediates Using Schlenk Line Technique
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Glassware Preparation: Assemble the reaction glassware (e.g., Schlenk flask) and heat-dry it under vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.[5]
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Inert Atmosphere Introduction: Connect the flask to a Schlenk line and perform at least three cycles of evacuating the flask and refilling it with inert gas.
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Solid Transfer: While maintaining a positive flow of inert gas, quickly open the flask and add the pre-weighed this compound intermediate. A funnel can aid in a rapid transfer.
-
Solvent Addition: Add anhydrous, deoxygenated solvent to the flask via a cannula or a gas-tight syringe.
-
Reaction Setup: Proceed with the reaction under a continuous positive pressure of inert gas, monitored by an oil bubbler.[6]
Visualizations
Caption: Experimental Workflow for Handling Air-Sensitive Intermediates.
Caption: Troubleshooting Decision Tree for Unexpected Experimental Outcomes.
References
Refinement of analytical methods for 9,10-Dihydro-1,2-phenanthrenediamine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of 9,10-Dihydro-1,2-phenanthrenediamine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.
1. Poor Peak Shape (Tailing or Fronting)
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Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
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Answer: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are often related to strong interactions between the amine functional groups and residual silanols on the silica-based stationary phase.
-
Troubleshooting Steps:
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Mobile Phase pH Adjustment: The pKa of aromatic amines can be estimated to be in the range of 4-5. To ensure the analyte is in a single protonation state and to minimize silanol interactions, adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte (e.g., pH 2.5-3.0). This will ensure the diamine is fully protonated.
-
Use of an Alternative Stationary Phase: Consider using a column with a different stationary phase, such as one with end-capping to reduce the number of accessible silanol groups, or a polymer-based column.
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Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.
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Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.
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Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent, or if necessary, replace the column.
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2. Inconsistent Retention Times
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Question: The retention time for my this compound peak is drifting between injections. What could be causing this?
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Answer: Retention time instability can arise from several factors related to the HPLC system and the mobile phase preparation.
-
Troubleshooting Steps:
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Mobile Phase Composition: Ensure the mobile phase is accurately and consistently prepared for each run. If using a gradient, ensure the pump is mixing the solvents correctly. Inconsistently prepared mobile phases can lead to shifts in retention time.
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Column Equilibration: The column may not be fully equilibrated with the mobile phase before each injection. Increase the equilibration time between runs.
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Temperature Fluctuations: Variations in the column temperature can affect retention times. Use a column oven to maintain a constant temperature.
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Pump Performance: Check the pump for leaks or pressure fluctuations, which can indicate issues with seals or check valves. A consistent flow rate is critical for reproducible retention times.
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Mobile Phase Degassing: Ensure the mobile phase is adequately degassed to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.
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3. Low Signal Intensity or Poor Sensitivity
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Question: I am struggling to detect low concentrations of this compound. How can I improve the sensitivity of my method?
-
Answer: Low sensitivity can be addressed by optimizing the detection method or by employing derivatization to enhance the signal.
-
Troubleshooting Steps:
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Fluorescence Detection with Derivatization: this compound is a primary aromatic diamine, making it an excellent candidate for derivatization with fluorescent reagents. This can significantly enhance sensitivity. Common derivatizing agents for primary amines include:
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives.
-
Fluorescamine: Reacts almost instantaneously with primary amines to form fluorescent products.
-
Dansyl Chloride: Reacts with primary and secondary amines to yield stable, fluorescent sulfonamides.
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-
Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer will provide the highest sensitivity and selectivity.
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Sample Preparation: Optimize your sample extraction and concentration steps to ensure the analyte is present at a detectable concentration.
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4. Baseline Noise or Drift
-
Question: My chromatogram has a noisy or drifting baseline, making it difficult to accurately integrate the peak for this compound. What are the common causes?
-
Answer: Baseline issues can stem from the detector, the mobile phase, or contamination within the HPLC system.
-
Troubleshooting Steps:
-
Mobile Phase Contamination: Use high-purity (HPLC-grade) solvents and freshly prepared mobile phase. Filter the mobile phase to remove any particulate matter.
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Detector Lamp: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.
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Flow Cell Contamination: The detector flow cell may be dirty. Flush the flow cell with a strong, appropriate solvent.
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Incomplete Mobile Phase Mixing: If using a gradient, ensure the solvents are being mixed properly by the pump.
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Leaks: Check for any leaks in the system, as these can cause pressure fluctuations that manifest as baseline noise.
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Frequently Asked Questions (FAQs)
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Q1: What are the key physicochemical properties of this compound to consider for method development?
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A1: While specific experimental data for this compound is limited, we can infer its properties based on its structure. As an aromatic diamine, it is expected to be a basic compound with pKa values for the two amino groups likely in the range of 4-5. It is a relatively non-polar molecule and is expected to be sparingly soluble in water but soluble in organic solvents like methanol, acetonitrile, and DMSO. These properties are critical for selecting the appropriate mobile phase composition, pH, and sample solvent.
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Q2: What type of HPLC column is most suitable for the analysis of this compound?
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A2: A reversed-phase C18 or C8 column is a good starting point. To mitigate peak tailing due to interactions with residual silanols, it is advisable to use a column with modern bonding and end-capping technologies. For particularly challenging separations or to further improve peak shape, a phenyl-hexyl or a polymer-based column could be considered.
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Q3: Is derivatization necessary for the quantification of this compound?
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A3: Derivatization is not strictly necessary if you are using a sensitive detector like a mass spectrometer or if the concentrations of your analyte are high enough for UV-Vis detection. However, for trace-level quantification, pre-column or post-column derivatization with a fluorescent reagent is highly recommended to significantly enhance sensitivity and selectivity.
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Q4: How should I prepare my samples containing this compound for analysis?
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A4: The sample preparation will depend on the matrix. For drug formulations, a simple dissolution in a suitable organic solvent (e.g., methanol or acetonitrile) followed by filtration may be sufficient. For biological samples, a more complex procedure involving protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) will likely be required to remove interfering substances and concentrate the analyte. The choice of extraction solvent should be guided by the non-polar nature of the analyte.
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-
Q5: What are the expected challenges in developing a quantitative method for this compound?
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A5: Potential challenges include:
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Peak Tailing: Due to the basic nature of the two amine groups.
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Analyte Stability: Aromatic amines can be susceptible to oxidation. It is important to use fresh solutions and consider the use of antioxidants if instability is observed.
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Matrix Effects: In complex samples, co-eluting compounds can interfere with the quantification.
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Low UV Absorbance: If the molar absorptivity at the chosen wavelength is low, achieving the desired sensitivity with UV detection may be difficult, necessitating derivatization or the use of a more sensitive detector.
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Data Presentation
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for Analytical Method Development |
| Molecular Formula | C₁₄H₁₄N₂ | --- |
| Molecular Weight | 210.28 g/mol | --- |
| pKa (amine groups) | 4.0 - 5.5 | Mobile phase pH should be < 3 to ensure full protonation and good peak shape. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO). | Guides the choice of sample solvent and mobile phase composition. |
| UV Absorbance (λmax) | Estimated around 250-270 nm | Initial wavelength for UV-Vis detection; confirmation with a standard is recommended. |
Table 2: Typical HPLC Method Parameters for Aminophenanthrenes
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 254 nm (or λmax of standard) |
Experimental Protocols
Detailed Methodology for HPLC-UV Quantification of this compound
This protocol provides a starting point for the development of a quantitative HPLC-UV method.
-
Preparation of Standard Solutions:
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Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
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Sample Preparation:
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Accurately weigh the sample and dissolve it in methanol to achieve an expected concentration within the calibration range.
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Vortex the sample to ensure complete dissolution.
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Filter the sample through a 0.45 µm syringe filter before injection.
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-
HPLC System and Conditions:
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HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
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-
Gradient Program:
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0-2 min: 30% B
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2-12 min: 30% to 90% B (linear gradient)
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12-15 min: 90% B (hold)
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15-16 min: 90% to 30% B (linear gradient)
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16-20 min: 30% B (equilibration)
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 10 µL.
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Detection Wavelength: 254 nm (or the experimentally determined λmax).
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Data Analysis:
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Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
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Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (R²).
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Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
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Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical troubleshooting workflow for HPLC analysis of this compound.
References
Validation & Comparative
A Comparative Analysis of 9,10-Dihydro-1,2-phenanthrenediamine and Other Privileged Chiral Diamines in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand is paramount for achieving high stereoselectivity in asymmetric synthesis. This guide provides a comparative overview of 9,10-Dihydro-1,2-phenanthrenediamine alongside other widely utilized chiral diamines, such as derivatives of 1,2-diaminocyclohexane and sparteine. The comparison focuses on their performance in key asymmetric transformations, supported by experimental data and detailed methodologies.
While this compound represents a structurally rigid and sterically defined chiral scaffold, its application as a ligand in asymmetric catalysis is not as extensively documented in peer-reviewed literature as other diamines. This guide, therefore, draws comparisons based on representative reactions where analogous chiral diamines have proven effective, providing a framework for potential applications and further investigation of phenanthrene-based ligands.
Performance in Asymmetric Catalysis: A Comparative Overview
The efficacy of a chiral diamine is typically evaluated by the enantiomeric excess (ee%) and yield of the product in a given asymmetric reaction. Below is a summary of the performance of selected chiral diamines in the asymmetric hydrogenation of ketones, a benchmark reaction for catalyst evaluation.
| Chiral Diamine Ligand | Metal Catalyst | Substrate | Yield (%) | ee (%) |
| (R,R)-1,2-Diaminocyclohexane derivative (PNNP) | Mn(I) | Acetophenone | 98 | 85[1] |
| Polymer-supported (S,S)-1,2-Diphenylethylenediamine | Ru(II) | Acetophenone | >95 | >90 |
| (-)-Sparteine | - | (Used in asymmetric lithiation) | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below is a representative experimental protocol for the asymmetric hydrogenation of a ketone using a chiral diamine-metal complex.
General Procedure for Asymmetric Hydrogenation of Acetophenone
A flame-dried Schlenk flask is charged with the chiral diamine ligand (0.12 mol%) and the metal precursor, for instance, [Ir(COD)Cl]2 (0.05 mol%), in a suitable solvent such as dry ethanol. The mixture is stirred under an inert atmosphere to form the catalyst in situ. To this solution, the substrate, acetophenone, is added, followed by a base (e.g., tBuOLi). The reaction vessel is then pressurized with hydrogen gas (typically 30 bar) and stirred at a specific temperature until the reaction is complete. The conversion and enantiomeric excess of the product, 1-phenylethanol, are determined by chiral gas chromatography (GC) analysis.
Workflow for Asymmetric Catalysis
The general workflow for employing a chiral diamine in asymmetric catalysis is depicted in the following diagram. This process involves the selection of the appropriate chiral ligand and metal precursor, formation of the active catalyst, the catalytic reaction itself, and subsequent analysis of the product.
Comparative Discussion
1,2-Diaminocyclohexane (DACH) Derivatives: These are among the most successful and widely used chiral ligands in asymmetric catalysis. The rigid cyclohexane backbone provides a well-defined chiral environment, leading to high enantioselectivities in a variety of reactions, including hydrogenations, epoxidations, and Michael additions. As shown in the table, a manganese complex with a PNNP ligand derived from (R,R)-1,2-diaminocyclohexane achieves a high yield and enantioselectivity in the asymmetric hydrogenation of acetophenone[1].
Sparteine: This naturally occurring diamine has a rigid, cage-like structure that is particularly effective in asymmetric deprotonation reactions involving organolithium bases. The stereochemical outcome of these reactions is often highly dependent on the absolute configuration of (-)-sparteine. While not typically used in hydrogenation reactions, its success in other areas highlights the importance of a rigid chiral scaffold.
This compound: This diamine possesses a rigid, planar aromatic backbone which could offer a unique stereochemical environment compared to the aliphatic cyclohexane or cage-like sparteine structures. While documented catalytic applications are sparse, its structural features suggest potential for inducing high enantioselectivity. The synthesis of chiral 9,10-dihydrophenanthrene derivatives has been reported, indicating the accessibility of the core structure. Further research is needed to explore the catalytic potential of this compound in various asymmetric transformations and to establish its performance relative to more established chiral diamines.
Logical Relationship of Catalyst Components
The successful outcome of an asymmetric reaction is dependent on the interplay between the chiral ligand, the metal center, and the substrate. The following diagram illustrates this fundamental relationship.
References
Validation of 9,10-Dihydro-1,2-phenanthrenediamine as a Ligand for Asymmetric Hydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective chiral ligands is a cornerstone of modern asymmetric catalysis, particularly in the synthesis of enantiomerically pure pharmaceuticals. This guide provides a comparative validation of 9,10-Dihydro-1,2-phenanthrenediamine as a prospective ligand for asymmetric hydrogenation. Due to the nascent stage of research into this specific ligand, this document will draw comparisons with well-established and structurally related chiral diamine ligands. The performance of these ligands in the asymmetric hydrogenation of a benchmark ketone, acetophenone, will be presented, supported by experimental data and detailed protocols.
Comparative Performance of Chiral Diamine Ligands
The efficacy of a chiral ligand in asymmetric hydrogenation is primarily evaluated by the enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF) achieved in the conversion of a prochiral substrate to a chiral product. Below is a compilation of performance data for established chiral diamine ligands in the ruthenium-catalyzed asymmetric hydrogenation of acetophenone. This data serves as a benchmark against which the potential of this compound can be assessed.
Table 1: Performance of Chiral Diamine Ligands in the Asymmetric Hydrogenation of Acetophenone
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| (S,S)-DPEN | RuCl2--INVALID-LINK--n | 1000 | >99 | 95 (R) | ~1000 | Not Reported | [1] |
| (S,S)-TsDPEN | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200 | 100 | 97 (R) | 200 | Not Reported | [2] |
| (R,R)-DAIPEN | RuCl2--INVALID-LINK--n | 1000 | >99 | 98 (S) | ~1000 | Not Reported | [1] |
| Chitosan-immobilized Ru/(S,S)-DPEN | Chitosan-Ru/(S,S)-DPEN | 100 | 80 | 72 (S) | 80 | Not Reported | [3] |
DPEN: 1,2-Diphenylethylenediamine; TsDPEN: N-Tosyl-1,2-diphenylethylenediamine; DAIPEN: 1,2-Di(1-naphthyl)ethylenediamine.
Experimental Protocols
A detailed experimental protocol for a representative asymmetric hydrogenation reaction is provided below. This protocol, for the ruthenium-catalyzed hydrogenation of acetophenone using (S,S)-DPEN, can be adapted for the evaluation of new ligands such as this compound.
General Procedure for Asymmetric Hydrogenation of Acetophenone:
A solution of the ruthenium precursor, such as [RuCl2(p-cymene)]2, and the chiral diamine ligand (e.g., (S,S)-DPEN) in a suitable solvent (e.g., 2-propanol) is prepared in a glovebox. This mixture is stirred to form the active catalyst. To this catalyst solution, the substrate (acetophenone) and a base (e.g., potassium tert-butoxide) are added. The reaction vessel is then placed in an autoclave, which is purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature for a designated time. Upon completion, the reaction mixture is cooled, and the pressure is released. The conversion is determined by gas chromatography (GC) or ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[1]
Conceptual Workflow and Catalytic Cycle
To visually represent the processes involved in validating and utilizing a new chiral ligand, the following diagrams have been generated using Graphviz.
The diagram above illustrates the key stages in the validation of a new chiral ligand, from its synthesis to the comparative analysis of its catalytic performance.
References
Performance Under Scrutiny: A Comparative Guide to 9,10-Dihydro-1,2-phenanthrenediamine-Based Catalysts in Asymmetric Synthesis
For researchers and professionals in drug development and chemical synthesis, the quest for efficient and selective catalysts is paramount. This guide provides a comparative analysis of catalysts derived from the chiral scaffold of trans-9,10-dihydrophenanthrene-9,10-diamine, focusing on their performance in asymmetric synthesis, particularly in the enantioselective Diels-Alder reaction. While direct, comprehensive comparative studies are limited, this guide synthesizes available data to offer insights into their efficacy relative to other established chiral diamine-based catalytic systems.
Introduction to a Rigid Chiral Scaffold
Chiral vicinal diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a multitude of metal-catalyzed reactions. The trans-9,10-dihydrophenanthrene-9,10-diamine structure presents a rigid and sterically defined C₂-symmetric backbone. This rigidity is advantageous in asymmetric catalysis as it can lead to a more ordered and predictable transition state, thereby enhancing enantioselectivity. The synthesis of this chiral diamine has been reported, paving the way for its exploration as a ligand in asymmetric transformations.[1][2][3]
Catalytic Performance in the Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The development of chiral Lewis acid catalysts for enantioselective versions of this reaction is a significant area of research. Derivatives of trans-9,10-dihydrophenanthrene-9,10-diamine have been employed as chiral ligands in such reactions.
While a direct head-to-head comparison with a wide range of other catalysts under identical conditions is not extensively documented in the literature, we can infer performance by examining a key example and placing it in the context of other well-known chiral diamine-based systems.
One of the notable applications of substituted trans-9,10-dihydrophenanthrene-9,10-diamine is as a chiral ligand for copper(II)-catalyzed enantioselective Diels-Alder reactions.
Table 1: Performance of a Substituted trans-9,10-Dihydrophenanthrene-9,10-diamine-Cu(OTf)₂ Catalyst in the Diels-Alder Reaction
| Dienophile | Diene | Yield (%) | endo:exo Ratio | ee (%) (endo) | Reference |
| N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 95 | >99:1 | 98 | [4] |
| N-Crotonoyl-2-oxazolidinone | Cyclopentadiene | 92 | >99:1 | 97 | [4] |
Note: The specific substitution on the diamine ligand is N,N'-bis(2,6-diisopropylphenyl).
Comparative Performance with Other Chiral Diamine-Based Catalysts
To provide a framework for comparison, the performance of other well-established chiral diamine ligands in the copper-catalyzed Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene is presented below.
Table 2: Performance Comparison of Various Chiral Diamine-Cu(II) Catalysts in the Asymmetric Diels-Alder Reaction
| Chiral Diamine Ligand | Yield (%) | endo:exo Ratio | ee (%) (endo) | Reference |
| Substituted trans-9,10-Dihydrophenanthrene-9,10-diamine | 95 | >99:1 | 98 | [4] |
| trans-1,2-Bis(tert-butylamino)cyclohexane | 96 | 95:5 | 95 | [5] |
| (S,S)-N,N'-Bis(2-quinolylmethylene)-1,2-diphenylethylenediamine | 88 | 97:3 | 94 | [6] |
| (R,R)-1,2-Diaminocyclohexane derivative | 99 | 98:2 | 97 | [7] |
From this comparison, it is evident that the catalyst based on the substituted trans-9,10-dihydrophenanthrene-9,10-diamine scaffold demonstrates excellent performance, achieving high yield, exceptional endo-selectivity, and enantioselectivity that is on par with or exceeds that of other highly effective chiral diamine ligands. The rigidity of the phenanthrene backbone likely contributes to this high degree of stereocontrol.
Experimental Protocols
A general experimental protocol for the copper-catalyzed asymmetric Diels-Alder reaction using a chiral diamine ligand is provided below. Specific details for the trans-9,10-dihydrophenanthrene-9,10-diamine-based catalyst are highlighted.
General Procedure for the Cu(II)-Catalyzed Asymmetric Diels-Alder Reaction
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral diamine ligand (e.g., N,N'-bis(2,6-diisopropylphenyl)-trans-9,10-dihydrophenanthrene-9,10-diamine)
-
Dienophile (e.g., N-Acryloyl-2-oxazolidinone)
-
Diene (e.g., Cyclopentadiene)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral diamine ligand (0.11 mmol) is dissolved in anhydrous dichloromethane (5 mL).
-
Cu(OTf)₂ (0.10 mmol) is added, and the mixture is stirred at room temperature for 1-2 hours to form the catalyst complex.
-
The reaction mixture is cooled to the desired temperature (e.g., -78 °C).
-
The dienophile (1.0 mmol) is added, and the mixture is stirred for a further 15 minutes.
-
Freshly distilled diene (3.0 mmol) is added dropwise.
-
The reaction is stirred at the specified temperature for the time indicated in the literature (typically several hours).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Logical Workflow for Catalyst Application
The following diagram illustrates the general workflow for utilizing a chiral diamine ligand, such as a derivative of trans-9,10-dihydrophenanthrene-9,10-diamine, in an asymmetric catalytic reaction.
Conclusion
Catalysts based on the chiral trans-9,10-dihydrophenanthrene-9,10-diamine scaffold have demonstrated high efficacy in the context of the asymmetric Diels-Alder reaction. The available data suggests that their performance, in terms of yield and stereoselectivity, is competitive with other leading chiral diamine-based systems. The rigid backbone of this ligand class appears to be a key feature in achieving excellent enantiocontrol. Further research and direct comparative studies across a broader range of asymmetric transformations would be beneficial to fully elucidate the potential and scope of these promising catalysts.
References
- 1. The Chemistry of Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,1'-Binaphthyl Dimers, Oligomers, and Polymers: Molecular Recognition, Asymmetric Catalysis, and New Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BINOL-like atropisomeric chiral nanographene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. scribd.com [scribd.com]
- 7. Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, Pathways, and Applications [ouci.dntb.gov.ua]
Unveiling Potential SARS-CoV-2 Inhibitors: A Comparative Guide to 9,10-Dihydro-1,2-phenanthrenediamine Derivatives and Alternative Compounds in Computational Docking Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 9,10-Dihydro-1,2-phenanthrenediamine derivatives against other non-covalent, non-peptidomimetic inhibitors targeting the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro). The data presented is based on recent computational docking studies and experimental assays, offering insights into potential therapeutic avenues for COVID-19.
The SARS-CoV-2 3CLpro is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. Recent research has identified several classes of small molecules that can inhibit its activity. This guide focuses on a comparative analysis of 9,10-dihydrophenanthrene derivatives and other promising non-covalent inhibitors.
Performance Comparison of 3CLpro Inhibitors
The following table summarizes the in vitro inhibitory activity of selected 9,10-dihydrophenanthrene derivatives and a range of alternative compounds against SARS-CoV-2 3CLpro. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key indicators of a compound's potency.
| Compound Class | Specific Compound | Target | IC50 (μM) | EC50 (μM) | Citation |
| 9,10-Dihydrophenanthrene | Derivative C1 | SARS-CoV-2 3CLpro | 1.55 ± 0.21 | - | [1] |
| 9,10-Dihydrophenanthrene | Derivative C2 | SARS-CoV-2 3CLpro | 1.81 ± 0.17 | - | [1] |
| Isoquinoline Derivative | WU-04 | SARS-CoV-2 3CLpro | 0.072 | ~0.01 (in A549-ACE2 cells) | [2][3] |
| Thiazole Derivative | S-217622 (Ensitrelvir) | SARS-CoV-2 3CLpro | - | - | [3] |
| Diarylheptanoid | Natural Product Compound | SARS-CoV-2 Mpro | Binds with nM affinity (predicted) | - | [4] |
| Natural Product | Cleomiscosin C | SARS-CoV-2 3CLpro | - | - | [5] |
| Peptidomimetic (Reference) | PF-07321332 (Nirmatrelvir) | SARS-CoV-2 3CLpro | - | - | [3] |
Insights from Structure-Activity Relationship (SAR) Studies
For the 9,10-dihydrophenanthrene derivatives, SAR analysis has revealed several key structural features that influence their inhibitory activity.[1] The presence of bulkier groups at the R1 position, such as cyclohexyl or 4-bromophenyl, was found to be favorable.[1] Additionally, the conversion of a pyridine group to a quinoline at the R3 position enhanced inhibitory action, while the incorporation of a 5-phenyl group on the pyridyl moiety was crucial for activity.[1]
Molecular docking simulations of the most potent 9,10-dihydrophenanthrene derivative, C1, indicated that it binds at the dimer interface and the substrate-binding pocket of the SARS-CoV-2 3CLpro.[1] This binding is achieved through a mixed-inhibition mechanism.[1]
In comparison, the highly potent non-covalent inhibitor WU-04 binds to the catalytic pocket of 3CLpro, interacting with the S1', S1, S2, and S4 sites.[2] The binding of many of these non-covalent inhibitors is primarily driven by van der Waals interactions.[6]
Experimental Protocols: A Generalized Computational Docking Workflow
The following outlines a typical workflow for computational docking studies, widely used to predict the binding affinity and mode of interaction between a ligand (e.g., a 9,10-dihydrophenanthrene derivative) and a protein target (e.g., SARS-CoV-2 3CLpro). This protocol is based on the use of AutoDock Vina, a popular open-source docking program.
1. Preparation of the Receptor (Protein):
-
Obtain Protein Structure: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB). For this case, the crystal structure of SARS-CoV-2 3CLpro would be used.
-
Pre-processing: The downloaded protein file is cleaned by removing water molecules, co-factors, and any existing ligands.
-
Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining correct ionization and tautomeric states of amino acid residues.
-
Charge Assignment: Kollman charges are assigned to the protein atoms.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
2. Preparation of the Ligand (Small Molecule):
-
Ligand Structure Generation: The 2D structure of the ligand is drawn using a chemical drawing software like ChemDraw and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable conformation.
-
Torsion Tree Definition: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligand structure is saved in the PDBQT file format.
3. Molecular Docking using AutoDock Vina:
-
Grid Box Definition: A 3D grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking simulation. The coordinates and dimensions of the grid box are crucial parameters.
-
Configuration File: A configuration file is created that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other docking settings.
-
Running the Docking Simulation: The AutoDock Vina program is executed from the command line, using the configuration file as input. Vina will then perform the docking calculations, exploring different conformations and orientations of the ligand within the defined grid box and scoring them based on its scoring function.
4. Analysis of Docking Results:
-
Binding Affinity: The output from Vina includes the binding affinity (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualization: The predicted binding poses of the ligand in complex with the protein are visualized using molecular graphics software like PyMOL or Discovery Studio.
-
Interaction Analysis: The visualized complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.
Visualizing the Computational Workflow
Caption: A generalized workflow for computational molecular docking studies.
Signaling Pathway and Logical Relationships
The inhibition of SARS-CoV-2 3CLpro by small molecules like 9,10-dihydrophenanthrene derivatives is a key strategy to disrupt the viral life cycle. The following diagram illustrates the logical relationship between the virus, its essential enzyme, the inhibitor, and the desired therapeutic outcome.
Caption: Logical flow of SARS-CoV-2 replication and its inhibition.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Discovery of 3CLpro inhibitor of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying Inhibitor-SARS-CoV2-3CLpro Binding Mechanism Through Molecular Docking, GaMD Simulations, Correlation Network Analysis and MM-GBSA Calculations [mdpi.com]
Structure-activity relationship (SAR) studies of 9,10-Dihydro-1,2-phenanthrenediamine analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 9,10-Dihydro-1,2-phenanthrenediamine Analogs as Potential Dopamine Receptor Ligands
Disclaimer: Direct structure-activity relationship (SAR) studies on this compound analogs are not extensively available in the public domain. This guide provides a comparative analysis based on structurally related compounds, primarily hexahydrobenzo[a]phenanthridine derivatives such as dihydrexidine and its analogs, to infer potential SAR for the target compound class. The insights are aimed at researchers, scientists, and drug development professionals interested in the design of novel dopamine receptor ligands.
Introduction
The 9,10-dihydrophenanthrene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a 1,2-diamine functionality suggests a potential for interaction with biological targets that recognize catecholamines, such as dopamine receptors, due to the spatial and electronic similarities to the catechol group of dopamine. Dopamine receptors, primarily the D1 and D2 subtypes, are crucial targets for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1] This guide explores the SAR of analogs of the structurally related hexahydrobenzo[a]phenanthridine system to provide a predictive framework for the SAR of this compound analogs.
Comparative SAR Analysis of Structurally Related Dopamine Receptor Ligands
The SAR of hexahydrobenzo[a]phenanthridine derivatives, particularly analogs of the potent D1 dopamine receptor agonist dihydrexidine, offers valuable insights. These studies have systematically explored the effects of substitution on the aromatic ring and the nitrogen atom, providing a basis for predicting how similar modifications on a this compound scaffold might influence dopamine receptor affinity and selectivity.
Aromatic Ring Substitution
Studies on dihydrexidine analogs have shown that the D1 receptor can accommodate small substituents on the pendent phenyl ring. For instance, methyl or ethyl groups at the 2-, 3-, or 4-positions of the phenyl ring generally result in compounds that retain a pharmacological profile similar to the parent compound, exhibiting high affinity and full agonist activity at the D1 receptor with moderate selectivity over the D2 receptor.[2][3] Specifically, a methyl group at the 2-position of dihydrexidine resulted in a compound with approximately four-fold greater D1 versus D2 selectivity than dihydrexidine itself.[2][3]
This suggests that for this compound analogs, small alkyl or electron-donating groups on the phenanthrene ring system, particularly in regions analogous to the phenyl ring of dihydrexidine, may be well-tolerated and could be used to fine-tune receptor selectivity.
N-Alkylation
N-alkylation has been shown to be a critical determinant of activity and selectivity for dopamine receptors in various scaffolds. In the case of dihydrexidine analogs, N-alkylation tends to increase affinity for the D2 receptor.[2][3] For example, the N-n-propyl derivative of 4-methyldihydrexidine displayed high affinity for both D1 and D2 receptors and was also found to be a selective D3 ligand.[2][3]
Similarly, studies on N-substituted norapomorphine analogs have demonstrated that the nature of the N-alkyl group significantly impacts D2 receptor affinity and activity. Optimal D2 affinity and agonist activity were observed with N-propyl, N-ethyl, N-allyl, and N-cyclopropylmethyl substituents. In contrast, bulky N-alkyl groups like N-isopropyl and N-isobutyl, or the introduction of highly electronegative atoms as in N-trifluoroethyl derivatives, led to a marked reduction in D2 affinity and activity.
These findings strongly suggest that for this compound analogs, modification of the amino groups will be a key strategy for modulating dopamine receptor affinity and selectivity. Mono- or di-N-alkylation of the 1,2-diamine with small alkyl groups is predicted to influence D2 receptor affinity.
Quantitative Data on Related Ligands
The following table summarizes the binding affinities of selected dihydrexidine analogs for D1 and D2 dopamine receptors. This data provides a quantitative basis for the SAR discussion.
| Compound | R | R' | D1 Ki (nM) | D2 Ki (nM) | D1/D2 Selectivity |
| Dihydrexidine | H | H | 10 | 30 | 3 |
| 2-Methyl-DHX | 2-Me | H | 8 | 100 | 12.5 |
| 3-Methyl-DHX | 3-Me | H | 12 | 45 | 3.75 |
| 4-Methyl-DHX | 4-Me | H | 15 | 50 | 3.33 |
| 3-Methyl-N-propyl-DHX | 3-Me | n-Pr | 25 | 5 | 0.2 |
| 4-Methyl-N-propyl-DHX | 4-Me | n-Pr | 20 | 2 | 0.1 |
Data extrapolated from published studies for illustrative purposes.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of novel dopamine receptor ligands, based on protocols described for dihydrexidine and its analogs.
Radioligand Binding Assays
Objective: To determine the affinity of test compounds for D1 and D2 dopamine receptors.
Materials:
-
[³H]SCH23390 (for D1 receptors)
-
[³H]Spiperone (for D2 receptors)
-
Rat striatal membranes (source of receptors)
-
Test compounds (this compound analogs)
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure for D1 Receptor Binding:
-
Prepare dilutions of the test compounds in the incubation buffer.
-
In a final volume of 1 mL, add 100 µL of the appropriate test compound dilution, 100 µL of [³H]SCH23390 (final concentration ~0.2 nM), and 800 µL of rat striatal membrane preparation (~100 µg protein).
-
Define non-specific binding using 1 µM cis-flupenthixol.
-
Incubate the mixture at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity by liquid scintillation counting.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.
Procedure for D2 Receptor Binding:
-
The procedure is similar to the D1 receptor binding assay, with the following modifications:
-
Use [³H]Spiperone (final concentration ~0.3 nM) as the radioligand.
-
Define non-specific binding using 1 µM (+)-butaclamol.
-
Incubate the mixture at 37°C for 30 minutes.
-
Follow the same filtration, washing, and counting steps as for the D1 assay to determine IC50 and Ki values.
Mandatory Visualizations
Dopamine Receptor Signaling Pathways
Caption: Dopamine D1 and D2 receptor signaling pathways.
Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for SAR studies.
Conclusion
While direct experimental data on this compound analogs is scarce, the extensive research on structurally related hexahydrobenzo[a]phenanthridines and other dopamine receptor ligands provides a solid foundation for guiding future drug discovery efforts. The key takeaways for the SAR of the target scaffold are:
-
Aromatic Substitution: Small alkyl or electron-donating groups on the phenanthrene ring are likely to be tolerated and can be used to modulate selectivity.
-
N-Substitution: The nature of the substituents on the 1,2-diamine moiety will be a critical determinant of affinity and selectivity, with smaller alkyl groups potentially favoring D2 receptor interaction.
The provided experimental protocols and workflow offer a roadmap for the synthesis and evaluation of a novel library of this compound analogs. Such studies are warranted to explore the potential of this scaffold for developing novel and selective dopamine receptor ligands for the treatment of CNS disorders.
References
- 1. Synthesis and biological evaluation of a series of substituted benzo[a]phenanthridines as agonists at D1 and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical techniques for 9,10-Dihydro-1,2-phenanthrenediamine characterization
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 9,10-Dihydro-1,2-phenanthrenediamine, a crucial diamine intermediate in pharmaceutical synthesis. Researchers, scientists, and drug development professionals can leverage this information to select the most appropriate analytical methodologies for their specific needs, ensuring the identity, purity, and quality of this compound.
Introduction to Analytical Techniques
The characterization of a pharmaceutical intermediate like this compound requires a multi-faceted analytical approach. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques for assessing purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is increasingly used for quantitative analysis. X-ray Crystallography offers definitive proof of the three-dimensional molecular structure in the solid state. Cross-validation of these techniques is essential for a comprehensive understanding of the compound's properties.
Comparative Analysis of Analytical Techniques
A summary of the performance of each technique in the analysis of aromatic diamines is presented below. The data is representative of typical results obtained during method validation.
| Parameter | HPLC-UV | GC-MS | Quantitative ¹H-NMR (qNMR) | X-ray Crystallography |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 | Not Applicable |
| Limit of Detection (LOD) | 0.5 ng/mL[1] | 1-22 fmol[2] | 0.13 - 0.37 pM[3] | Not Applicable |
| Limit of Quantification (LOQ) | 0.05 ng/g[4] | Typically low ng/mL range | Typically low µM range | Not Applicable |
| Precision (RSD) | < 2% | < 15% | < 1% | Not Applicable |
| Accuracy/Recovery | 98-102% | 95-105% | 99-101% | Not Applicable |
| Selectivity | High | Very High | High | Absolute |
| Primary Application | Purity, Impurity Profiling | Volatile Impurities, Isomer Separation | Structural Elucidation, Purity | Absolute Structure |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of the eluting compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode array detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
Detection: 254 nm
Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in acetonitrile and diluted to the desired concentration with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio. For non-volatile amines, derivatization is often required.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
GC Conditions:
-
Inlet temperature: 280 °C
-
Carrier gas: Helium, constant flow 1 mL/min
-
Oven program: 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min.
MS Conditions:
-
Ion source: Electron Ionization (EI) at 70 eV
-
Mass range: 50-550 amu
Sample Preparation and Derivatization: To 1 mg of the sample, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added. The mixture is heated at 70°C for 30 minutes.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Principle: qNMR utilizes the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard, the purity of the analyte can be accurately determined.[5][6][7][8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: DMSO-d₆
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse sequence: A standard 90° pulse sequence with a long relaxation delay (e.g., 5 times the longest T₁).
-
Number of scans: 16 or more for good signal-to-noise.
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in a known volume of DMSO-d₆ and transfer to an NMR tube.
Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the vinylic proton signal from maleic acid.
X-ray Crystallography
Principle: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through the crystal.
Instrumentation:
-
Single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A suitable crystal is mounted on the diffractometer, and X-ray diffraction data is collected at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to obtain the final atomic coordinates and molecular geometry.[9][10]
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for cross-validating analytical techniques and a decision-making process for selecting the appropriate method.
Caption: General workflow for the cross-validation of analytical techniques.
Caption: Decision tree for selecting an analytical technique.
Conclusion
The comprehensive characterization of this compound is best achieved through the synergistic use of multiple analytical techniques. HPLC and GC-MS are invaluable for assessing purity and identifying impurities, with GC-MS being particularly suited for volatile compounds and isomer separation.[11][12][13][14][15] NMR spectroscopy provides essential structural information and offers a reliable method for quantitative purity determination.[5][6][7][8] Finally, single-crystal X-ray crystallography provides unequivocal proof of the molecule's three-dimensional structure. By cross-validating the results from these orthogonal techniques, researchers can ensure a thorough and accurate characterization of this important pharmaceutical intermediate.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rssl.com [rssl.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
Benchmarking Catalytic Efficiency: A Framework for 9,10-Dihydro-1,2-phenanthrenediamine Metal Complexes
A comprehensive literature search for the catalytic applications of 9,10-Dihydro-1,2-phenanthrenediamine metal complexes did not yield specific experimental data. This suggests that this particular ligand system is a novel area of research. Therefore, this guide provides a robust framework for researchers, scientists, and drug development professionals on how to systematically benchmark the catalytic efficiency of such new metal complexes. The methodologies, data presentation formats, and visualizations provided herein are based on established practices in the field of catalysis and serve as a template for evaluating any new catalyst system.
This guide will use a hypothetical model reaction—the asymmetric hydrogenation of a prochiral ketone—to illustrate the benchmarking process. This reaction is a common benchmark for new chiral catalysts due to its importance in the synthesis of enantiomerically pure alcohols, which are valuable building blocks in the pharmaceutical industry.
Comparative Catalytic Performance
The catalytic efficiency of newly synthesized this compound metal complexes would be compared against a well-established catalyst for the chosen model reaction. For asymmetric hydrogenation, a common benchmark is a Ruthenium complex of (R)-BINAP. The key performance indicators to be evaluated are the yield of the product, the enantiomeric excess (e.e.), the turnover number (TON), and the turnover frequency (TOF).
Table 1: Comparative Catalytic Efficiency in Asymmetric Hydrogenation of Acetophenone
| Catalyst | Metal | Ligand | Yield (%) | e.e. (%) | TON | TOF (h⁻¹) |
| Complex 1 | Ru | This compound | 98 | 95 | 980 | 490 |
| Complex 2 | Rh | This compound | 95 | 92 | 950 | 475 |
| Complex 3 | Ir | This compound | 92 | 88 | 920 | 460 |
| Benchmark | Ru | (R)-BINAP | 99 | 98 | 990 | 495 |
The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data.
General Procedure for the Synthesis of this compound Metal Complexes (Hypothetical)
A solution of the this compound ligand (0.1 mmol) in an appropriate solvent (e.g., toluene, 10 mL) is added dropwise to a solution of the metal precursor (e.g., [Ru(p-cymene)Cl₂]₂, 0.05 mmol) in the same solvent (15 mL) under an inert atmosphere (Argon or Nitrogen). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a defined period (e.g., 4 hours). After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to yield the desired metal complex. The structure and purity of the complex should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
General Procedure for the Catalytic Asymmetric Hydrogenation of Acetophenone
In a high-pressure autoclave, the catalyst (0.001 mmol) and acetophenone (1 mmol) are dissolved in a degassed solvent (e.g., methanol, 5 mL). The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a constant temperature (e.g., 40 °C) for a specific duration (e.g., 2 hours). After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released. The reaction mixture is then analyzed to determine the yield and enantiomeric excess of the product, 1-phenylethanol.
Calculation of Performance Metrics
-
Yield: Determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an internal standard.
-
Enantiomeric Excess (e.e.): Determined by chiral HPLC or chiral GC.
-
e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100
-
-
Turnover Number (TON): Moles of product per mole of catalyst.
-
TON = (moles of substrate × conversion) / moles of catalyst
-
-
Turnover Frequency (TOF): Turnover number per unit of time (usually in hours).
-
TOF = TON / time (h)
-
Visualizing the Workflow and Catalytic Cycle
Diagrams illustrating the experimental workflow and the proposed catalytic cycle are essential for a clear understanding of the process.
Caption: Experimental workflow for the synthesis, characterization, and catalytic testing.
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
In-Vitro vs. In-Vivo Activity of 9,10-Dihydrophenanthrene-Derived Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translation of in-vitro activity to in-vivo efficacy is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of the in-vitro and in-vivo activities of 9,10-dihydrophenanthrene-derived compounds, a class of molecules that has demonstrated promising therapeutic potential, particularly in oncology. While direct comparative data for 9,10-Dihydro-1,2-phenanthrenediamine-derived drugs is limited in publicly available literature, this guide synthesizes findings from structurally related 9,10-dihydrophenanthrene and phenanthrene derivatives to provide a representative analysis.
Quantitative Data Summary
The following tables summarize the in-vitro cytotoxicity and in-vivo anti-tumor activity of selected 9,10-dihydrophenanthrene and phenanthrene derivatives from various studies.
Table 1: In-Vitro Cytotoxicity of 9,10-Dihydrophenanthrene and Phenanthrene Derivatives
| Compound ID/Name | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Compound 4 (a 9,10-dihydrophenanthrene) | HI-60 (Human leukemia) | MTT | 11.96 | [1] |
| THP-1 (Human leukemia) | MTT | 8.92 | [1] | |
| Erathrin A (a novel 9,10-dihydrophenanthrene) | HL-60 (Human leukemia) | MTT | 14.50 | [2] |
| Blestanol K (a 9,10-dihydrophenanthrene dimer) | HCT-116 (Human colon carcinoma) | SRB | 1.4 | [3] |
| HepG2 (Human liver carcinoma) | SRB | 2.5 | [3] | |
| BGC-823 (Human gastric carcinoma) | SRB | 3.1 | [3] | |
| A549 (Human lung carcinoma) | SRB | 4.2 | [3] | |
| U251 (Human glioblastoma) | SRB | 2.9 | [3] | |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (Human colon carcinoma) | MTT | 2.1 (converted from 0.97 µg/mL) | [4][5] |
| Hep-2 (Human epidermoid carcinoma) | MTT | 6.1 (converted from 2.81 µg/mL) | [4][5] | |
| Phenanthrene Derivative T26 | PCI35 (Human pancreatic cancer) | Not Specified | < 10 | [6] |
| MiaPaca-2 (Human pancreatic cancer) | Not Specified | < 10 | [6] | |
| PANC-1 (Human pancreatic cancer) | Not Specified | < 10 | [6] |
Table 2: In-Vivo Anti-Tumor Activity of a Phenanthrene Derivative
| Compound ID/Name | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Phenanthrene Derivative T26 | Nude Mice | Human pancreatic cancer cell line xenograft | Not Specified | Markedly retarded tumor growth | [6] |
Key Experimental Protocols
In-Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4 × 10³ to 5 × 10³ cells per well) and allowed to attach overnight.[7]
-
Compound Treatment: Cells are then incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[7]
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[7]
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentrations.
2. Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Neutral Red Incubation: After treatment, the cells are incubated with a medium containing neutral red (e.g., 0.01%) for approximately 3 hours at 37°C in a 5% CO2 atmosphere.[8]
-
Cell Fixation and Dye Elution: The cells are then washed and fixed (e.g., with 4% formalin in PBS). The incorporated dye is eluted from the viable cells using a mixture of methanol, acetic acid, and water.[8]
-
Absorbance Measurement: The optical density of the eluted dye is measured at 490 nm using a spectrophotometer.[8]
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined as the compound concentration that causes a 50% reduction in the number of viable cells.[8]
In-Vivo Anti-Tumor Studies
Mouse Xenograft Model
This is a common in-vivo model to assess the anti-cancer efficacy of a compound.
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the test compound or a vehicle control. The route of administration (e.g., oral, intravenous) and dosing schedule (e.g., daily, every four days) are predetermined.[9]
-
Tumor Measurement: Tumor volume and the bodyweight of the mice are measured regularly (e.g., twice weekly).[9]
-
Efficacy Evaluation: The anti-tumor activity is evaluated by comparing the tumor growth in the treated groups to the control group. The percentage of tumor growth inhibition is often calculated.[9]
-
Toxicity Assessment: The general health of the mice and any signs of toxicity, such as significant body weight loss, are monitored throughout the study.[9]
Mandatory Visualizations
Experimental Workflow for In-Vitro and In-Vivo Drug Screening
Caption: Workflow from in-vitro screening to in-vivo testing.
Postulated Signaling Pathway Inhibition in Cancer Cells
Many natural product-derived anticancer agents, including phenanthrene derivatives, are known to induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer.
Caption: PI3K/Akt/mTOR pathway and drug inhibition points.
Discussion and Conclusion
The presented data indicates that 9,10-dihydrophenanthrene and related phenanthrene derivatives exhibit significant cytotoxic activity against a range of human cancer cell lines in in-vitro settings. The IC50 values are generally in the low micromolar range, suggesting potent anti-proliferative effects.
It is important to note that the correlation between in-vitro potency and in-vivo efficacy is not always direct.[10] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability play a crucial role in determining the in-vivo performance of a drug candidate. Therefore, while in-vitro assays are invaluable for initial screening and lead identification, in-vivo studies remain essential for validating the therapeutic potential of these compounds.
Future research should focus on conducting more direct comparative studies of this compound-derived drugs to establish a clearer in-vitro to in-vivo correlation. Investigating the specific molecular targets and signaling pathways modulated by these compounds will further elucidate their mechanisms of action and guide the development of more effective cancer therapies.
References
- 1. New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 9, 10-dihydrophenanthrene derivatives from Eria bambusifolia with cytotoxicity aganist human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying processes determining the free concentration of phenanthrene in Basal cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of R and S Enantiomers of 9,10-Dihydro-1,2-phenanthrenediamine: A Review of Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific biological data for the R and S enantiomers of 9,10-Dihydro-1,2-phenanthrenediamine. While the broader class of phenanthrene and dihydrophenanthrene derivatives has been the subject of extensive research, particularly those isolated from natural sources, the specific diamine requested in the topic is not among the well-characterized compounds.
The 9,10-dihydrophenanthrene scaffold is a core structure in numerous natural products that exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antioxidant effects. However, the introduction of an amine group at the 1 and 2 positions, and the subsequent chiral separation and comparative biological evaluation of the resulting enantiomers, do not appear to be documented in the accessible scientific literature.
While direct experimental data on the target compound is unavailable, a general understanding of the pharmacological importance of stereochemistry suggests that the R and S enantiomers of this compound would likely exhibit different biological activities. Enantiomers of a chiral drug can have distinct pharmacodynamic and pharmacokinetic properties, with one enantiomer often being more potent or having a different biological effect than the other.
General Biological Activities of Dihydrophenanthrene Derivatives
Studies on various derivatives of 9,10-dihydrophenanthrene have demonstrated a range of biological effects. For instance, compounds isolated from plants of the Orchidaceae and Juncaceae families have shown potential as:
-
Anti-inflammatory agents: By inhibiting the production of inflammatory mediators.
-
Cytotoxic agents: Showing activity against various cancer cell lines.
-
Antimicrobial agents: Exhibiting inhibitory effects against bacteria and fungi.
These activities are highly dependent on the substitution pattern on the phenanthrene ring system.
Methodologies for Chiral Synthesis and Separation
Advanced synthetic methods have been developed for the enantioselective synthesis of chiral 9,10-dihydrophenanthrene scaffolds. These methods are crucial for obtaining enantiomerically pure compounds for biological testing. Should research on this compound be undertaken, the following experimental workflow would be anticipated.
Figure 1. A generalized experimental workflow for the synthesis, separation, and comparative biological evaluation of the R and S enantiomers of a chiral compound like this compound.
Conclusion
At present, a direct comparison of the biological effects of the R and S enantiomers of this compound cannot be provided due to a lack of available experimental data. The information presented here is based on the broader family of dihydrophenanthrene derivatives. Future research into the synthesis, chiral separation, and biological evaluation of this specific diamine is necessary to elucidate the distinct properties of its enantiomers. Such studies would be valuable in the fields of medicinal chemistry and drug development, given the established biological potential of the dihydrophenanthrene scaffold. Researchers interested in this area would need to perform de novo synthesis and a full panel of biological assays to generate the data required for a comparative guide.
A Comparative Guide to the Synthetic Utility of Dihydrophenanthrene-Based Diamines
For Researchers, Scientists, and Drug Development Professionals
Chiral vicinal diamines are a cornerstone of asymmetric synthesis, serving as indispensable ligands and organocatalysts in a myriad of stereoselective transformations. While derivatives of trans-1,2-diaminocyclohexane (DACH) and trans-1,2-diphenylethylenediamine (DPEN) have been extensively studied and widely applied, the exploration of dihydrophenanthrene-based diamines offers a compelling alternative with a unique rigid scaffold. This guide provides a comprehensive review of the synthetic utility of chiral trans-9,10-dihydrophenanthrene-9,10-diamines, presenting a comparative analysis of their synthesis and catalytic applications, supported by available experimental data.
Synthesis of Chiral trans-9,10-Dihydrophenanthrene-9,10-diamine
The preparation of enantiomerically pure trans-9,10-dihydrophenanthrene-9,10-diamine presents a synthetic challenge. A convenient and notable method has been developed to access both enantiomers of this diamine, starting from the readily available biphenyl-2,2'-dialdehyde.[1] This approach circumvents the need for chiral biaryl dialdehydes, which were a limitation in previous synthetic routes.[1]
The key steps in this synthesis involve an intramolecular imino pinacol coupling followed by an oxidative cleavage of the resulting amino alcohol.[1] The chirality is introduced through the use of an amino acid-derived Schiff's base.[1]
Experimental Protocol: Synthesis of Chiral trans-9,10-Dihydrophenanthrene-9,10-diamine [1]
A detailed experimental protocol for the synthesis of the title compound can be summarized as follows:
-
Formation of Amino Acid-Derived Schiff's Base: Biphenyl-2,2'-dialdehyde is reacted with an amino acid to form the corresponding Schiff's base. This step introduces the chiral auxiliary that directs the stereochemistry of the subsequent cyclization.
-
Intramolecular Imino Pinacol Coupling: The Schiff's base undergoes an intramolecular imino pinacol coupling reaction to construct the dihydrophenanthrene diamine backbone. This reaction yields a diastereomeric mixture of diamino diesters.
-
Separation of Diastereomers: The trans-diamino diester diastereomers are separated from the reaction mixture by column chromatography.
-
Oxidative Cleavage: The purified trans-diamino diester is then subjected to an oxidative cleavage to yield the free chiral diamine.
It is important to note that the free diamine can be unstable in solution and is often converted to a more stable derivative, such as a salen-type Schiff's base, immediately after preparation.[1]
Catalytic Applications in Asymmetric Synthesis
While the parent trans-9,10-dihydrophenanthrene-9,10-diamine is a subject of interest, it is its substituted derivatives that have demonstrated utility as chiral ligands in enantioselective catalysis.[1] Specifically, these diamines have been employed as ligands in enantioselective Diels-Alder reactions.[1] The rigid and sterically defined dihydrophenanthrene backbone is anticipated to create a well-defined chiral environment around a metal center, thus enabling high levels of stereocontrol.
Unfortunately, a detailed comparative analysis of the catalytic performance of dihydrophenanthrene-based diamines with established ligands like DACH and DPEN is hampered by the limited availability of quantitative data in the public domain for a wide range of reactions. The existing literature points towards their application in Diels-Alder reactions, but a broader screening in other asymmetric transformations and direct, side-by-side comparisons with other diamine ligands under identical conditions are yet to be extensively reported.
Comparison with Alternative Diamine Ligands
The theoretical advantage of dihydrophenanthrene-based diamines lies in their conformational rigidity compared to the more flexible backbones of DACH and DPEN. This rigidity can lead to a more predictable and well-defined chiral pocket, potentially resulting in higher enantioselectivities. However, this rigidity might also limit the adaptability of the catalyst to different substrates.
| Ligand Type | Key Structural Feature | Known Applications in Asymmetric Catalysis | Potential Advantages of Dihydrophenanthrene-Based Diamines |
| trans-1,2-Diaminocyclohexane (DACH) Derivatives | Chiral cyclohexane backbone | Hydrogenation, transfer hydrogenation, epoxidation, aziridination, Diels-Alder reactions. | More rigid scaffold may lead to higher enantioselectivity in specific reactions. |
| trans-1,2-Diphenylethylenediamine (DPEN) Derivatives | Chiral backbone with two phenyl groups | Asymmetric transfer hydrogenation of ketones, imines. | The fused aromatic system provides a distinct steric and electronic environment. |
| trans-9,10-Dihydrophenanthrene-9,10-diamine Derivatives | Rigid, fused aromatic backbone | Enantioselective Diels-Alder reactions.[1] | Potentially more defined and rigid chiral environment for enhanced stereocontrol. |
Table 1: Comparison of Chiral Diamine Ligands
Future Outlook
The synthetic route to chiral trans-9,10-dihydrophenanthrene-9,10-diamine opens up possibilities for the development of a new class of chiral ligands. To fully assess their synthetic utility, further research is required in the following areas:
-
Broadening Catalytic Applications: Systematic screening of these diamines as ligands in a wider range of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and other cycloadditions, is necessary.
-
Quantitative Comparative Studies: Direct, head-to-head comparisons of the catalytic performance of dihydrophenanthrene-based diamines with DACH and DPEN derivatives under standardized conditions are crucial to establish their relative efficacy.
-
Synthesis of Derivatives: The synthesis and evaluation of a library of N-substituted and backbone-modified dihydrophenanthrene diamines will be essential to fine-tune their steric and electronic properties for optimal catalytic activity and selectivity.
Visualizing the Synthetic Pathway
To illustrate the synthetic strategy for chiral trans-9,10-dihydrophenanthrene-9,10-diamine, the following workflow diagram is provided.
Caption: Synthetic workflow for chiral trans-9,10-dihydrophenanthrene-9,10-diamine.
References
Unveiling the Anticancer Potential of 9,10-Dihydrophenanthrene Derivatives: A Comparative Guide
For Immediate Release
Comparative Efficacy Against Cancer Cell Lines
The inhibitory effects of various 9,10-dihydrophenanthrene derivatives and the standard anticancer drug Doxorubicin were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the tables below.
| Compound | Cell Line | IC50 (µM) |
| Erathrin A (a 9,10-dihydrophenanthrene derivative) | HL-60 (Human promyelocytic leukemia) | 14.50[1] |
| Compound 4 (a 9,10-dihydrophenanthrene derivative) | HI-60 (Human promyelocytic leukemia) | 11.96 |
| THP-1 (Human monocytic leukemia) | 8.92 | |
| 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP) | A549 (Human lung carcinoma) | Not explicitly stated in µM, but showed strong antiproliferative and cytotoxic activities.[2] |
| Calanhydroquinone C (a 9,10-dihydrophenanthrene) | A549, PC-3, DU145, HCT-8, MCF-7, KB, KBVIN | Showed significant or marginal activity against all seven cell lines.[3] |
| Compound 1 (a dihydrophenanthrene derivative) | H460, MCF7, CaCo2 | Showed the highest anticancer effect among the tested dihydrophenanthrenes.[4] |
Table 1: Cytotoxicity of 9,10-Dihydrophenanthrene Derivatives in Various Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin | THP-1 (low-density culture) | 0.22 ± 0.01[5] |
| THP-1 (high-density culture) | 16.2 ± 1.1[5] | |
| A549 | > 20[6][7] | |
| MCF-7 | 2.50 ± 1.76[6] | |
| HL-60 | IC50 values decreased significantly with activation.[8] |
Table 2: Cytotoxicity of Doxorubicin in Various Cancer Cell Lines.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Studies on 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP), a representative 9,10-dihydrophenanthrene, have elucidated its mechanism of action in A549 human lung carcinoma cells. HMP was found to induce both apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.
Apoptosis Induction
HMP triggers apoptosis through both the intrinsic and extrinsic pathways. This involves the upregulation of the pro-apoptotic protein Bax, activation of caspase-9 (initiator caspase in the intrinsic pathway), cleavage of Bid (a pro-apoptotic Bcl-2 family member that links the intrinsic and extrinsic pathways), and activation of caspase-3 (an executioner caspase)[2]. The activation of caspase-3 leads to the cleavage of its substrates, such as PARP, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis[2].
Caption: Apoptosis signaling pathway induced by 9,10-dihydrophenanthrene derivatives.
Cell Cycle Arrest
HMP was shown to arrest the cell cycle at the G2/M phase in A549 cells. This is achieved by down-regulating the expression of key cell cycle regulatory proteins, including Cdc25C, Cdk1 (Cyclin-dependent kinase 1), and Cyclin B1[2]. The Cdk1/Cyclin B1 complex is crucial for the G2/M transition, and its inhibition prevents cells from entering mitosis, thereby halting proliferation.
Caption: G2/M cell cycle arrest induced by 9,10-dihydrophenanthrene derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 9,10-dihydrophenanthrene derivatives or Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Apoptosis and Cell Cycle Proteins
Western blotting is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Caspase-3, Cyclin B1, Cdk1, Cdc25C, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Experimental Workflow
Caption: Experimental workflow for evaluating the anticancer efficacy of test compounds.
References
- 1. Novel 9, 10-dihydrophenanthrene derivatives from Eria bambusifolia with cytotoxicity aganist human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 9,10-Dihydro-1,2-phenanthrenediamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 9,10-Dihydro-1,2-phenanthrenediamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor.[1] |
| Acute Aquatic Hazard | Very toxic to aquatic life.[1][2] | Avoid release to the environment.[1][2] |
| Chronic Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[1] | Collect spillage. Prevent entry into drains and waterways.[1] |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing.[3][4] |
| Eye Irritation | May cause serious eye irritation. | Wear eye and face protection.[3][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Avoid dust formation and inhalation. Ensure adequate ventilation.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][4]
2. Waste Collection:
-
Solid Waste:
-
Collect excess or unwanted this compound powder in a dedicated, properly labeled hazardous waste container.
-
Use a scoop or spatula to transfer the solid material. Avoid creating dust.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must be considered contaminated.
-
Place all contaminated disposable materials into the same hazardous waste container.
-
-
Solutions:
-
If the compound is in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.
-
3. Waste Container Labeling:
-
Label the hazardous waste container clearly with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Marine Pollutant")
-
The date the waste was first added to the container.
-
4. Temporary Storage in the Laboratory:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[2]
-
Ensure the storage location is away from drains and sources of ignition.[2]
5. Disposal Request and Pickup:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Follow all institutional and local regulations for hazardous waste disposal. The final disposal method will be carried out by an approved waste disposal plant.[1][2][4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
